3-Bromo-2-iodobenzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-iodobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrIN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURBUBRIORQIAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)I)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
450412-21-2 | |
| Record name | 3-bromo-2-iodobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Bromo-2-iodobenzonitrile CAS number
An In-Depth Technical Guide to 3-Bromo-2-iodobenzonitrile: A Strategic Building Block for Complex Synthesis
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic selection of building blocks is paramount. The ability to construct complex molecular architectures with precision and efficiency often dictates the pace of discovery. This compound is a halogenated aromatic compound that serves as a highly versatile intermediate. Its value lies not just in the functionalities it carries—a nitrile group and two different halogens—but in the exquisitely tunable reactivity these groups impart, offering chemists a powerful tool for controlled, sequential molecular elaboration.
This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. It delves into the compound's fundamental properties, a robust synthetic methodology, its strategic applications in cross-coupling chemistry, and essential safety protocols.
Compound Identification and Physicochemical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. These data points are critical for everything from reaction setup and solvent selection to purification and long-term storage.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 450412-21-2 | [1] |
| Molecular Formula | C₇H₃BrIN | [1] |
| Molecular Weight | 307.91 g/mol | N/A |
| Appearance | Not explicitly stated, but related compounds are typically white to off-white or light yellow crystalline solids. | [2] |
| Purity (Typical) | ≥95% | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis of this compound: A Mechanistic Approach
The synthesis of polysubstituted aromatic rings often requires multi-step sequences. A highly effective and common method for introducing halogens and other functionalities onto an aromatic ring is the Sandmeyer reaction , which proceeds via an aryl diazonium salt intermediate.[3][4] This approach is particularly well-suited for producing patterns of substitution that are not accessible through direct electrophilic aromatic substitution.
A plausible and efficient synthesis of this compound starts from the readily available precursor, 2-amino-3-bromobenzonitrile. The process involves two key stages: diazotization of the primary amine, followed by a Sandmeyer-type substitution with an iodide source.
Caption: Proposed synthesis of this compound via a Sandmeyer reaction.
The Causality of the Sandmeyer Reaction Mechanism
The Sandmeyer reaction is a potent example of a radical-nucleophilic aromatic substitution (SRNAr).[3] Its success hinges on the transformation of a poor leaving group (the amino group) into an excellent one (dinitrogen gas, N₂).
-
Diazotization: The process is initiated by treating the aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures (0–5 °C). This low temperature is critical to prevent the premature decomposition of the highly unstable diazonium salt intermediate.[5]
-
Radical Formation: In the subsequent step, a copper(I) salt (though not strictly required for iodination with KI) typically acts as a catalyst, initiating a single-electron transfer to the diazonium salt.[4][6] This forms an aryl radical and liberates thermodynamically stable nitrogen gas. When using potassium iodide, the iodide ion itself can act as the reducing agent and nucleophile.
-
Substitution: The aryl radical then abstracts an iodine atom from an iodide source (like KI or CuI) to form the final this compound product.
Self-Validating Experimental Protocol
This protocol is a representative procedure based on established Sandmeyer-type reactions.[7][8] Researchers should perform small-scale trials to optimize conditions for their specific setup.
-
Step 1: Diazotization
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-3-bromobenzonitrile (1 equivalent) in a solution of aqueous sulfuric acid (e.g., 2 M).
-
Cool the suspension to 0–5 °C using an ice-salt bath. The mixture should be a fine, mobile slurry to ensure efficient reaction.
-
Dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the amine suspension, ensuring the internal temperature never exceeds 5 °C. Vigorous stirring is essential to dissipate heat and ensure complete mixing.
-
Self-Validation Check: After the addition is complete, stir for an additional 20-30 minutes. Test for the presence of excess nitrous acid using starch-iodide paper; a positive test (immediate blue-black color) indicates the completion of diazotization.[5] The absence of a color change suggests that more sodium nitrite is required.
-
-
Step 2: Iodide Substitution
-
In a separate flask, dissolve potassium iodide (1.5 equivalents) in a minimal amount of water and cool it to 0–5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution. Control the rate of addition to manage the effervescence of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for 1-2 hours, or until the evolution of nitrogen ceases. Gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion.
-
Self-Validation Check: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, quenching them, and extracting with an organic solvent (e.g., ethyl acetate) to check for the disappearance of the starting amine.
-
-
Step 3: Work-up and Purification
-
Cool the reaction mixture and add a saturated aqueous solution of sodium thiosulfate or sodium bisulfite to quench any unreacted iodine (indicated by the disappearance of the dark iodine color).
-
Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with water and then with a saturated brine solution to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.
-
Strategic Applications in Drug Discovery: The Power of Orthogonal Reactivity
The primary utility of this compound in advanced synthesis is its capacity for selective, sequential cross-coupling reactions. This is possible due to the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed reactions like the Suzuki-Miyaura coupling.[9][10]
The C-I bond is weaker and therefore undergoes oxidative addition to a Pd(0) catalyst much more readily than the stronger C-Br bond.[9] This allows a chemist to selectively couple a nucleophile at the iodine position while leaving the bromine atom untouched for a subsequent, different coupling reaction. This "orthogonal" reactivity is a cornerstone of modern medicinal chemistry, enabling the efficient construction of molecular libraries and the synthesis of complex drug candidates.
Caption: Workflow for sequential, orthogonal Suzuki coupling using this compound.
This step-wise approach provides unparalleled control over the final molecular architecture. A research team can introduce one fragment via a Suzuki, Stille, or Sonogashira reaction at the C-I position, purify the intermediate, and then introduce a completely different fragment at the C-Br position, often under slightly more forcing conditions if necessary.[11] This methodology is instrumental in structure-activity relationship (SAR) studies, where systematic modification of different parts of a molecule is required to optimize its biological activity.
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling of this compound is essential to ensure laboratory safety. The following information is derived from supplier safety data sheets (SDS) and should be rigorously followed.[1]
| Hazard Category | Details |
| GHS Pictogram(s) | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection. Work in a well-ventilated area or a chemical fume hood. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place at 2-8°C. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. |
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool that embodies the principles of modern synthetic design. Its defining feature—the differential reactivity of its two halogen substituents—provides chemists with a reliable platform for orthogonal, sequential bond formation. This capability is invaluable in the complex, multi-step syntheses required for the discovery and development of novel pharmaceuticals and advanced materials. By understanding its properties, synthesis, and safe handling, researchers can fully leverage the synthetic power of this versatile building block to accelerate innovation.
References
- 1. aobchem.com [aobchem.com]
- 2. 3-bromo Benzonitrile at Best Price in Surat, Gujarat | Anami Organics [tradeindia.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
3-Bromo-2-iodobenzonitrile physical and chemical properties
An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Bromo-2-iodobenzonitrile
For professionals in the fields of chemical research, materials science, and pharmaceutical development, the strategic selection of molecular building blocks is paramount. Halogenated benzonitriles are a class of compounds that offer exceptional versatility as intermediates in the synthesis of complex organic molecules. Among these, this compound (CAS No: 450412-21-2) stands out as a particularly valuable scaffold.[1] Its unique trifunctional nature—possessing a nitrile group and two different, ortho-meta related halogens—provides a platform for sequential and site-selective chemical modifications.
This technical guide offers a comprehensive examination of the core physical and chemical properties of this compound. It is designed to provide researchers, scientists, and drug development professionals with the technical data and field-proven insights necessary to effectively utilize this compound in their research and development endeavors. We will delve into its structural characteristics, spectroscopic signature, reactivity profile, and its applications as a precursor in modern synthetic chemistry.
Section 1: Core Physicochemical Properties
The fundamental physical and chemical properties of a compound govern its handling, storage, and behavior in reaction systems. The data for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 450412-21-2 | [1] |
| Molecular Formula | C₇H₃BrIN | [1][2] |
| Molecular Weight | 307.91 g/mol | [3][4] |
| Monoisotopic Mass | 306.84937 Da | [2] |
| Appearance | Solid (predicted, based on related compounds) | [4] |
| Purity | Typically ≥95% | [1] |
| Storage Temperature | 2-8°C | [1] |
| SMILES | C1=CC(=C(C(=C1)Br)I)C#N | [2] |
| InChI | InChI=1S/C7H3BrIN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H | [2] |
Solubility and Handling: While explicit solubility data is not widely published, the aromatic and halogenated structure suggests that this compound has low solubility in water but should be soluble in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. It should be handled in a well-ventilated area or chemical fume hood, using appropriate personal protective equipment (PPE).
Section 2: Spectroscopic Signature
Understanding the expected spectroscopic data is crucial for reaction monitoring and product characterization.
-
¹H NMR: The proton NMR spectrum is expected to show signals exclusively in the aromatic region (typically δ 7.0-8.0 ppm). The three protons on the aromatic ring will appear as a complex multiplet pattern due to their distinct chemical environments and spin-spin coupling.
-
¹³C NMR: The carbon NMR spectrum will provide key structural information. A signal for the nitrile carbon (C≡N) is expected around δ 115-120 ppm. The six aromatic carbons will appear in the δ 120-150 ppm range, with the carbons directly bonded to the halogens (C-Br and C-I) showing characteristic shifts.
-
Infrared (IR) Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration is expected around 2220-2240 cm⁻¹. Additional bands in the fingerprint region will correspond to the aromatic C-H and C-C bonds.
-
Mass Spectrometry (MS): The mass spectrum will show a distinctive isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (¹²⁷I, monoisotopic). This pattern is a definitive tool for confirming the presence of the compound.
Section 3: Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the differential reactivity of its functional groups, particularly the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This allows for programmed, sequential transformations.
The Principle of Selective Cross-Coupling: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck), the C-I bond is significantly more reactive than the C-Br bond. This is due to the lower bond dissociation energy of the C-I bond, which facilitates faster oxidative addition to the palladium(0) catalyst. This reactivity difference is the cornerstone of its utility, enabling chemists to perform a reaction selectively at the 2-position (iodine) while leaving the 3-position (bromine) intact for a subsequent, different coupling reaction. This strategic approach is fundamental in building complex molecular architectures from a single precursor.[5]
Caption: Selective sequential cross-coupling workflow for this compound.
Reactions of the Nitrile Group: The nitrile functional group offers additional synthetic handles:
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (3-bromo-2-iodobenzoic acid), a valuable intermediate for forming amides or esters.
-
Reduction: The nitrile can be reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation), introducing a basic center and a nucleophilic site for further derivatization.
Section 4: A Representative Synthetic Protocol: Sandmeyer Reaction
While multiple synthetic routes exist, a common and reliable method for introducing an iodo group onto an aromatic ring is the Sandmeyer reaction. A plausible synthesis of this compound would start from 2-amino-3-bromobenzonitrile.
Objective: To synthesize this compound from 2-amino-3-bromobenzonitrile via a diazotization-iodination sequence.
Materials:
-
2-amino-3-bromobenzonitrile
-
Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Step-by-Step Methodology:
-
Diazotization:
-
Dissolve 2-amino-3-bromobenzonitrile in a mixture of concentrated acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath. The low temperature is critical to prevent the premature decomposition of the diazonium salt.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. Stir for 20-30 minutes after the addition is complete to ensure full formation of the diazonium salt.[6]
-
-
Iodination:
-
In a separate flask, dissolve an excess of potassium iodide (KI) in water.
-
Slowly and carefully add the cold diazonium salt solution to the KI solution. Vigorous evolution of nitrogen gas (N₂) will be observed. This step should be performed in a fume hood.[6]
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Quench any excess iodine by adding a saturated solution of sodium thiosulfate until the dark color of iodine disappears.[6]
-
Extract the aqueous mixture multiple times with an organic solvent like dichloromethane.
-
Combine the organic layers, wash with water and then brine to remove inorganic impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel or by recrystallization to obtain pure this compound.
-
References
- 1. aobchem.com [aobchem.com]
- 2. PubChemLite - this compound (C7H3BrIN) [pubchemlite.lcsb.uni.lu]
- 3. 3-Bromo-5-iodobenzonitrile | C7H3BrIN | CID 45073541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzonitrile, 3-bromo-4-iodo- | CymitQuimica [cymitquimica.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of 3-Bromo-2-iodobenzonitrile
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-Bromo-2-iodobenzonitrile, a crucial intermediate in the development of novel pharmaceuticals and complex organic molecules. This document is intended for researchers, scientists, and professionals in the field of drug development. It delves into the mechanistic details, experimental protocols, and comparative analysis of the primary synthetic routes, emphasizing the Sandmeyer reaction as a pivotal transformation. The guide is structured to offer not only procedural steps but also the underlying scientific rationale to empower researchers in their synthetic endeavors.
Introduction: The Strategic Importance of this compound
This compound (CAS No: 450412-21-2) is a halogenated aromatic nitrile whose structural arrangement of bromo, iodo, and cyano functionalities on a benzene ring makes it a highly versatile building block in organic synthesis.[1] The distinct reactivity of the iodo and bromo substituents allows for selective and sequential cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This differential reactivity is paramount in the construction of complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs). The nitrile group can also be readily transformed into other functional groups, further expanding its synthetic utility.
The strategic placement of the halogens ortho and meta to the nitrile group influences the electronic properties of the aromatic ring, providing a scaffold for the synthesis of a diverse array of compounds with potential biological activities. This guide will explore the most reliable and efficient methods for the preparation of this key intermediate.
Primary Synthetic Pathway: The Sandmeyer Reaction of 2-Amino-3-bromobenzonitrile
The most prevalent and well-established method for the synthesis of this compound involves a two-step sequence starting from 2-Amino-3-bromobenzonitrile. This pathway leverages the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an aryl amine into an aryl halide via a diazonium salt intermediate.[2][3][4]
Mechanistic Overview
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[2] The process is initiated by the diazotization of a primary aromatic amine, followed by the copper(I)-catalyzed displacement of the diazonium group with a nucleophile.[2][5]
Step 1: Diazotization. The primary aromatic amine (2-Amino-3-bromobenzonitrile) is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl), to form an aryl diazonium salt.[6] This reaction proceeds via the formation of a nitrosonium ion (NO⁺), which is attacked by the lone pair of the amino group.[5]
Step 2: Iodination. The resulting diazonium salt is then treated with a source of iodide, such as potassium iodide (KI). While many Sandmeyer reactions require a copper(I) catalyst, the iodination of diazonium salts can often proceed without a catalyst due to the high nucleophilicity of the iodide ion.[7]
The overall transformation can be visualized as follows:
Caption: General workflow for the synthesis of this compound via the Sandmeyer reaction.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound from 2-Amino-3-bromobenzonitrile.
Materials:
-
2-Amino-3-bromobenzonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Ice
Procedure:
-
Diazonium Salt Formation:
-
In a reaction vessel, dissolve 2-Amino-3-bromobenzonitrile in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite while vigorously stirring. Maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt. The formation of the diazonium salt is typically indicated by a slight color change.
-
-
Iodination:
-
In a separate flask, prepare a solution of potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure complete reaction.
-
-
Work-up and Purification:
-
To quench any unreacted iodine, add a saturated solution of sodium thiosulfate until the dark color of the solution disappears.
-
Extract the product from the aqueous mixture using a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
-
Alternative Diazotization-Iodination Methods
Recent advancements have focused on developing milder and more environmentally friendly procedures for diazotization-iodination reactions.
-
tert-Butyl Nitrite and Iodine: This method utilizes tert-butyl nitrite as the diazotizing agent and molecular iodine as the iodide source in an organic solvent like acetonitrile.[8] The reaction can often be carried out at room temperature or with gentle heating.[8]
-
Solid-Supported Reagents: The use of sulfonic acid-based cation-exchange resins as a recyclable acid catalyst in water offers a "greener" alternative to strong mineral acids.[9][10]
Alternative Synthetic Strategies
While the Sandmeyer reaction is the most direct route, other strategies can be envisioned, though they may be less common or involve more steps.
Halogenation of 3-Bromobenzonitrile
Direct iodination of 3-bromobenzonitrile is a conceivable route. However, electrophilic aromatic substitution on a benzonitrile ring is generally challenging due to the deactivating nature of the nitrile group. Furthermore, controlling the regioselectivity to obtain the desired 2-iodo isomer would be difficult, likely leading to a mixture of products.
Multi-step Synthesis from Other Precursors
It is theoretically possible to synthesize this compound from other precursors through a series of reactions including nitration, reduction, bromination, and cyanation. However, such routes would likely be longer, less efficient, and more costly than the Sandmeyer approach. For instance, a synthetic route starting from 1,3-dibromo-2-nitrobenzene has been described for a related compound, 3-bromo-2-nitrobenzaldehyde, which could potentially be converted to the desired product.[11]
Comparative Analysis of Synthesis Pathways
| Pathway | Starting Material | Key Reagents | Advantages | Disadvantages |
| Sandmeyer Reaction | 2-Amino-3-bromobenzonitrile | NaNO₂, HCl, KI | High yield, well-established, reliable | Use of strong acids, potentially unstable diazonium intermediate |
| Modified Diazotization | 2-Amino-3-bromobenzonitrile | t-BuONO, I₂ | Milder conditions, avoids strong mineral acids | May require optimization for specific substrates |
| Direct Iodination | 3-Bromobenzonitrile | I₂, Oxidizing agent | Potentially fewer steps | Poor regioselectivity, harsh reaction conditions |
Conclusion
The synthesis of this compound is most effectively and reliably achieved through the Sandmeyer reaction of 2-Amino-3-bromobenzonitrile. This method offers high yields and is a well-documented procedure in organic synthesis. While alternative methods exist, they often suffer from drawbacks such as poor regioselectivity or a greater number of synthetic steps. For researchers and drug development professionals, a thorough understanding of the Sandmeyer reaction and its modern variations is crucial for the efficient production of this valuable synthetic intermediate. The choice of a specific protocol may depend on factors such as scale, available reagents, and environmental considerations.
References
- 1. aobchem.com [aobchem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde - Google Patents [patents.google.com]
The Synthetic Versatility of 3-Bromo-2-iodobenzonitrile: A Technical Guide to its Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is of paramount importance. 3-Bromo-2-iodobenzonitrile has emerged as a highly versatile building block, offering a unique platform for sequential and site-selective cross-coupling and cyclization reactions. Its distinct reactivity profile, governed by the differential lability of its carbon-halogen bonds, allows for the controlled and predictable introduction of molecular complexity. This technical guide provides an in-depth exploration of the synthesis and reactivity of this compound, offering field-proven insights and detailed experimental protocols for its application in advanced chemical synthesis.
The core utility of this compound lies in the significant difference in bond dissociation energies between the C-I and C-Br bonds. The carbon-iodine bond is weaker and therefore more susceptible to oxidative addition to a low-valent palladium catalyst, which is often the rate-determining step in many cross-coupling reactions. This inherent property allows for chemoselective functionalization at the 2-position, leaving the C-Br bond at the 3-position intact for subsequent transformations. This guide will delve into the practical applications of this principle in key palladium-catalyzed reactions.
Synthesis of this compound
A common and effective method for the synthesis of this compound is through a Sandmeyer-type reaction, starting from the readily available 2-amino-3-bromobenzonitrile. This transformation involves the diazotization of the primary amine followed by an in-situ displacement with an iodide source.
Experimental Protocol: Synthesis via Diazotization
Materials:
-
2-Amino-3-bromobenzonitrile
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ice
Procedure:
-
In a reaction vessel, dissolve 2-amino-3-bromobenzonitrile in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite while vigorously stirring and maintaining the temperature below 5 °C. This step forms the intermediate diazonium salt.
-
In a separate flask, prepare a solution of potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Evolution of nitrogen gas should be observed.
-
Allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure complete conversion.
-
To quench any excess iodine, add a saturated aqueous solution of sodium thiosulfate until the dark color of the solution dissipates.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel to afford the pure compound.
Reactivity Profile: Chemoselective Cross-Coupling Reactions
The differential reactivity of the C-I and C-Br bonds is the cornerstone of this compound's utility in organic synthesis. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This allows for selective reaction at the C-I bond under milder conditions, while the C-Br bond remains available for a second, distinct coupling reaction under more forcing conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron species and an organic halide.[2][3] When this compound is subjected to Suzuki-Miyaura conditions, the reaction occurs preferentially at the C-I bond.
Table 1: Illustrative Conditions for Selective Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid (R¹-B(OH)₂) | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2 mol%) | PPh₃ (8 mol%) | K₂CO₃ (2 equiv) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | >90 (Illustrative) |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3 mol%) | - | Na₂CO₃ (2 equiv) | Dioxane/H₂O (3:1) | 90 | 8 | >90 (Illustrative) |
Note: The yields are illustrative and based on typical Suzuki-Miyaura reactions of aryl iodides.
-
To a Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.08 equiv).
-
Add potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (4:1:1).
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, add water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[4][5][6][7][8] Similar to the Suzuki coupling, the reaction with this compound proceeds selectively at the C-I bond.
-
To a Schlenk flask, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv), and copper(I) iodide (0.05 equiv).
-
Evacuate and backfill the flask with an inert gas.
-
Add an anhydrous solvent such as THF or DMF, followed by a base (e.g., triethylamine or diisopropylamine, 3.0 equiv).
-
Add the terminal alkyne (1.2 equiv) dropwise.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until completion.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.[4]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9][10][11][12][13] The chemoselective amination of this compound at the 2-position can be achieved, providing a route to 2-amino-3-bromobenzonitrile derivatives.
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv), a suitable phosphine ligand (e.g., XPhos, 0.04 equiv), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 equiv).
-
Add this compound (1.0 equiv) and the desired amine (1.2 equiv).
-
Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the residue by column chromatography.
Intramolecular Cyclization Reactions
The strategic placement of the halogen atoms in this compound makes it an excellent precursor for the synthesis of various heterocyclic systems via intramolecular cyclization reactions. Following a selective cross-coupling at the 2-position to introduce a tethered reactive group, the remaining bromine at the 3-position can participate in a subsequent ring-closing reaction.
Intramolecular Heck Reaction
A particularly powerful application is the intramolecular Heck reaction. For instance, after a Sonogashira coupling at the 2-position to introduce an alkyne with a pendant alkene, an intramolecular Heck reaction can be initiated at the C-Br bond to construct fused ring systems.
This strategy allows for the rapid assembly of complex polycyclic scaffolds from a simple starting material, highlighting the synthetic power of this compound. The specific conditions for the intramolecular Heck reaction would depend on the nature of the tether and the desired ring size.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its well-defined reactivity profile, characterized by the chemoselective functionalization of the carbon-iodine bond in the presence of a carbon-bromine bond, provides a predictable and powerful tool for the construction of complex molecular architectures. The ability to perform sequential cross-coupling reactions and engage in intramolecular cyclization cascades makes this reagent particularly attractive for applications in drug discovery and materials science, where the efficient and controlled synthesis of novel compounds is a primary objective. The protocols and principles outlined in this guide serve as a foundation for researchers to harness the full synthetic potential of this remarkable molecule.
References
- 1. Efficient Tandem Addition/Cyclization for Access to 2,4-Diarylquinazolines via Catalytic Carbopalladation of Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
An In-depth Technical Guide to the Solubility of 3-Bromo-2-iodobenzonitrile in Common Laboratory Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 3-Bromo-2-iodobenzonitrile, a crucial building block in synthetic organic chemistry and drug discovery. Understanding the solubility of this compound is paramount for researchers and professionals in designing reaction conditions, purification strategies, and formulation development. This document delves into the predicted solubility profile based on molecular structure, detailed experimental protocols for empirical determination, and essential safety considerations.
Physicochemical Properties and Predicted Solubility Profile
This compound (C₇H₃BrIN) is a halogenated aromatic nitrile.[1] Its molecular structure, characterized by a benzene ring substituted with a bromo, an iodo, and a nitrile group, dictates its solubility behavior. The large, non-polar aromatic ring and the heavy halogen atoms contribute to the molecule's overall low polarity. The nitrile (-C≡N) group, while polar, has a modest impact on the overall polarity of such a heavily substituted benzene ring.
Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit poor solubility in highly polar solvents like water and better solubility in non-polar or moderately polar organic solvents.[2][3] The presence of halogen atoms can lead to specific interactions with certain solvents, potentially enhancing solubility in halogenated solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent Category | Solvent | Predicted Solubility | Rationale |
| Non-Polar | Hexane | Soluble | The non-polar nature of hexane aligns well with the largely non-polar character of the solute. |
| Toluene | Soluble | The aromatic nature of toluene can engage in π-stacking interactions with the benzene ring of the solute, favoring dissolution. | |
| Moderately Polar | Diethyl Ether | Moderately Soluble | The ether's slight polarity may interact with the nitrile group, while its hydrocarbon portion solvates the aromatic ring. |
| Dichloromethane (DCM) | Soluble | As a halogenated solvent, DCM is likely to be an excellent solvent due to favorable dipole-dipole interactions. | |
| Ethyl Acetate | Moderately Soluble | The ester group provides some polarity to solubilize the nitrile moiety. | |
| Polar Aprotic | Acetone | Sparingly Soluble | The highly polar nature of acetone may not be optimal for the largely non-polar solute. |
| Acetonitrile | Sparingly Soluble | While acetonitrile has a nitrile group, its high polarity is likely to make it a less effective solvent. | |
| Dimethylformamide (DMF) | Moderately Soluble | DMF is a strong polar aprotic solvent that may offer moderate solubility. | |
| Dimethyl Sulfoxide (DMSO) | Moderately Soluble | Similar to DMF, DMSO is a powerful solvent that can often dissolve a wide range of compounds. | |
| Polar Protic | Methanol | Sparingly Soluble | The hydrogen-bonding capability of methanol is not well-matched with the solute's structure. |
| Ethanol | Sparingly Soluble | Similar to methanol, the polarity and hydrogen bonding of ethanol limit its effectiveness. | |
| Water | Insoluble | The high polarity and strong hydrogen-bonding network of water make it a very poor solvent for this non-polar compound. |
Experimental Determination of Solubility
To obtain precise and reliable solubility data, standardized experimental methods should be employed. The following are detailed protocols for the qualitative and quantitative determination of solubility.
Qualitative Solubility Assessment
This method provides a rapid and straightforward determination of a compound's solubility in various solvents.
Protocol:
-
Preparation: Dispense approximately 10-20 mg of this compound into a series of clean, dry test tubes.
-
Solvent Addition: To each test tube, add 1 mL of a different test solvent.
-
Agitation: Vigorously shake or vortex each test tube for 1-2 minutes to facilitate dissolution.
-
Observation: Visually inspect each tube for the presence of undissolved solid.
-
Classification:
-
Soluble: No visible solid particles.
-
Sparingly Soluble: A small amount of undissolved solid remains.
-
Insoluble: The majority of the solid remains undissolved.
-
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[4][5]
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed glass vial. The excess solid ensures that the solution reaches saturation.
-
Equilibration: Place the vial in a constant temperature shaker bath (typically 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the sample to pellet the undissolved solid.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a chemically inert filter (e.g., PTFE, 0.22 µm) to remove any suspended microparticles.
-
Quantification: Analyze the concentration of this compound in the filtered solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.
-
Data Analysis: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).
Safety and Handling
This compound is a chemical that requires careful handling to avoid exposure.[1] Always consult the Safety Data Sheet (SDS) before use.[6][7][8]
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[9]
-
Handling: Avoid direct contact with skin and eyes.[7][9] Do not ingest.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6][7][8][9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8]
First Aid Measures:
-
In case of skin contact: Wash immediately with plenty of soap and water.[7][9]
-
In case of eye contact: Rinse cautiously with water for several minutes.[7][8]
-
If swallowed: Seek immediate medical attention.
Conclusion
The solubility of this compound is a critical parameter for its effective use in research and development. This guide has provided a predicted solubility profile based on its molecular structure, detailed experimental protocols for its empirical determination, and essential safety guidelines. While the predictions offer a strong starting point, it is imperative for researchers to perform experimental verification to obtain accurate solubility data for their specific applications.
References
- 1. aobchem.com [aobchem.com]
- 2. chem.ws [chem.ws]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. echemi.com [echemi.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Technical Guide to the Safe Handling of 3-Bromo-2-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed safety and handling guide for 3-Bromo-2-iodobenzonitrile (CAS No. 450412-21-2). As a Senior Application Scientist, the goal of this whitepaper is to move beyond mere compliance and instill a deep, mechanistic understanding of the risks associated with this compound and the rationale behind the recommended safety protocols. The information herein is synthesized from available safety data sheets of the target molecule, its structural analogs, and authoritative guidance on the nitrile chemical class.
A comprehensive, publicly available Safety Data Sheet (SDS) for this compound is not readily found. Data from chemical suppliers provides a baseline GHS classification.[1] Therefore, this guide adopts a conservative safety profile derived from the known hazards of closely related halogenated benzonitriles and the fundamental toxicology of the nitrile functional group. This approach ensures that safety measures are commensurate with the potential, if not fully elucidated, risks.
Composite Hazard Assessment and GHS Classification
The primary hazards of this compound are associated with its potential acute toxicity, irritant properties, and the toxicological profile of the nitrile functional group. The GHS classification is a composite based on data from the target molecule and its structural isomers.[1][2][3]
Table 1: GHS Hazard Profile for this compound (Composite)
| Hazard Class | Category | Hazard Statement | Pictogram |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 (Harmful) | H302: Harmful if swallowed | |
| Acute Toxicity, Dermal | Category 4 (Harmful) | H312: Harmful in contact with skin | |
| Acute Toxicity, Inhalation | Category 4 (Harmful) | H332: Harmful if inhaled | |
| Skin Corrosion/Irritation | Category 2 (Irritant) | H315: Causes skin irritation | |
| Serious Eye Damage/Irritation | Category 2 (Irritant) | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | |
Signal Word:Warning
Core Toxicology: The Nitrile Functional Group and Cyanide Metabolism
The defining toxicological concern for aliphatic and aromatic nitriles is their potential for metabolic release of cyanide.[4] This process is the causal link behind the systemic toxicity observed in this class of compounds.
Mechanism of Toxicity: The toxicity of nitriles is primarily mediated by cytochrome P450 enzymes in the liver. These enzymes catalyze the oxidation of the carbon atom adjacent to the cyano group (-C≡N). This metabolic action can lead to the liberation of a free cyanide ion (CN⁻).[4] Cyanide is a potent and rapid-acting cellular asphyxiant. It inhibits the enzyme cytochrome c oxidase in the mitochondrial electron transport chain, which effectively halts cellular respiration.[4] Tissues can no longer use oxygen, leading to cytotoxic hypoxia, even when oxygen supply is plentiful. The onset of symptoms after exposure to some nitriles can be delayed for several hours, as the metabolic release of cyanide is a slow process.[5]
Due to this underlying mechanism, all handling procedures and emergency protocols for this compound must be executed with the assumption that a potential cyanide exposure is possible.
Engineering and Administrative Controls
The most effective way to reduce exposure is through robust engineering controls, which physically separate the researcher from the hazard.[6]
-
Primary Engineering Control: All weighing, transfers, and reactions involving this compound must be conducted within a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm).
-
Administrative Controls:
-
Designate a specific area within the laboratory for work with this and other highly hazardous compounds.
-
Develop a written Standard Operating Procedure (SOP) for the specific experimental workflow.
-
Ensure all personnel are trained on this SOP, the specific hazards of nitriles, and the signs and symptoms of cyanide exposure.[7]
-
Never work alone when handling this compound.
-
Personal Protective Equipment (PPE) Protocol
PPE is the last line of defense and must be used in conjunction with engineering controls.
-
Hand Protection: Wear nitrile gloves (minimum thickness of 4 mil). Given that breakthrough times are not established for this specific compound, the best practice is to double-glove.[8] Change gloves immediately if contamination is suspected and after each experimental session.
-
Eye Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[9]
-
Body Protection: A fully buttoned laboratory coat is mandatory. For procedures with a higher risk of splash, consider a chemically resistant apron.
-
Respiratory Protection: Respiratory protection is generally not required when working in a certified chemical fume hood. If engineering controls are not available or are insufficient, a full-face respirator with appropriate cartridges should be used.[9]
Safe Handling & Storage Procedures
Handling:
-
Before use, visually inspect the container for any damage or leaks.
-
Avoid creating dust. If the material is a solid, handle it gently.
-
Use non-sparking tools and equipment.[10]
-
After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory area.[6]
-
Contaminated clothing should be removed immediately and laundered separately before reuse.[10]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][9]
-
Store locked up or in an area accessible only to qualified and authorized personnel.[11]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]
Workflow for Safe Handling & Emergency Response
The following diagram outlines the critical decision points and actions from pre-experiment planning through to emergency response.
Caption: Workflow for Safe Handling and Emergency Response.
Emergency Protocols
In Case of Accidental Release (Spill):
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Sweep up the material carefully to avoid creating dust and place it into a suitable, labeled container for hazardous waste disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or sand. Do not use water, as it may react with molten cyanides in a major fire.[7]
-
Specific Hazards: Combustion may produce highly toxic gases, including carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen cyanide.[12]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[7]
First-Aid Measures
In all cases of exposure, seek immediate medical attention. First responders must protect themselves from cross-contamination by wearing appropriate PPE.[8][13]
General Advice:
-
Move the victim to fresh air.[2]
-
Call emergency medical services immediately.
-
Provide the attending physician with the safety data information for this compound.
-
The administration of 100% oxygen is the most crucial initial treatment for suspected cyanide poisoning and should be started as soon as possible.[7][14]
Detailed First-Aid Protocols:
-
If Inhaled:
-
Remove the person to fresh air and keep them at rest in a position comfortable for breathing.[2]
-
If breathing is difficult or has stopped, trained personnel should provide artificial respiration or oxygen.[11][14] Do not use mouth-to-mouth resuscitation to avoid contaminating the rescuer.[14]
-
Seek immediate medical attention.
-
-
In Case of Skin Contact:
-
In Case of Eye Contact:
-
If Swallowed:
Disposal Considerations
All waste generated from the use of this compound must be treated as hazardous waste.
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9][12]
-
Do not empty into drains.[12]
References
- 1. aobchem.com [aobchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. nj.gov [nj.gov]
- 7. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 8. monash.edu [monash.edu]
- 9. echemi.com [echemi.com]
- 10. Acetonitrile Hazards: How to Ensure Safety Handling the Chemical – Freechemistryonline Blog [freechemistryonline.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. npis.org [npis.org]
- 15. Cyanide | Chemical Emergencies | CDC [cdc.gov]
Handling and storage guidelines for 3-Bromo-2-iodobenzonitrile
An In-Depth Technical Guide to the Safe Handling and Storage of 3-Bromo-2-iodobenzonitrile
This guide provides comprehensive, field-proven insights into the safe handling, storage, and disposal of this compound (CAS No. 450412-21-2). Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural checklists to explain the scientific rationale behind critical safety protocols, ensuring a self-validating system of laboratory safety.
Compound Profile and Scientific Context
This compound is a polysubstituted aromatic compound featuring three distinct functional groups: a nitrile, a bromine atom, and an iodine atom. This unique structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates and complex molecular scaffolds. However, the very features that make it synthetically useful—the reactive nitrile group and the two different halogen atoms—also dictate its hazard profile and necessitate the stringent handling protocols detailed herein. Understanding the interplay of these functional groups is paramount to anticipating reactivity and mitigating risk.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe laboratory practice.[1] this compound is classified with several key hazard statements that demand rigorous control measures.
GHS Hazard Statements: [2]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Additional hazards common to related halogenated benzonitriles include:
Scientific Rationale: The toxicity and irritant properties of halogenated benzonitriles stem from their electrophilic nature and the metabolic pathways of the nitrile group. The aromatic ring, substituted with electron-withdrawing halogens and a nitrile, can interact with biological macromolecules, while the nitrile group can potentially be metabolized to release cyanide in vivo, although this is compound-specific. The primary, immediate risks are severe irritation to all points of contact: skin, eyes, and the respiratory system.
Summary of Chemical and Physical Properties
For quick reference, the key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 450412-21-2 | [2] |
| Molecular Formula | C₇H₃BrIN | [2] |
| Molecular Weight | 307.91 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [5] (analogue) |
| Storage Temperature | 2-8°C | [2] |
Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is non-negotiable.[6]
Primary Engineering Control: The Chemical Fume Hood
All handling of this compound solid and any solutions must be performed inside a properly functioning and certified chemical fume hood.[6] This is a direct countermeasure to the H335 "May cause respiratory irritation" hazard.[2] The fume hood's constant airflow protects the user from inhaling fine dust particles or vapors.
Workflow for Fume Hood Use:
-
Verify Certification: Ensure the fume hood has been certified within the last year.
-
Prepare Workspace: De-clutter the area and place all necessary equipment, including a designated halogenated waste container, inside the hood before handling the chemical.[6]
-
Sash Position: Keep the sash at the lowest possible height that still allows for comfortable and safe manipulation of the compound.[6]
Personal Protective Equipment (PPE): The Final Barrier
PPE is essential to prevent dermal and ocular exposure.
-
Eye and Face Protection: Wear chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[7] Given the "serious eye irritation" hazard, a face shield should also be worn over the goggles, especially when handling larger quantities or during procedures with a risk of splashing.[6]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable first choice, but it is critical to check the manufacturer's compatibility chart.[8] Double-gloving is recommended to minimize the risk of exposure from a single glove failure.[8] Gloves should be changed immediately if contamination is suspected.
-
Lab Coat: A flame-resistant lab coat must be worn and fully buttoned. Ensure cuffs are snug to prevent dust from entering.
-
-
Respiratory Protection: While a fume hood is the primary control, if an emergency situation arises where concentrations may exceed exposure limits, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates must be used.[9]
Standard Operating Procedure: Handling and Weighing
The following step-by-step protocol is designed to minimize exposure and ensure safe handling.
Protocol for Weighing and Aliquoting:
-
Preparation: Don all required PPE as described in Section 3.2.
-
Work Area Setup: Prepare the fume hood workspace. Place a weigh boat on an analytical balance inside the hood. Use anti-static equipment if available to prevent dispersal of the fine powder.
-
Chemical Transfer: Carefully open the main container. Using a clean, dedicated spatula, transfer the desired amount of this compound to the weigh boat. Avoid creating dust clouds by handling the material gently.[10]
-
Sealing: Immediately and securely close the main container.
-
Dissolution (if required): If making a solution, add the solvent to the vessel containing the weighed compound directly within the fume hood.
-
Cleanup: Wipe down the spatula and any contaminated surfaces within the fume hood with a solvent-moistened cloth (e.g., acetone). Dispose of the cloth and any contaminated disposables (weigh boat, gloves) into the designated halogenated hazardous waste container.[6]
-
Hand Hygiene: After removing gloves, wash hands thoroughly with soap and water.[8]
Long-Term Stability and Storage
Proper storage is critical for maintaining the chemical's integrity and preventing hazardous situations.
-
Temperature: Store at 2-8°C.[2] The cold temperature significantly slows the rate of potential degradation reactions.
-
Atmosphere: Keep the container tightly closed in a dry, well-ventilated place.[11][12] This prevents reaction with atmospheric moisture and oxygen. While not explicitly stated for this compound, an inert atmosphere (e.g., argon or nitrogen) is best practice for long-term storage of reactive organic compounds.
-
Light: Protect from direct sunlight.[11] Halogenated aromatic compounds can be light-sensitive. UV light can induce homolytic cleavage of the carbon-halogen bonds, leading to the formation of reactive radicals and product degradation.
-
Incompatibilities: Store segregated from strong oxidizing agents and acids.[9][13]
The following diagram outlines the logical workflow for safe handling and storage.
Caption: Logical workflow for handling this compound.
Emergency Response Protocols
Spills
-
Small Spill (in fume hood): If a small amount is spilled within the fume hood, absorb it with an inert dry material (e.g., vermiculite, sand).[8] Sweep up the material, place it in the designated halogenated waste container, and decontaminate the area.
-
Large Spill: Evacuate the immediate area and prevent entry. Alert your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and equipment.
Exposures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[11] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[10] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[14] Seek immediate medical attention.
Waste Management and Disposal
The disposal of this compound and associated waste must be handled with meticulous care due to its halogenated nature.
-
Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[6] This is because co-mingling can complicate the disposal process, and halogenated waste requires high-temperature incineration with specific scrubbers to prevent the formation of toxic byproducts like dioxins.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste," listing the full chemical name "this compound" and its approximate concentration.[6]
-
Procedure: Collect all contaminated materials, including disposable labware, gloves, and solvent rinsates, in a compatible, sealed container (e.g., a polyethylene carboy).[8] Follow your institution's specific procedures for hazardous waste pickup and disposal.
By adhering to this comprehensive guide, researchers can confidently and safely utilize this compound, harnessing its synthetic potential while ensuring the protection of themselves, their colleagues, and the environment.
References
- 1. thesafetygeek.com [thesafetygeek.com]
- 2. aobchem.com [aobchem.com]
- 3. 3-Bromo-5-iodobenzonitrile | C7H3BrIN | CID 45073541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. 3-bromo Benzonitrile at Best Price in Surat, Gujarat | Anami Organics [tradeindia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. fishersci.com [fishersci.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to the Synthesis and Strategic Application of 3-Bromo-2-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Ortho-Dihalogenated Benzonitriles
In the landscape of modern medicinal chemistry and materials science, the benzonitrile scaffold is a cornerstone for the development of novel molecular entities.[1] Its rigid structure and versatile nitrile functionality make it an ideal starting point for complex syntheses. The strategic introduction of multiple, distinct halogen atoms onto this scaffold, as seen in 3-Bromo-2-iodobenzonitrile (CAS No: 450412-21-2), unlocks a powerful platform for controlled, sequential chemical modifications.[2] This guide provides an in-depth exploration of the synthesis of this compound and illuminates its utility as a versatile building block, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. The distinct reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds offers a level of synthetic control that is highly sought after in the construction of complex pharmaceutical intermediates and advanced materials.[3]
Synthesis of this compound
The most reliable and commonly cited method for the preparation of this compound is through a Sandmeyer-type reaction, which involves the diazotization of an aromatic amine followed by displacement with an iodide salt.[4][5] This classical transformation provides a robust route to aryl iodides from readily available amino precursors.
The Sandmeyer Reaction: A Primary Synthetic Route
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a method to replace an amino group with a wide range of substituents, including halogens and the cyano group, via a diazonium salt intermediate.[4][6] The process begins with the conversion of the primary aromatic amine to a diazonium salt using a nitrite source under acidic conditions. This intermediate is then treated with a copper(I) salt or, in the case of iodination, often just an iodide salt (like KI or I₂), to yield the desired halogenated product.[7]
Mechanistic Insights
The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[4] The process is initiated by the formation of the aryl diazonium salt from the corresponding aniline. A one-electron transfer, often catalyzed by copper(I), generates an aryl radical with the loss of highly stable nitrogen gas.[6] This aryl radical then abstracts the iodine atom from the iodide source to form the final product.
The overall workflow for the synthesis of this compound typically starts from 2-amino-3-bromobenzonitrile.
Caption: A typical Sandmeyer reaction workflow for synthesis.
Detailed Experimental Protocol: Sandmeyer Synthesis
This protocol is a representative procedure for the synthesis of aryl iodides from anilines.
Materials:
-
2-Amino-3-bromobenzonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Ice
Procedure:
-
Diazonium Salt Formation: In a reaction vessel, suspend 2-amino-3-bromobenzonitrile in an aqueous solution of sulfuric acid. Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is typically indicated by a slight color change. Stir for an additional 30 minutes at this temperature.
-
Iodination: In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas will be observed.
-
Allow the reaction mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) for 1-2 hours to ensure complete decomposition of the diazonium salt.
-
Workup: Cool the mixture to room temperature. To quench any excess iodine, add a saturated solution of sodium thiosulfate until the dark color of iodine disappears.
-
Extraction: Extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Comparative Summary of Synthetic Routes
While the Sandmeyer reaction is prevalent, other methods for synthesizing substituted benzonitriles or introducing halogens exist, though they may be less direct for this specific substitution pattern.
| Method | Starting Material | Key Reagents | Typical Yield | Advantages/Disadvantages |
| Sandmeyer Reaction | 2-Amino-3-bromobenzonitrile | NaNO₂, H⁺, KI | Good to Excellent | Reliable, well-established, uses common reagents. Diazonium salts can be unstable.[6] |
| Direct Iodination | 3-Bromobenzonitrile | I₂, Oxidizing Agent (e.g., HIO₃/H₂SO₄) | Variable | Potentially fewer steps, but regioselectivity can be a major issue.[8] |
| Halogen Exchange | 2,3-Dibromobenzonitrile | NaI, CuI catalyst | Moderate | Requires a specific di-bromo precursor; may require harsh conditions. |
Applications in Cross-Coupling Chemistry
The primary utility of this compound in modern synthesis lies in its role as a substrate for sequential palladium-catalyzed cross-coupling reactions. This capability stems from the differential reactivity of the C-I and C-Br bonds.
The Principle of Chemoselective Coupling
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), the first and rate-limiting step is typically the oxidative addition of the organohalide to the Pd(0) catalyst. The energy of the carbon-halogen bond dictates the ease of this step. The C-I bond (bond energy ~228 kJ/mol) is significantly weaker than the C-Br bond (~285 kJ/mol).[9] This difference allows for the selective activation of the C-I bond under milder conditions, leaving the C-Br bond intact for a subsequent, different coupling reaction under more forcing conditions.[3]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling an aryl or vinyl halide with a terminal alkyne.[10] Due to the high reactivity of the C-I bond, this compound can be selectively coupled with various alkynes at the 2-position.
Caption: Sequential Sonogashira and Suzuki cross-coupling reactions.
Detailed Experimental Protocol: Selective Sonogashira Coupling
This protocol describes a typical procedure for the selective coupling at the C-I position.
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Anhydrous Tetrahydrofuran (THF) or DMF
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1 equivalent), PdCl₂(PPh₃)₂ (e.g., 2-5 mol%), and CuI (e.g., 2-5 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add anhydrous solvent (THF or DMF) and a base (e.g., TEA, 2-3 equivalents) via syringe.
-
Add the terminal alkyne (1.1-1.5 equivalents) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within a few hours.[11]
-
Workup: Once the starting material is consumed, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the residue by column chromatography to obtain the desired 3-bromo-2-(alkynyl)benzonitrile product.
Suzuki-Miyaura Coupling: Building Biaryl Structures
Following the initial coupling at the C-I position, the remaining C-Br bond can be functionalized using a different cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction forms C-C bonds between an organohalide and an organoboron compound.[12] This sequential approach allows for the controlled and efficient assembly of complex, unsymmetrical biaryl or heteroaryl structures, which are prevalent motifs in many pharmaceutical agents.[13][14]
Conclusion
This compound is a highly valuable and strategic building block for organic synthesis. Its preparation via the Sandmeyer reaction is a robust and scalable process. The true power of this molecule, however, lies in the differential reactivity of its two halogen substituents. This feature enables chemists to perform selective and sequential palladium-catalyzed cross-coupling reactions, providing a controlled and efficient pathway to complex molecular architectures. For professionals in drug discovery and materials science, mastering the synthesis and application of intermediates like this compound is key to accelerating innovation and developing next-generation therapeutics and materials.
References
- 1. nbinno.com [nbinno.com]
- 2. aobchem.com [aobchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Bromo-2-iodobenzonitrile: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-iodobenzonitrile, with the CAS number 450412-21-2, is a halogenated aromatic nitrile that has emerged as a valuable building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine and an iodine atom on adjacent positions of the benzonitrile scaffold, imparts distinct reactivity that makes it a versatile precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, chemical properties, and burgeoning applications, particularly in the realms of medicinal chemistry and materials science. While the specific historical account of its discovery is not extensively documented, its utility is increasingly recognized within the scientific community.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical transformations.
| Property | Value |
| Molecular Formula | C₇H₃BrIN |
| Molecular Weight | 307.91 g/mol |
| CAS Number | 450412-21-2 |
| Appearance | Expected to be a solid |
| Storage | Store at 2-8°C, protected from light |
Synthesis of this compound
The most plausible and widely applicable method for the synthesis of this compound is the Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of arylamines to aryl halides.[1][2] The likely precursor for this synthesis is 2-amino-3-bromobenzonitrile. The synthesis involves two key steps: diazotization of the starting amine followed by the introduction of iodine.
Step 1: Diazotization of 2-Amino-3-bromobenzonitrile
The initial step involves the conversion of the primary aromatic amine, 2-amino-3-bromobenzonitrile, into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[3]
Step 2: Iodination via Sandmeyer-type Reaction
The resulting diazonium salt is then treated with a source of iodide, typically potassium iodide (KI), to replace the diazonium group with an iodine atom. This step does not strictly require a copper(I) catalyst, which is characteristic of many Sandmeyer reactions, but its presence can sometimes facilitate the transformation.[2]
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Materials:
-
2-Amino-3-bromobenzonitrile
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Potassium iodide (KI)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Diazotization: In a reaction vessel, dissolve 2-amino-3-bromobenzonitrile in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C using an ice-salt bath with continuous stirring. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 15-30 minutes at this temperature after the addition is complete.
-
Iodination: In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas will evolve. Allow the reaction mixture to warm to room temperature and continue stirring for several hours.
-
Work-up and Purification: To quench any remaining iodine, add a saturated solution of sodium thiosulfate until the dark color disappears. Extract the product with dichloromethane. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product. Purify the crude this compound by column chromatography on silica gel or recrystallization.
Chemical Reactivity and Applications in Organic Synthesis
The presence of two different halogen atoms at ortho positions, along with an electron-withdrawing nitrile group, makes this compound a highly versatile substrate for a variety of cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds allows for selective functionalization, a key advantage in multi-step syntheses.[4] Generally, the carbon-iodine bond is more reactive towards oxidative addition in palladium-catalyzed reactions than the carbon-bromine bond.[4]
This differential reactivity enables sequential cross-coupling reactions, where the iodine can be selectively reacted first under milder conditions, followed by the reaction of the bromine under more forcing conditions. This strategic approach is invaluable in the synthesis of complex molecules, particularly in drug discovery and the development of organic electronic materials.[5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can readily participate in this reaction with various boronic acids or their esters in the presence of a palladium catalyst and a base to introduce aryl, heteroaryl, or vinyl substituents.[3]
Caption: Suzuki-Miyaura coupling of this compound.
Sonogashira Coupling
The Sonogashira coupling allows for the formation of carbon-carbon bonds between aryl halides and terminal alkynes. This reaction is instrumental in the synthesis of arylalkynes, which are important structural motifs in many pharmaceuticals and organic materials.[6] this compound can be selectively coupled at the iodine position with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[7]
Heck Reaction
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[8] This reaction provides a valuable route for the synthesis of stilbenes and cinnamates. This compound can undergo Heck coupling, likely with preferential reactivity at the C-I bond, to introduce alkenyl substituents.[9]
Applications in Drug Discovery and Medicinal Chemistry
Halogenated benzonitriles are a prominent class of compounds in medicinal chemistry, with the nitrile group often serving as a key pharmacophore.[10] The introduction of bromine and iodine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability and binding affinity.[11]
Substituted benzonitriles have been investigated for a range of therapeutic applications, including as anticancer agents.[12] The ability to use this compound as a scaffold for the introduction of diverse functionalities through cross-coupling reactions makes it a valuable tool for generating libraries of novel compounds for biological screening.
Characterization
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with the chemical shifts and coupling patterns being influenced by the three substituents on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbons attached to the halogens and the nitrile group will exhibit characteristic chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of the compound. The presence of bromine and iodine will result in a characteristic isotopic pattern in the mass spectrum, which can aid in confirming the elemental composition of the molecule.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule. A strong absorption band around 2220-2240 cm⁻¹ is expected for the nitrile (C≡N) stretching vibration.
Conclusion
This compound is a strategically important synthetic intermediate with significant potential in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its differential reactivity, arising from the ortho-disposed bromo and iodo substituents, allows for selective and sequential functionalization through a variety of palladium-catalyzed cross-coupling reactions. This in-depth guide provides a foundation for researchers and scientists to harness the synthetic utility of this versatile building block in their research and development endeavors.
References
- 1. Design, synthesis, and antitumor activities of some novel substituted 1,2,3-benzotriazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-Bromobenzonitrile(6952-59-6) 1H NMR [m.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Protocol for the Chemoselective Suzuki-Miyaura Coupling of 3-Bromo-2-iodobenzonitrile
Introduction: Harnessing Chemoselectivity in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness, functional group tolerance, and mild conditions in forging carbon-carbon bonds.[1][2] Its application is particularly transformative in the pharmaceutical and materials science sectors for constructing complex biaryl and hetero-biaryl scaffolds.[3][4] A significant challenge and opportunity in this field lies in the selective functionalization of polyhalogenated aromatic compounds, which serve as versatile platforms for sequential and site-specific diversification.[5][6]
This application note provides an in-depth guide to the chemoselective Suzuki-Miyaura coupling of 3-Bromo-2-iodobenzonitrile. This substrate is an exemplary building block, featuring two different halogen atoms—iodine and bromine—on the same aromatic ring. The inherent difference in the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for exquisite control over the reaction site. By carefully selecting the reaction conditions, one can achieve selective coupling at the more reactive C-I bond, leaving the C-Br bond intact for subsequent transformations. This strategy opens a direct and efficient route to 2-aryl-3-bromobenzonitriles, which are valuable intermediates for the synthesis of highly substituted and complex molecular architectures.
The Mechanistic Basis for Chemoselectivity
The predictability of the Suzuki-Miyaura coupling stems from its well-understood catalytic cycle, which generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][7][8][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. This step is typically the rate-determining and selectivity-determining step in the cycle.[1][10]
-
Transmetalation: In the presence of a base, the organic moiety from the organoboron reagent is transferred to the palladium(II) center.[7][11] The base activates the boronic acid, forming a more nucleophilic "ate" complex that facilitates this transfer.[12][13][14]
-
Reductive Elimination: The two organic groups on the palladium center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[8][15]
The chemoselectivity in the coupling of this compound is governed by the oxidative addition step. The reactivity of aryl halides towards Pd(0) insertion follows the general trend: C–I > C–Br > C–Cl .[16] This is a direct consequence of the carbon-halogen bond dissociation energies. The C-I bond is significantly weaker than the C-Br bond, making it kinetically favored for oxidative addition. Therefore, the palladium catalyst will selectively insert into the C-I bond at the 2-position, initiating the coupling process at this site while leaving the 3-position's C-Br bond untouched.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Chemoselective coupling at the C-I bond.
Optimizing Key Reaction Parameters
Achieving high yield and selectivity requires careful consideration of the catalyst system, base, and solvent.
| Parameter | Recommended Choice | Rationale & Causality |
| Palladium Precursor | Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃ | Pd(PPh₃)₄ is a pre-formed Pd(0) complex and is often used directly. Pd(OAc)₂ and Pd₂(dba)₃ are stable Pd(II) and Pd(0) sources, respectively, that form the active Pd(0) catalyst in situ, requiring the addition of a ligand.[7][8] |
| Ligand | PPh₃, SPhos, or XPhos | Phosphine ligands are crucial for stabilizing the palladium center, preventing its precipitation as palladium black, and modulating its reactivity.[17] Electron-rich and bulky ligands, such as the dialkylbiaryl phosphines (e.g., SPhos), can accelerate both oxidative addition and reductive elimination, often allowing for lower catalyst loadings and milder reaction temperatures.[18][19] For this selective reaction, a general ligand like PPh₃ is often sufficient due to the high reactivity of the aryl iodide. |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | A base is essential for the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (R-B(OH)₃⁻), which readily transfers its organic group to the palladium center.[12][13][14] K₂CO₃ is a cost-effective and commonly used base. K₃PO₄ is a stronger, non-nucleophilic base effective for less reactive substrates.[13] Cs₂CO₃ is also a strong base often used to enhance reaction rates.[13] The choice of base can depend on the acidity of the boronic acid and the presence of base-sensitive functional groups. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, or THF/H₂O | A mixture of an organic solvent and water is typically used. The organic solvent solubilizes the aryl halide and the catalyst complex, while a small amount of water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[8][20] Degassing the solvent prior to use is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. |
| Temperature | 60-100 °C | While the C-I bond is highly reactive, gentle heating is typically required to drive the reaction to completion in a reasonable timeframe. The optimal temperature should be determined empirically but should be kept as low as possible to maximize selectivity and prevent any potential for a competing reaction at the C-Br site. |
Detailed Experimental Protocol
This protocol describes a general procedure for the chemoselective Suzuki-Miyaura coupling of this compound with an arylboronic acid on a 1.0 mmol scale.
Materials and Reagents:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane, anhydrous (8 mL)
-
Deionized Water (2 mL)
-
Ethyl acetate (for work-up)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Experimental Workflow Diagram:
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.[3][20]
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this evacuation/backfill cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Using syringes, add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) that have been previously degassed by sparging with an inert gas for 20-30 minutes.
-
Reaction Execution: Place the flask in a preheated oil bath set to 80 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting this compound is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.[20] Add deionized water (20 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).[21]
-
Washing and Drying: Combine the organic layers and wash with brine (25 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[20][21]
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-3-bromobenzonitrile product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (oxidized by air). | Ensure proper degassing of solvents and maintenance of a robust inert atmosphere throughout the setup and reaction. Use fresh, high-quality catalyst and ligands. |
| Insufficiently active base or boronic acid. | Use a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the boronic acid is pure; homocoupling can occur if it has degraded. | |
| Formation of Double-Coupled Product | Reaction temperature is too high or reaction time is too long. | Reduce the reaction temperature (e.g., to 60 °C) and monitor carefully to stop the reaction once the starting material is consumed. |
| Highly active catalyst system. | Consider using a less active ligand than SPhos, such as PPh₃, which may provide greater selectivity. | |
| Homocoupling of Boronic Acid | Presence of oxygen. | Improve degassing procedures. |
| Reaction temperature is too high. | Lower the reaction temperature. | |
| Protodeborylation (Boronic acid replaced by -H) | Presence of excess water or acid. | Ensure solvents are anhydrous (except for the deliberate water addition). Use a non-aqueous base/solvent system if the problem persists. |
Conclusion
The protocol outlined in this application note demonstrates a reliable and highly selective method for the synthesis of 2-aryl-3-bromobenzonitriles via the Suzuki-Miyaura cross-coupling of this compound. By leveraging the intrinsic reactivity difference between the carbon-iodine and carbon-bromine bonds, this approach provides controlled, site-selective access to valuable synthetic intermediates. The resulting products are primed for further functionalization at the bromine position, enabling the rapid construction of diverse and complex molecular libraries essential for drug discovery and materials science. Careful attention to the reaction parameters, particularly the maintenance of an inert atmosphere and the choice of catalyst system, is paramount to achieving optimal results.
References
- 1. byjus.com [byjus.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective Palladium-Catalyzed Suzuki–Miyaura Reactions of Polyhalogenated Heteroarenes (2012) | Renzo Rossi | 126 Citations [scispace.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
Application Note: Chemoselective Sonogashira Coupling of 3-Bromo-2-iodobenzonitrile
Abstract
This application note provides a comprehensive guide to performing a chemoselective Sonogashira reaction on 3-Bromo-2-iodobenzonitrile. We will explore the underlying principles that govern the selective coupling at the C-I bond over the C-Br bond, detail optimized reaction conditions, and provide a step-by-step protocol for researchers in organic synthesis and drug development. This guide emphasizes the practical aspects of the reaction, including catalyst selection, solvent and base choice, and purification strategies to achieve high yields and selectivity.
Introduction: The Sonogashira Reaction in Complex Molecule Synthesis
The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis. This palladium-catalyzed, copper-co-catalyzed reaction is prized for its reliability and functional group tolerance, making it an indispensable tool for the construction of carbon-carbon bonds. In the pharmaceutical industry, the Sonogashira reaction is frequently employed in the synthesis of complex molecular architectures found in drug candidates and natural products.
A significant challenge in the synthesis of polyfunctionalized molecules is achieving chemoselectivity, the preferential reaction of one functional group over another. In the case of dihalogenated substrates like this compound, the ability to selectively couple at the more reactive carbon-iodine (C-I) bond while leaving the carbon-bromine (C-Br) bond intact is crucial for subsequent transformations. This stepwise functionalization allows for the efficient and controlled construction of highly substituted aromatic systems.
This application note will detail a robust protocol for the selective Sonogashira coupling of a terminal alkyne to the 2-position of this compound, leveraging the differential reactivity of the two halogen substituents.
The Principle of Chemoselectivity: C-I vs. C-Br Bond Reactivity
The success of a chemoselective Sonogashira reaction on a dihalogenated substrate hinges on the relative reactivity of the carbon-halogen bonds. The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is:
C-I > C-OTf > C-Br > C-Cl
This trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds. The C-I bond is weaker than the C-Br bond, making it more susceptible to oxidative addition to the palladium(0) catalyst, which is the rate-determining step in the catalytic cycle.
By carefully controlling the reaction conditions—specifically temperature, reaction time, and the nature of the catalyst and ligands—we can exploit this difference in reactivity to achieve highly selective coupling at the C-I bond.
Catalytic System and Reaction Mechanism
The Sonogashira reaction typically employs a dual-catalyst system consisting of a palladium complex and a copper(I) salt.
-
Palladium Catalyst: The primary role of the palladium catalyst is to facilitate the oxidative addition of the aryl halide and the subsequent reductive elimination of the final product. Common palladium sources include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂.
-
Copper(I) Co-catalyst: The copper(I) salt, typically CuI, acts as a co-catalyst that reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation to the palladium center.
-
Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), are crucial for stabilizing the palladium catalyst and modulating its reactivity.
-
Base: A base, typically an amine like triethylamine (NEt₃) or diisopropylethylamine (DIPEA), is required to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide.
The catalytic cycle of the Sonogashira reaction is illustrated below:
Figure 1. The catalytic cycle of the Sonogashira reaction.
Optimized Protocol: Selective Sonogashira Coupling of this compound
This protocol details the selective coupling of this compound with trimethylsilylacetylene as a model terminal alkyne.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | >98% | Sigma-Aldrich | |
| Trimethylsilylacetylene | >98% | Sigma-Aldrich | |
| PdCl₂(PPh₃)₂ | Catalyst grade | Strem Chemicals | |
| Copper(I) iodide (CuI) | >99% | Acros Organics | |
| Triphenylphosphine (PPh₃) | >99% | Sigma-Aldrich | |
| Triethylamine (NEt₃) | Anhydrous, >99.5% | Sigma-Aldrich | Freshly distilled or from a sure-seal bottle. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sigma-Aldrich | Freshly distilled or from a solvent purification system. |
| Saturated aq. NH₄Cl | Reagent grade | Fisher Scientific | For workup. |
| Brine | Reagent grade | Fisher Scientific | For workup. |
| Anhydrous MgSO₄ | Reagent grade | Fisher Scientific | For drying. |
| Silica gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
| Hexanes | HPLC grade | Fisher Scientific | For column chromatography. |
| Ethyl acetate | HPLC grade | Fisher Scientific | For column chromatography. |
Equipment
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Nitrogen or argon inlet
-
Septa
-
Syringes and needles
-
Heating mantle with temperature control
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system
Experimental Workflow
Figure 2. Experimental workflow for the selective Sonogashira coupling.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), CuI (0.04 eq), and PPh₃ (0.08 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (5 mL per mmol of this compound) and anhydrous triethylamine (3.0 eq). Stir the mixture at room temperature for 15 minutes.
-
Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with brine, and then dry over anhydrous MgSO₄.
-
Concentration: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired product, 3-bromo-2-((trimethylsilyl)ethynyl)benzonitrile.
Key Reaction Parameters
| Parameter | Recommended Range/Value | Rationale |
| Temperature | Room Temperature | Lower temperatures favor selectivity for the more reactive C-I bond. Higher temperatures may lead to competing C-Br bond activation. |
| Catalyst Loading | 1-5 mol% Pd, 2-10 mol% CuI | Sufficient to ensure efficient catalysis without being wasteful. |
| Ligand | PPh₃ | A common and effective ligand for Sonogashira couplings. |
| Base | Triethylamine (NEt₃) | Acts as both a base and a solvent in some cases. Other amine bases like DIPEA can also be used. |
| Solvent | THF, Dioxane, DMF, Toluene | THF is a good general-purpose solvent for Sonogashira reactions. |
| Reaction Time | 2-12 hours | Monitor by TLC to determine the point of complete consumption of the starting material. |
Troubleshooting and Considerations
-
Low Yield: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. The quality of the palladium catalyst is also critical.
-
Lack of Selectivity: If coupling at the C-Br bond is observed, consider lowering the reaction temperature or reducing the reaction time.
-
Homocoupling of Alkyne: To minimize the formation of alkyne homocoupling products (Glaser coupling), ensure the reaction is performed under an inert atmosphere and that the CuI is of high purity.
Conclusion
The chemoselective Sonogashira coupling of this compound is a powerful and reliable method for the synthesis of disubstituted benzonitrile derivatives. By carefully controlling the reaction conditions, high yields and excellent selectivity for coupling at the C-I bond can be achieved. The resulting 3-bromo-2-alkynylbenzonitrile is a versatile intermediate that can undergo further functionalization at the C-Br bond, providing access to a wide range of complex molecules for applications in drug discovery and materials science.
Application Notes and Protocols for the Chemoselective Buchwald-Hartwig Amination of 3-Bromo-2-iodobenzonitrile
Introduction
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has profound implications in medicinal chemistry and materials science, where arylamines are prevalent structural motifs. This document offers a comprehensive guide for researchers, scientists, and drug development professionals on the selective Buchwald-Hartwig amination of 3-Bromo-2-iodobenzonitrile. The presence of two distinct halogen atoms on the aromatic ring presents an opportunity for chemoselective functionalization, a critical aspect in the synthesis of complex molecules. By leveraging the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, a single, predictable product can be obtained, streamlining synthetic routes and avoiding tedious separation of constitutional isomers.
Principle of Chemoselectivity
The cornerstone of the selective amination of this compound lies in the initial, rate-determining step of the Buchwald-Hartwig catalytic cycle: the oxidative addition of the aryl halide to a palladium(0) complex.[1] The generally accepted trend for the relative rates of oxidative addition for carbon-halogen bonds is:
C-I > C-Br > C-Cl
This hierarchy is a consequence of the decreasing bond dissociation energy from C-Cl to C-I. For this compound, the significantly weaker C-I bond will preferentially undergo oxidative addition to the Pd(0) catalyst, leaving the C-Br bond intact. This inherent difference in reactivity allows for the selective formation of a C-N bond at the C-2 position, yielding 2-amino-3-bromobenzonitrile derivatives.
Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. The key steps are as follows:
-
Oxidative Addition: A coordinatively unsaturated Pd(0) species, typically stabilized by phosphine ligands, reacts with the aryl halide. In the case of this compound, this occurs selectively at the C-I bond to form a Pd(II)-aryl complex.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido ligand.
-
Reductive Elimination: The final step involves the formation of the new C-N bond and the regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle. This step releases the desired arylamine product.
Experimental Protocol: Selective Amination of this compound
This protocol is based on established procedures for the amination of aryl iodides, with specific recommendations for achieving high chemoselectivity for the target substrate. A successful amination of the closely related 2-iodobenzonitrile has been reported using Xantphos as a ligand and DBU as a base.[3]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Starting material. |
| Amine (Primary or Secondary) | Anhydrous | Commercially Available | Nucleophile. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Palladium precursor. |
| Xantphos | ≥98% | Commercially Available | Ligand. |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available | Strong base. |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Commercially Available | Alternative, milder base. |
| Toluene | Anhydrous | Commercially Available | Solvent. |
| Argon or Nitrogen | High Purity | Gas Supplier | For inert atmosphere. |
Reaction Setup Workflow
Step-by-Step Procedure
Note: This reaction should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.
-
Reaction Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (1-2 mol%), Xantphos (1.5-3 mol%), and the chosen base (e.g., Sodium tert-butoxide, 1.4-2.0 equivalents).
-
Addition of Reactants: To the flask, add this compound (1.0 equivalent) and the amine coupling partner (1.1-1.5 equivalents).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the this compound.
-
Reaction Conditions: Place the sealed flask in a preheated oil bath and stir vigorously at a temperature between 80-110 °C.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC/MS), or liquid chromatography-mass spectrometry (LC/MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-3-bromobenzonitrile derivative.
Considerations for Optimization
-
Choice of Base: While strong bases like sodium tert-butoxide are highly effective, for substrates with base-sensitive functional groups, milder inorganic bases such as cesium carbonate or potassium phosphate can be employed, although this may require higher reaction temperatures or longer reaction times.
-
Ligand Selection: Bulky, electron-rich phosphine ligands are crucial for promoting the key steps of the catalytic cycle. While Xantphos is a robust choice, other ligands from the Buchwald or Hartwig portfolio (e.g., RuPhos, BrettPhos) could also be screened for optimal performance with specific amine substrates.[4]
-
Solvent: Toluene is a common and effective solvent. Other aprotic solvents like dioxane or THF can also be used and may influence the reaction rate and yield.[1]
-
Temperature: The reaction temperature is a critical parameter. While 80-110 °C is a typical range, lower temperatures may be sufficient for highly reactive amines, while more challenging couplings might require higher temperatures.
Conclusion
The chemoselective Buchwald-Hartwig amination of this compound is a powerful transformation that leverages the inherent reactivity differences between carbon-halogen bonds. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can achieve the selective synthesis of 2-amino-3-bromobenzonitrile derivatives in high yields. This approach provides a reliable and efficient route to valuable intermediates for drug discovery and materials science, underscoring the enduring utility of palladium-catalyzed cross-coupling reactions in modern organic synthesis.
References
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-iodobenzonitrile
Introduction: The Strategic Advantage of 3-Bromo-2-iodobenzonitrile
In the landscape of synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the strategic selection of building blocks is paramount. This compound emerges as a uniquely valuable scaffold due to its distinct electronic and steric properties. The presence of two different halogen atoms—iodine and bromine—at adjacent positions on the benzonitrile ring offers a powerful handle for sequential and site-selective functionalization.
The foundational principle enabling this selectivity lies in the differential reactivity of carbon-halogen bonds towards palladium(0) catalysts. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond, making it significantly more susceptible to oxidative addition by a Pd(0) complex.[1][2][3] This kinetic difference allows for the precise, stepwise introduction of diverse functionalities, first at the C2 position (iodine) under milder conditions, and subsequently at the C3 position (bromine) under more forcing conditions. This guide provides an in-depth exploration of various palladium-catalyzed cross-coupling reactions with this compound, complete with detailed protocols and the scientific rationale behind key experimental choices.
Core Principle: Chemoselective Functionalization
The ability to perform sequential cross-coupling reactions on a single substrate without the need for intermediate protection/deprotection steps is a hallmark of efficient synthesis. The reactivity hierarchy (C-I > C-Br >> C-Cl) is the cornerstone of this strategy.[1][3] By carefully tuning reaction parameters such as catalyst, ligand, base, and temperature, one can achieve exquisite control over which halogen participates in the reaction.
Diagram 1: General workflow for sequential cross-coupling of this compound.
Application 1: Suzuki-Miyaura Coupling for C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura reaction is one of the most robust methods for constructing biaryl and styrenyl frameworks, which are prevalent in medicinal chemistry.[4] The reaction's tolerance of a wide range of functional groups and its use of generally stable and non-toxic organoboron reagents make it a first-choice methodology.[5]
Expert Insights & Rationale
For selective coupling at the C-I position, the key is to employ conditions that are sufficient to activate the C-I bond but not the more resilient C-Br bond. This typically involves using a standard palladium catalyst like Pd(PPh₃)₄ or generating the active Pd(0) species in situ from a Pd(II) precursor such as Pd(OAc)₂.[6][7] The base plays a crucial role in activating the boronic acid for the transmetalation step.[5][6] An aqueous solution of a mild base like K₂CO₃ or K₃PO₄ is often sufficient and helps to minimize side reactions.
Protocol: Selective Suzuki-Miyaura Coupling at the C2 Position
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of inert gas, add a degassed solvent mixture, such as 1,4-Dioxane (8 mL) and Water (2 mL).
-
Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Representative Data
| Entry | Arylboronic Acid Partner | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Bromo-2-phenylbenzonitrile | 92 |
| 2 | 4-Methoxyphenylboronic acid | 3-Bromo-2-(4-methoxyphenyl)benzonitrile | 89 |
| 3 | Thiophene-2-boronic acid | 3-Bromo-2-(thiophen-2-yl)benzonitrile | 85 |
Application 2: Sonogashira Coupling for C(sp²)–C(sp) Bond Formation
The Sonogashira coupling is an indispensable tool for introducing alkyne functionalities.[8] These alkynyl products are not only valuable targets in their own right but also serve as versatile intermediates for synthesizing more complex heterocyclic systems, such as thieno[2,3-b]pyridines, through subsequent cyclization reactions.[9][10][11]
Expert Insights & Rationale
The classic Sonogashira reaction employs a dual-catalyst system: a palladium complex to activate the aryl halide and a copper(I) salt (typically CuI) to facilitate the transmetalation with the terminal alkyne.[8] An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves both as the base and often as a solvent. A critical consideration is the prevention of oxidative homocoupling of the terminal alkyne (Glaser coupling), which is promoted by oxygen.[12] Therefore, conducting the reaction under strictly anaerobic (deoxygenated) conditions is essential for achieving high yields of the desired cross-coupled product.
Diagram 2: Simplified catalytic cycle for the Sonogashira coupling reaction.
Protocol: Selective Sonogashira Coupling at the C2 Position
-
Reagent Preparation: To a Schlenk flask, add this compound (1.0 mmol, 1.0 eq), Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%), and Copper(I) iodide (CuI) (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon three times.
-
Solvent and Reagent Addition: Under Argon, add degassed triethylamine (Et₃N) (5 mL) and the terminal alkyne (1.1 mmol, 1.1 eq) via syringe.
-
Reaction Execution: Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by TLC. For less reactive alkynes, gentle heating to 40-50 °C may be required.
-
Work-up and Purification: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Resuspend the residue in ethyl acetate and filter through a pad of Celite to remove inorganic salts. Wash the Celite pad with additional ethyl acetate. Concentrate the filtrate and purify the crude product by column chromatography.
Representative Data
| Entry | Terminal Alkyne Partner | Product | Yield (%) |
| 1 | Phenylacetylene | 3-Bromo-2-(phenylethynyl)benzonitrile | 95 |
| 2 | Trimethylsilylacetylene | 3-Bromo-2-((trimethylsilyl)ethynyl)benzonitrile | 91 |
| 3 | 1-Hexyne | 3-Bromo-2-(hex-1-yn-1-yl)benzonitrile | 88 |
Application 3: Buchwald-Hartwig Amination for C–N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are critical pharmacophores in drug discovery.[13][14] The reaction facilitates the coupling of aryl halides with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles.[15][16]
Expert Insights & Rationale
This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos) are essential for promoting both the oxidative addition and the challenging reductive elimination step that forms the C-N bond.[13] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine, forming the active nucleophile.[15][17] The reaction must be conducted under strictly anhydrous and anaerobic conditions, as the catalyst, ligands, and base are sensitive to moisture and oxygen.
Protocol: Selective Buchwald-Hartwig Amination at the C2 Position
-
Reagent Preparation: In a glovebox, add this compound (1.0 mmol, 1.0 eq), the chosen phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 eq) to an oven-dried vial.
-
Catalyst Addition: Add the palladium precatalyst, for example, Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene (5 mL). Finally, add the amine (1.2 mmol, 1.2 eq).
-
Reaction Execution: Seal the vial and heat the mixture to 100-110 °C with stirring. Monitor the reaction by LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up and Purification: Cool the reaction to room temperature. Pass the mixture through a short plug of silica gel, eluting with ethyl acetate. Concentrate the eluent and purify the resulting residue by column chromatography or preparative HPLC.
Representative Data
| Entry | Amine Partner | Product | Yield (%) |
| 1 | Morpholine | 3-Bromo-2-(morpholino)benzonitrile | 87 |
| 2 | Aniline | 3-Bromo-2-(phenylamino)benzonitrile | 78 |
| 3 | n-Butylamine | 3-Bromo-2-(butylamino)benzonitrile | 81 |
Application 4: Heck Reaction for Alkene Vinylation
The Heck reaction provides a powerful method for the vinylation of aryl halides, creating substituted alkenes which are valuable intermediates in organic synthesis.[18][19] The reaction typically proceeds with high trans selectivity.[20]
Expert Insights & Rationale
The Heck reaction involves the oxidative addition of palladium to the aryl halide, followed by migratory insertion of the alkene into the palladium-aryl bond and subsequent β-hydride elimination to release the product and regenerate the catalyst.[21] For selective reaction at the C-I bond, standard Heck conditions using a catalyst like Pd(OAc)₂ and a phosphine ligand are generally effective. The choice of base and solvent can be crucial; inorganic bases like K₂CO₃ are often used with polar aprotic solvents like DMF or NMP.
Protocol: Selective Heck Reaction at the C2 Position
-
Reagent Preparation: In a sealable reaction tube, combine this compound (1.0 mmol, 1.0 eq), Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%), Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 4 mol%), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq).
-
Solvent and Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF) (5 mL) and the alkene (e.g., n-butyl acrylate) (1.5 mmol, 1.5 eq).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 90 °C with stirring for 12-18 hours.
-
Work-up and Purification: After cooling, dilute the reaction with water and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography.
Representative Data
| Entry | Alkene Partner | Product | Yield (%) |
| 1 | n-Butyl acrylate | (E)-Butyl 3-(3-bromo-2-cyanophenyl)acrylate | 85 |
| 2 | Styrene | (E)-3-Bromo-2-(2-phenylvinyl)benzonitrile | 80 |
Conclusion
This compound stands out as a highly versatile and strategically important building block for modern organic synthesis. The predictable and significant difference in reactivity between its iodo and bromo substituents allows for a programmed, sequential introduction of molecular complexity. By mastering the application of fundamental palladium-catalyzed cross-coupling reactions—Suzuki, Sonogashira, Buchwald-Hartwig, and Heck—researchers can leverage this substrate to efficiently construct a diverse array of complex molecules. The protocols and insights provided herein serve as a robust starting point for scientists and drug development professionals aiming to incorporate this powerful tool into their synthetic endeavors.
References
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. depts.washington.edu [depts.washington.edu]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Heck reaction - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Heck Reaction [organic-chemistry.org]
- 21. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Step-by-Step Synthesis of Substituted Benzonitriles from 3-Bromo-2-iodobenzonitrile
Introduction: A Gateway to Novel Benzonitriles
Substituted benzonitriles are a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The strategic functionalization of the benzonitrile scaffold allows for the fine-tuning of molecular properties, leading to enhanced biological activity or desired material characteristics. 3-Bromo-2-iodobenzonitrile is a particularly attractive starting material for the synthesis of diverse benzonitrile derivatives due to the presence of two different halogen atoms with distinct reactivities. This differential reactivity, primarily governed by the carbon-halogen bond dissociation energies (C-I < C-Br), allows for selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions.[1][2][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the step-by-step synthesis of substituted benzonitriles using this compound as a versatile precursor. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and illustrate key concepts with diagrams to ensure a thorough understanding of the synthetic strategies.
Part 1: Chemoselective Functionalization of the C-I Bond
The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed cross-coupling reactions allows for the selective introduction of substituents at the 2-position of the benzonitrile ring, while leaving the bromine atom at the 3-position available for subsequent transformations.[2][3]
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Fragments
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron species and an organic halide.[4][5] In the case of this compound, this reaction can be tuned to selectively couple a variety of aryl and heteroaryl boronic acids at the 2-position.
Expertise & Experience: The choice of a palladium catalyst and a suitable ligand is crucial for achieving high efficiency and selectivity. Catalysts such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand like SPhos are often effective. The base, typically a carbonate or phosphate, plays a key role in the transmetalation step of the catalytic cycle.[4][5][6]
Experimental Protocol: Synthesis of 3-Bromo-2-(4-methoxyphenyl)benzonitrile
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Add toluene and water (typically in a 4:1 to 10:1 ratio).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-bromo-2-(4-methoxyphenyl)benzonitrile.
Data Presentation: Scope of the Suzuki-Miyaura Coupling
| Entry | Boronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 3-Bromo-2-phenylbenzonitrile | 85-95 |
| 2 | 4-Tolylboronic acid | 3-Bromo-2-(p-tolyl)benzonitrile | 88-96 |
| 3 | 3-Thienylboronic acid | 3-Bromo-2-(thiophen-3-yl)benzonitrile | 80-90 |
| 4 | Pyridin-3-ylboronic acid | 3-Bromo-2-(pyridin-3-yl)benzonitrile | 75-85 |
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[7][8] This reaction is highly effective for the selective alkynylation of this compound at the 2-position.
Expertise & Experience: The Sonogashira reaction is typically carried out under mild conditions. The palladium catalyst, often Pd(PPh₃)₂Cl₂, facilitates the oxidative addition, while the copper(I) salt (e.g., CuI) is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation.[7][9] An amine base, such as triethylamine or diisopropylamine, is used to scavenge the HX byproduct and act as a solvent.
Experimental Protocol: Synthesis of 3-Bromo-2-(phenylethynyl)benzonitrile
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene (1.1 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature until completion (monitor by TLC or LC-MS).
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-bromo-2-(phenylethynyl)benzonitrile.
Data Presentation: Scope of the Sonogashira Coupling
| Entry | Alkyne | Product | Typical Yield (%) |
| 1 | Trimethylsilylacetylene | 3-Bromo-2-((trimethylsilyl)ethynyl)benzonitrile | 90-98 |
| 2 | 1-Hexyne | 3-Bromo-2-(hex-1-yn-1-yl)benzonitrile | 85-95 |
| 3 | Propargyl alcohol | 3-(3-Bromo-2-cyanophenyl)prop-2-yn-1-ol | 80-90 |
| 4 | Ethynyltrimethylsilane | 3-Bromo-2-((trimethylsilyl)ethynyl)benzonitrile | 92-99 |
Visualization: Sonogashira Catalytic Cycle
Caption: The catalytic cycles of the Sonogashira coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[10][11][12] This method allows for the selective amination of this compound at the 2-position with a wide range of primary and secondary amines.
Expertise & Experience: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine ligand.[12][13] Bulky, electron-rich ligands such as XPhos or BrettPhos are often required to promote the reductive elimination step and prevent catalyst decomposition. A strong, non-nucleophilic base like sodium tert-butoxide or lithium bis(trimethylsilyl)amide is necessary to deprotonate the amine.
Experimental Protocol: Synthesis of 3-Bromo-2-(phenylamino)benzonitrile
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.02 equiv) and XPhos (0.04 equiv) to a reaction vessel.
-
Add anhydrous toluene and stir for a few minutes to form the pre-catalyst.
-
Add this compound (1.0 equiv), aniline (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
Seal the vessel and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-bromo-2-(phenylamino)benzonitrile.
Data Presentation: Scope of the Buchwald-Hartwig Amination
| Entry | Amine | Product | Typical Yield (%) |
| 1 | Morpholine | 4-(3-Bromo-2-cyanophenyl)morpholine | 85-95 |
| 2 | Benzylamine | N-Benzyl-3-bromo-2-cyanobenzylamine | 80-90 |
| 3 | Diethylamine | 3-Bromo-N,N-diethyl-2-aminobenzonitrile | 75-85 |
| 4 | Aniline | 3-Bromo-2-(phenylamino)benzonitrile | 82-92 |
Visualization: Buchwald-Hartwig Amination Mechanism
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Part 2: Sequential Functionalization of the C-Br Bond
Once the 2-position of the benzonitrile ring has been selectively functionalized, the remaining C-Br bond at the 3-position can be targeted in a subsequent cross-coupling reaction. This sequential approach allows for the synthesis of di-substituted benzonitriles with diverse substitution patterns. Generally, more forcing reaction conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) may be required to activate the less reactive C-Br bond.[3]
General Protocol for Sequential Suzuki-Miyaura Coupling:
-
Starting with the 2-substituted-3-bromobenzonitrile (e.g., 3-bromo-2-phenylbenzonitrile), dissolve it in a suitable solvent system (e.g., dioxane/water).
-
Add the second boronic acid (1.2-1.5 equiv) and a base (e.g., Cs₂CO₃, 2.0-3.0 equiv).
-
Degas the mixture thoroughly.
-
Add a palladium catalyst and a suitable ligand (e.g., Pd₂(dba)₃ and a bulky phosphine ligand like RuPhos).
-
Heat the reaction mixture to a higher temperature (e.g., 100-120 °C) and monitor for completion.
-
Perform an aqueous work-up and purify the di-substituted product by column chromatography.
This sequential strategy provides a powerful platform for creating complex and highly functionalized benzonitrile derivatives that would be challenging to access through other synthetic routes.
Characterization of Synthesized Compounds
The identity and purity of the synthesized substituted benzonitriles should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and substitution pattern of the aromatic ring.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic nitrile (C≡N) stretching frequency.
References
- 1. Rapid Room‐Temperature, Chemoselective Csp2 −Csp2 Coupling of Poly(pseudo)halogenated Arenes Enabled by Palladium(I) Catalysis in Air - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jk-sci.com [jk-sci.com]
- 13. m.youtube.com [m.youtube.com]
Application of 3-Bromo-2-iodobenzonitrile in medicinal chemistry research
An In-depth Technical Guide to the Application of 3-Bromo-2-iodobenzonitrile in Medicinal Chemistry Research
Introduction: The Strategic Advantage of Orthogonal Reactivity
In the landscape of modern drug discovery, the ability to construct complex molecular architectures with precision and efficiency is paramount. This compound (CAS No: 450412-21-2, Formula: C₇H₃BrIN) has emerged as a uniquely powerful building block for medicinal chemists.[1] Its utility stems not just from the presence of a versatile nitrile group and a phenyl ring scaffold, but from the distinct reactivity of its two halogen substituents. The carbon-iodine (C-I) bond and the carbon-bromine (C-Br) bond, positioned ortho to each other, exhibit differential reactivity in palladium-catalyzed cross-coupling reactions.[2] Specifically, the C-I bond is significantly more susceptible to oxidative addition to a Palladium(0) catalyst than the C-Br bond.[2][3]
This reactivity differential (I > OTf > Br >> Cl) is the cornerstone of its application, enabling chemists to perform selective, sequential cross-coupling reactions.[3][4] One can first functionalize the more reactive iodo-position under mild conditions, leaving the bromo-position untouched. Subsequently, a second, distinct chemical entity can be introduced at the bromo-position, often under slightly more forcing conditions. This "one-two punch" synthetic strategy allows for the rapid and controlled generation of highly substituted, three-dimensional molecules from a single, readily available starting material, a critical advantage in building libraries of potential drug candidates.[2][5]
Core Applications in Drug Discovery: Building the Scaffolds of Bioactive Molecules
The benzonitrile moiety is a well-established pharmacophore found in numerous approved drugs, particularly in the domain of oncology.[6] It can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups. The strategic use of this compound allows for the elaborate decoration of this core, making it a favored starting point for the synthesis of targeted therapies, most notably kinase inhibitors.
Application in the Synthesis of Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, especially cancer.[7] Consequently, small molecule kinase inhibitors have become one of the most important classes of modern therapeutics.[7][8] Many of these inhibitors feature complex heterocyclic cores designed to fit into the ATP-binding pocket of the target kinase.[8]
This compound serves as an ideal precursor for constructing these intricate systems. For example, a Sonogashira coupling at the C-2 (iodo) position can introduce an alkyne, which can then undergo intramolecular cyclization with the nitrile group to form fused heterocyclic systems. The remaining bromide at the C-3 position can then be used as a handle for a Suzuki or Buchwald-Hartwig amination reaction to append another crucial recognition moiety. This sequential approach is instrumental in building molecules with the precise geometry and functionality required for potent and selective kinase inhibition.[9][10]
Data Presentation: Physicochemical and Reactivity Profile
The following table summarizes the key properties of this compound, providing essential data for its handling and use in synthesis.
| Property | Description | Source |
| Chemical Formula | C₇H₃BrIN | [1] |
| Molecular Weight | 307.91 g/mol | [11] |
| CAS Number | 450412-21-2 | [1] |
| Appearance | White to off-white crystalline solid | [12] |
| Reactivity Order | C-I bond is more reactive than the C-Br bond in Pd-catalyzed cross-coupling reactions. | [2][3] |
| Storage | Store at 2-8°C | [1] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
Experimental Protocols & Methodologies
The true power of this compound is realized through its application in sequential cross-coupling reactions. Below are detailed, field-proven protocols for a two-step Sonogashira/Suzuki coupling sequence.
Logical Workflow for Sequential Coupling
The diagram below illustrates the strategic workflow for the sequential functionalization of this compound.
Caption: Workflow for sequential Sonogashira and Suzuki coupling.
Protocol 1: Selective Sonogashira Coupling at the C-2 (Iodo) Position
This protocol details the palladium and copper co-catalyzed coupling of a terminal alkyne to the more reactive iodo position of the starting material.[13][14]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a Palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a Copper(I) salt (CuI) is classic for Sonogashira couplings.[13] The palladium complex undergoes oxidative addition preferentially into the weaker C-I bond, while the copper(I) acetylide is formed in situ, which then participates in the transmetalation step.[15]
-
Base: An amine base (e.g., triethylamine or diisopropylethylamine) is crucial. It serves to deprotonate the terminal alkyne and to neutralize the HI generated during the reaction, preventing side reactions.[13]
-
Solvent & Temperature: Anhydrous, degassed solvents like THF or DMF are used to prevent moisture from interfering and oxygen from deactivating the Pd(0) catalyst. The reaction is typically run at room temperature to ensure selectivity for the C-I bond.[16]
Step-by-Step Methodology:
-
To a dry, argon-flushed round-bottom flask, add this compound (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous, degassed THF (or DMF) to dissolve the solids.
-
Add the terminal alkyne (1.1 eq) followed by the amine base (e.g., TEA, 2.5 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere (Argon or N₂) and monitor by TLC or LC-MS.
-
Upon completion (typically 2-6 hours), dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product (3-Bromo-2-(alkynyl)benzonitrile) by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling at the C-3 (Bromo) Position
This protocol uses the product from Protocol 1 to introduce an aryl or vinyl group at the less reactive bromo position.[3][17]
Causality Behind Experimental Choices:
-
Catalyst System: For the less reactive C-Br bond, a more robust palladium catalyst system is often employed, such as Pd(dppf)Cl₂. The bulkier, more electron-rich phosphine ligand (dppf) facilitates the oxidative addition into the stronger C-Br bond.[18]
-
Base: An inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is used. The base activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step of the Suzuki catalytic cycle.[4][17][19]
-
Solvent & Temperature: A mixture of an organic solvent (e.g., dioxane, toluene) and water is common. Heating is typically required (e.g., 80-100 °C) to drive the coupling at the C-Br bond to completion.[18]
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a reflux condenser, add the 3-Bromo-2-(alkynyl)benzonitrile intermediate (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Add the base (e.g., K₂CO₃, 2.0 eq).
-
Add a mixture of dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling argon through it for 10-15 minutes.
-
Heat the reaction mixture to 90-100 °C under an inert atmosphere and monitor by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final di-substituted product by flash column chromatography or recrystallization.
Diagram of Catalytic Cycles
The differential reactivity can be visualized by considering the initial, rate-determining step of the respective catalytic cycles.
References
- 1. aobchem.com [aobchem.com]
- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Bromo-5-iodobenzonitrile | C7H3BrIN | CID 45073541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. rsc.org [rsc.org]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. m.youtube.com [m.youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Use of 3-Bromo-2-iodobenzonitrile in Developing Novel Organic Materials
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of 3-Bromo-2-iodobenzonitrile
In the quest for novel organic materials with tailored electronic and photophysical properties, the selection of versatile molecular building blocks is paramount. This compound emerges as a uniquely powerful precursor, offering a trifecta of reactive sites—a nitrile group, a bromine atom, and an iodine atom—on a stable aromatic scaffold. The distinct electronic environments and steric hindrances of these functionalities allow for a high degree of synthetic control, enabling researchers to construct complex molecular architectures through sequential and selective chemical transformations.
The cornerstone of this compound's utility lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond, facilitating preferential reaction at the 2-position under milder conditions. This inherent reactivity hierarchy is a critical tool for synthetic chemists, allowing for a stepwise introduction of different functionalities. This guide provides detailed protocols and mechanistic insights into leveraging this reactivity for the synthesis of advanced organic materials, with a focus on carbazole-based derivatives for applications in organic electronics.
Core Application: Synthesis of Carbazole-Based Hole-Transporting Materials
Carbazole derivatives are a cornerstone of modern organic electronics, widely employed as hole-transporting materials (HTMs) in Organic Light-Emitting Diodes (OLEDs) due to their excellent thermal stability, high hole mobility, and appropriate energy levels. The strategic design of this compound allows for the efficient construction of complex carbazole structures through a one-pot, two-step cross-coupling strategy.
Principle of the One-Pot Sequential Cross-Coupling
The synthesis of a dicarbazole-benzonitrile derivative from this compound and carbazole is a prime example of its synthetic utility. The process leverages the differential reactivity of the C-I and C-Br bonds to first form an intermediate via a Buchwald-Hartwig amination at the iodine-bearing position, followed by a second C-N bond formation at the bromine-bearing position under more forcing conditions.
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dicarbazol-9-yl-benzonitrile
This protocol details the one-pot synthesis of a novel carbazole-based material, 2,3-dicarbazol-9-yl-benzonitrile, a potential candidate for a hole-transporting material in OLEDs.
Materials:
-
This compound (1.0 equiv.)
-
Carbazole (2.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv.)
-
Xantphos (0.1 equiv.)
-
Sodium tert-butoxide (NaOtBu) (2.5 equiv.)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, carbazole, and sodium tert-butoxide.
-
Inert Atmosphere: Evacuate and backfill the flask with high-purity argon or nitrogen three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ and Xantphos to the flask.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
First Coupling (C-I): Stir the reaction mixture at 80°C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This stage selectively targets the C-I bond.
-
Second Coupling (C-Br): Once the first coupling is complete (typically 4-6 hours), increase the temperature to 110°C to facilitate the coupling at the C-Br bond. Continue to monitor the reaction until completion (typically 12-18 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with dichloromethane and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is crucial for efficient C-N bond formation in Buchwald-Hartwig aminations.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the carbazole, facilitating the catalytic cycle.
-
Solvent: Toluene is a high-boiling, non-polar solvent suitable for the temperature range required for both coupling steps.
-
Sequential Temperature Profile: The initial lower temperature (80°C) provides the selectivity for the more reactive C-I bond, while the subsequent higher temperature (110°C) is necessary to overcome the higher activation energy for the C-Br bond cleavage.
Data Presentation
Table 1: Representative Reaction Parameters and Outcomes
| Parameter | Value | Rationale |
| Reactants | This compound, Carbazole | Precursor and hole-transporting moiety |
| Catalyst | Pd₂(dba)₃ / Xantphos | Efficient for C-N bond formation |
| Base | NaOtBu | Strong, non-nucleophilic base |
| Solvent | Toluene | High-boiling, inert solvent |
| Temperature | 80°C then 110°C | Sequential coupling control |
| Yield (Typical) | 75-85% | Good to excellent for a one-pot, two-step reaction |
Table 2: Key Characterization Data for 2,3-Dicarbazol-9-yl-benzonitrile
| Analysis | Result | Interpretation |
| ¹H NMR | Complex aromatic signals | Confirms the presence of both benzonitrile and carbazole moieties |
| ¹³C NMR | Characteristic peaks for nitrile and aromatic carbons | Verifies the carbon skeleton of the final product |
| Mass Spec (HRMS) | Calculated and found m/z values match | Confirms the molecular formula and successful synthesis |
| UV-Vis Spectroscopy | Absorption maxima in the UV region | Provides information on the electronic transitions |
| Photoluminescence | Emission spectrum in the blue-violet region | Indicates potential as a blue-light emitting or hole-transporting material |
| Cyclic Voltammetry | HOMO/LUMO energy levels | Crucial for assessing its suitability as a hole-transporting material in OLEDs |
Visualizations
Reaction Scheme
Caption: One-pot, two-step synthesis of 2,3-Dicarbazol-9-yl-benzonitrile.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile building block for the synthesis of complex organic materials. The predictable and sequential reactivity of its halogen substituents under palladium catalysis offers a robust platform for creating novel molecular architectures. The successful one-pot synthesis of a dicarbazole-benzonitrile derivative highlights its potential in constructing materials for organic electronics. Future applications could explore the introduction of different nucleophiles in a stepwise manner to create even more complex, multifunctional materials for a wide range of applications, from organic photovoltaics to advanced sensor technologies.
Application Note: High-Purity Isolation of 3-Bromo-2-iodobenzonitrile via Automated Flash Column Chromatography
Abstract
This application note provides a detailed, field-proven protocol for the purification of 3-Bromo-2-iodobenzonitrile, a key halogenated aromatic nitrile intermediate in pharmaceutical synthesis. The inherent challenges in separating this compound from structurally similar impurities, such as positional isomers and residual starting materials, necessitate a robust and reproducible purification strategy. This guide details an optimized method using automated flash column chromatography on silica gel, explaining the scientific rationale behind each step, from mobile phase selection to fraction analysis. The protocol is designed to ensure high purity and recovery, critical for downstream applications in drug development and materials science.
Introduction: The Challenge of Purifying Dihalogenated Benzonitriles
This compound is a valuable building block in medicinal chemistry, often utilized in cross-coupling reactions to introduce complex molecular scaffolds. The efficacy of these subsequent reactions is highly dependent on the purity of the starting material. Syntheses of this compound, often via Sandmeyer reactions from an appropriate aniline precursor, can yield a mixture of impurities that are challenging to separate due to their similar physicochemical properties[1][2].
Common potential impurities include:
-
Positional Isomers: e.g., 2-Bromo-3-iodobenzonitrile or other regioisomers formed during synthesis.
-
Unreacted Starting Materials: Such as 2-amino-3-bromobenzonitrile.
-
Side-Products: Including debrominated or di-iodinated species.
The subtle differences in polarity between these compounds make purification by simple recrystallization or extraction difficult. Column chromatography, therefore, stands as the premier technique for achieving the requisite >98% purity.[3] This note details a systematic approach to developing and executing an efficient flash chromatography protocol.
Foundational Principles: Method Development with Thin-Layer Chromatography (TLC)
Before committing to a preparative-scale column, it is imperative to develop an optimal solvent system using Thin-Layer Chromatography (TLC).[4] The goal is to identify a mobile phase composition that provides good separation between the target compound and its impurities.
The Causality Behind Solvent Selection: The stationary phase, silica gel, is highly polar.[3] Compounds move up the TLC plate based on an equilibrium between adsorption to the silica and dissolution in the mobile phase.[4]
-
Non-polar compounds have a weak affinity for the silica and are carried further up the plate by the mobile phase, resulting in a higher Retention Factor (Rf).
-
Polar compounds interact strongly with the silica and move shorter distances, resulting in a lower Rf.
For effective separation in column chromatography, the target compound should have an Rf value between 0.25 and 0.35 in the chosen solvent system.[4] This range ensures that the compound elutes from the column in a reasonable volume of solvent, without being too close to the solvent front (poor separation) or sticking indefinitely to the stationary phase (poor recovery).[5]
Protocol for TLC Method Development:
-
Prepare Sample: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Spot the Plate: Using a capillary tube, spot the sample onto the baseline of a silica gel TLC plate.[6]
-
Develop the Plate: Place the plate in a sealed chamber containing a mixture of hexane and ethyl acetate. Start with a non-polar mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
-
Visualize: View the dried plate under UV light (254 nm).
-
Optimize: Adjust the hexane-to-ethyl acetate ratio until the main spot, corresponding to this compound, has an Rf of approximately 0.3. For dihalogenated benzonitriles, a system of 10-20% Ethyl Acetate in Hexane is a common starting point.
A typical TLC plate might show the less polar byproducts with a higher Rf and the more polar starting materials with a lower Rf, bracketing the desired product.
Physicochemical & Safety Data
A thorough understanding of the compound's properties and hazards is critical for safe handling and successful purification.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₃BrIN | [7][8] |
| Molecular Weight | 307.91 g/mol | [9] |
| Appearance | Solid | [8] |
| Storage Temperature | 2-8°C, protect from light | [8] |
| CAS Number | 450412-21-2 | [8] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [8] |
| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously) |
Experimental Protocol: Automated Flash Column Chromatography
This protocol is designed for the purification of approximately 1 gram of crude material. The column size and solvent volumes should be scaled accordingly for different quantities.
Materials and Equipment
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Automated Flash Chromatography System
-
Pre-packed silica gel column (e.g., 40 g)
-
Solvents: HPLC-grade Hexane and Ethyl Acetate
-
Sample Loading: Solid loader cartridge or minimal solvent for liquid injection
-
TLC plates (silica gel 60 F254)
-
Collection tubes
-
Rotary evaporator
Workflow Diagram
Below is a visual representation of the purification workflow, from sample preparation to the isolation of the pure compound.
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
Step 1: Column and Solvent Preparation
-
Select a pre-packed silica gel column appropriate for your sample size (a 30:1 to 50:1 ratio of silica-to-crude material by weight is recommended).
-
Prepare the mobile phases. For a 1g sample, prepare at least 500 mL of Solvent A (e.g., 10% Ethyl Acetate in Hexane) and 500 mL of Solvent B (e.g., 40% Ethyl Acetate in Hexane). Ensure solvents are thoroughly mixed.
Step 2: Sample Loading (Dry Loading Recommended) Dry loading is superior for preventing band broadening and improving resolution, especially if the crude material has poor solubility in the initial mobile phase.
-
Dissolve the crude this compound (1 g) in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane).
-
Add 2-3 g of silica gel to this solution.
-
Carefully evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Transfer this powder into an empty solid loader cartridge.
Step 3: Chromatography Execution
-
Install the silica column and the solid loader cartridge onto the automated flash system.
-
Equilibrate the column with 2-3 column volumes of the initial mobile phase (10% Ethyl Acetate in Hexane). This ensures the silica is properly wetted and removes any trapped air.[3]
-
Set the elution gradient. A suggested gradient is as follows:
| Time (min) | % Ethyl Acetate in Hexane | Rationale |
| 0-2 | 10% (Isocratic) | Elute highly non-polar impurities. |
| 2-15 | 10% → 30% (Linear Gradient) | Separate the target compound from closely eluting impurities. |
| 15-20 | 30% → 40% (Linear Gradient) | Elute any remaining, more polar impurities. |
| 20-25 | 40% (Isocratic) | Wash the column. |
-
Set the detector to monitor at 254 nm.
-
Begin the run and collect fractions based on the UV detector signal.
Fraction Analysis and Product Isolation
-
Analyze the collected fractions using TLC with the same solvent system (e.g., 15% Ethyl Acetate in Hexane) to identify which contain the pure product.
-
Combine the fractions containing only the pure this compound (as determined by a single spot on the TLC plate at the target Rf).
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Place the resulting solid under high vacuum to remove any residual solvent.
-
Obtain the final mass and calculate the yield. Characterize the final product by NMR, and LC-MS to confirm identity and purity.
Troubleshooting
| Issue | Potential Cause | Solution |
| Poor Separation | Mobile phase is too polar; Column is overloaded. | Re-optimize the mobile phase with TLC to achieve a lower Rf.[5] Reduce the amount of crude material loaded onto the column. |
| Compound Streaking/Tailing | Sample is too concentrated; Compound is acidic/basic. | Load a more dilute sample or use the dry loading method. For acidic compounds, add 0.1% acetic acid to the mobile phase. For basic compounds, add 0.1% triethylamine. |
| No Compound Elutes | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate). If necessary, switch to a more polar solvent system like methanol/dichloromethane. |
| Cracked Silica Bed | Column packed unevenly or ran dry. | Ensure the column is properly equilibrated and never allow the solvent level to drop below the top of the silica bed. Use pre-packed columns to ensure consistency.[3] |
Conclusion
This application note provides a robust and reproducible method for the high-purity isolation of this compound. By leveraging systematic TLC analysis for method development and employing automated flash chromatography with a gradient elution, researchers can effectively separate the target compound from challenging isomeric and process-related impurities. Adherence to this protocol ensures the acquisition of high-quality material, which is essential for the success of subsequent synthetic transformations in drug discovery and development pipelines.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. orgsyn.org [orgsyn.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Home Page [chem.ualberta.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. PubChemLite - this compound (C7H3BrIN) [pubchemlite.lcsb.uni.lu]
- 8. aobchem.com [aobchem.com]
- 9. 3-Bromobenzonitrile | C7H4BrN | CID 23381 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Recrystallization Techniques for Purifying 3-Bromo-2-iodobenzonitrile
Abstract
This guide provides a comprehensive, technically grounded protocol for the purification of 3-Bromo-2-iodobenzonitrile (CAS No: 450412-21-2) via recrystallization.[1] Purity of chemical intermediates is paramount in drug discovery and materials science, directly impacting reaction yields, impurity profiles of subsequent steps, and the biological or material properties of the final product. This document outlines the fundamental principles of recrystallization, a systematic method for solvent selection, a detailed step-by-step protocol for both single-solvent and mixed-solvent systems, and a troubleshooting guide to address common challenges. The methodologies are designed to be self-validating, ensuring researchers can achieve high purity of the target compound.
Introduction and Scientific Principles
Recrystallization is a powerful purification technique for solid organic compounds.[2][3] The core principle relies on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[4][5] An ideal recrystallization solvent will dissolve the target compound (solute) readily at an elevated temperature (near the solvent's boiling point) but poorly at lower temperatures (room temperature or below).[2][5] As a hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a highly ordered, pure crystal lattice that excludes impurity molecules.[2] The impurities, ideally, either remain dissolved in the cold solvent or are insoluble in the hot solvent and can be removed by filtration.[5]
Causality of Purification: The formation of a crystal lattice is an equilibrium process where molecules of the correct geometry are preferentially incorporated. Impurity molecules, having different sizes, shapes, or polarities, do not fit well into the growing lattice of the desired compound and are thus excluded, remaining in the solution (mother liquor). Slow cooling is critical as it allows time for this selective process to occur, leading to the formation of larger, purer crystals.[4]
Physicochemical Properties & Potential Impurities
Compound: this compound
-
Molecular Formula: C₇H₃BrIN[1]
-
Structure: Aromatic nitrile with bromo and iodo substituents. The presence of the polar nitrile group (C≡N) and electronegative halogens makes the molecule moderately polar.
-
Appearance: Typically a solid at room temperature.[1] Related isomers like 3-iodobenzonitrile and 3-bromobenzonitrile are off-white crystalline solids with melting points in the 36-43 °C range.[6][7][8]
Potential Impurities: Based on common synthetic routes for halogenated benzonitriles (e.g., Sandmeyer reactions from aminobenzonitriles or direct halogenation), likely impurities include:[6][9]
-
Isomeric Byproducts: Other bromo-iodo-benzonitrile isomers (e.g., 5-Bromo-2-iodobenzonitrile, melting point 121 °C).[10]
-
Starting Materials: Unreacted precursors such as 2-iodobenzonitrile or 3-bromobenzonitrile.
-
Side-Reaction Products: Compounds resulting from hydrolysis of the nitrile group or dehalogenation.
-
Colored Impurities: High molecular weight, conjugated byproducts formed during synthesis.
Safety and Handling
Halogenated aromatic nitriles should be handled with care. While specific data for this compound is limited, related compounds are classified with the following hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.[11][12]
-
May cause respiratory irritation.[11]
Mandatory Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
-
Avoid inhalation of dust and vapors.
Protocol Part 1: Systematic Solvent Screening
The selection of an appropriate solvent is the most critical step for a successful recrystallization.[3][4] A small-scale screening experiment is essential to identify the optimal solvent or solvent system.
Materials:
-
Crude this compound
-
Test tubes (e.g., 13x100 mm)
-
Hot plate or water bath
-
Glass stirring rods
-
A selection of solvents with varying polarities (see Table 1).
Screening Procedure:
-
Place approximately 20-30 mg of the crude solid into several separate test tubes.
-
To each tube, add a different test solvent dropwise at room temperature, stirring after each addition. Note the solubility. A good candidate solvent should not dissolve the compound at this stage.[4]
-
If the compound is insoluble at room temperature, heat the test tube gently in a water bath or on a hot plate.
-
Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume. An ideal solvent dissolves the compound in a reasonable volume (e.g., < 3 mL per 100 mg of solute).
-
Allow the clear, hot solution to cool slowly to room temperature.
-
If crystals do not form, try to induce crystallization by scratching the inside of the test tube with a glass rod.[13][14]
-
Once at room temperature, place the test tube in an ice-water bath for 10-15 minutes to maximize crystal formation.
-
Observe the quantity and quality of the crystals formed. A dense crop of well-formed crystals indicates a good solvent.
Data Presentation: Solvent Screening Results
| Solvent | Polarity | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling |
| Hexanes | Non-polar | Insoluble | Sparingly Soluble | Record observations |
| Toluene | Non-polar | Sparingly Soluble | Soluble | Record observations |
| Ethyl Acetate | Polar Aprotic | Sparingly Soluble | Very Soluble | Record observations |
| Acetone | Polar Aprotic | Soluble | Very Soluble | Record observations (likely poor) |
| Isopropanol | Polar Protic | Sparingly Soluble | Soluble | Record observations |
| Ethanol | Polar Protic | Sparingly Soluble | Soluble | Record observations |
This table should be filled out based on experimental observations.
Protocol Part 2: Bulk Recrystallization Workflow
Based on the screening, select the best single solvent or a mixed-solvent pair. A mixed-solvent system is used when no single solvent is ideal. It consists of a "soluble" solvent in which the compound is readily soluble, and an "insoluble" or "poor" solvent in which it is not.[15] Common pairs include ethanol/water and ethyl acetate/hexanes.[15]
Workflow Visualization
Caption: Workflow for the purification of this compound.
Detailed Experimental Protocol
A. Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask (do not use a beaker, as the narrow neck reduces solvent evaporation). Add a magnetic stir bar or a boiling chip. Add the chosen solvent to the flask, ensuring the solid is covered, and begin heating with stirring on a hot plate. Continue adding the solvent in small portions until the solid just dissolves completely at the boiling point. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated upon cooling.[14]
-
(Optional) Hot Filtration: If insoluble impurities are present or if the solution is colored, this step is necessary. Add a small excess of hot solvent (5-10% more) to prevent premature crystallization during filtration.[16] If colored, add a small amount of activated charcoal to the hot solution and swirl for a few minutes. Set up a gravity filtration apparatus (stemless funnel with fluted filter paper) and pre-heat it by pouring boiling solvent through it. Filter the hot solution quickly into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4] Rushing this step by placing the hot flask directly in an ice bath can cause the compound to precipitate as an amorphous solid, trapping impurities.
-
Maximize Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the yield of the purified product.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Transfer the crystalline slurry into the funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor that contains the soluble impurities.[14]
-
Drying: Keep the vacuum on to pull air through the crystals for 15-20 minutes to partially dry them. Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.
B. Mixed-Solvent Recrystallization (e.g., Ethanol/Water)
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "soluble" solvent (e.g., ethanol).
-
Induce Saturation: While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.
-
Re-clarify: Add a few more drops of the hot "soluble" solvent until the solution becomes clear again.
-
Crystallization & Isolation: Proceed from Step 3 of the Single-Solvent protocol above. When washing the crystals (Step 5), use an ice-cold mixture of the two solvents in the same proportion used for the crystallization.
Troubleshooting Common Issues
| Problem | Likely Cause(s) | Solution(s) |
| No Crystals Form | Too much solvent was used; solution is supersaturated. | Boil off some of the solvent to concentrate the solution and cool again.[13] Induce crystallization by scratching the inner wall of the flask or adding a seed crystal.[13][14] |
| "Oiling Out" | The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated and cooling too rapidly. | Re-heat the solution to dissolve the oil. Add a small amount of additional solvent.[16] Allow the solution to cool much more slowly.[13] Consider a different solvent with a lower boiling point. |
| Premature Crystallization | The solution cooled too quickly during hot filtration. | Use a stemless funnel.[17] Pre-heat all glassware (funnel, receiving flask) with hot solvent. Use a slight excess of solvent and boil it off after filtration.[16][17] |
| Low Recovery/Yield | Too much solvent was used; crystals were washed with room-temperature solvent; premature filtration before complete crystallization. | Concentrate the mother liquor and cool to recover a second crop of crystals (may be less pure).[18] Always use minimal, ice-cold solvent for washing.[14] Ensure the solution is thoroughly cooled in an ice bath before filtering. |
References
- 1. aobchem.com [aobchem.com]
- 2. Recrystallization [sites.pitt.edu]
- 3. mt.com [mt.com]
- 4. edu.rsc.org [edu.rsc.org]
- 5. Recrystallization [wiredchemist.com]
- 6. benchchem.com [benchchem.com]
- 7. 3-bromo Benzonitrile at Best Price in Surat, Gujarat | Anami Organics [tradeindia.com]
- 8. 3-Iodobenzonitrile | 69113-59-3 [amp.chemicalbook.com]
- 9. US3855264A - Preparation of halogenated benzonitrile - Google Patents [patents.google.com]
- 10. chem-casts.com [chem-casts.com]
- 11. 3-Bromobenzonitrile | C7H4BrN | CID 23381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-Bromo-5-iodobenzonitrile | C7H3BrIN | CID 45073541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 3-Bromo-2-iodobenzonitrile
Welcome, researchers, to our dedicated technical support guide for optimizing the Suzuki-Miyaura cross-coupling of 3-Bromo-2-iodobenzonitrile. This sterically hindered and electronically complex substrate presents unique challenges. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide actionable solutions and deepen your understanding of this powerful C-C bond-forming reaction.
I. Foundational Knowledge & Initial Setup
Q1: What are the primary challenges associated with the Suzuki coupling of this compound?
The main difficulties stem from the substrate's structure:
-
Differential Reactivity of Halides: The carbon-iodine bond is significantly more reactive towards oxidative addition with a Palladium(0) catalyst than the carbon-bromine bond.[1] This inherent difference is the basis for selective coupling at the 2-position. However, harsh conditions can lead to undesired coupling at the 3-position or diarylation.
-
Steric Hindrance: The ortho-positioning of the iodo and cyano groups creates steric congestion around the reactive site. This can impede the approach of the palladium catalyst and the subsequent transmetalation step, often requiring more robust and sterically demanding ligands to achieve high yields.[2]
-
Electronic Effects: The electron-withdrawing nature of the nitrile group (-CN) activates the aryl ring towards oxidative addition, which is generally favorable.
Q2: I'm setting up the reaction for the first time. What is a reliable starting protocol?
A robust starting point is crucial for successful optimization. The following protocol provides a well-established set of initial conditions.
Experimental Protocol: General Procedure for Suzuki Coupling
-
Inert Atmosphere: To a dry Schlenk flask, add this compound (1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[1]
-
Solvent Addition: Add degassed solvent(s) via syringe. Common choices include 1,4-dioxane, THF, or toluene, often with water as a co-solvent to aid in dissolving the inorganic base.[3]
-
Catalyst/Ligand Addition: In a separate vial under an inert atmosphere, prepare a solution of the palladium precatalyst and ligand, if used. Add this solution to the main reaction flask.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
II. Troubleshooting Low Yield & Incomplete Conversion
This is the most common issue encountered. A systematic approach to diagnosis is key.
Q3: My reaction yield is consistently low, with significant unreacted starting material. What should I investigate first?
Low conversion points towards issues with the catalytic cycle's efficiency. Here’s a prioritized checklist:
-
Catalyst System (Palladium Source & Ligand): The choice of catalyst and ligand is paramount. For sterically hindered substrates like this, standard catalysts like Pd(PPh₃)₄ may be insufficient.[4]
-
Expertise & Experience: Bulky, electron-rich phosphine ligands are often required to facilitate both the oxidative addition and reductive elimination steps.[5] These ligands stabilize the palladium center and promote the reaction. N-heterocyclic carbene (NHC) ligands are also highly effective due to their strong σ-donating ability, which forms a stable bond with palladium.[4]
-
Troubleshooting Table:
-
| Catalyst System | Ligand Type | Advantages | Disadvantages |
| Pd(OAc)₂ / SPhos or XPhos | Buchwald Ligands | Excellent for hindered substrates, high yields.[4] | Air-sensitive, higher cost. |
| Pd₂(dba)₃ / P(t-Bu)₃ | Trialkylphosphine | Highly active, good for less reactive halides.[6] | Very air-sensitive, can be pyrophoric. |
| PEPPSI™-IPr | NHC Precatalyst | Air and moisture stable, highly efficient.[3] | Higher cost. |
| Pd(dppf)Cl₂ | Ferrocenylphosphine | Good for a range of substrates, bench-stable. | May be less effective for highly hindered systems. |
| Pd(PPh₃)₄ | Triphenylphosphine | Inexpensive, readily available. | Often requires higher temperatures and is less effective for hindered or unreactive substrates.[7] |
-
Base Selection: The base is not just a spectator; it is critical for activating the boronic acid to facilitate transmetalation.[8][9]
| Base | Strength | Solubility Notes | Key Considerations |
| K₃PO₄ | Strong | Moderately soluble in organic/aqueous mixtures. | Often an excellent choice for difficult couplings. Can promote boronic acid decomposition if reaction is slow. |
| Cs₂CO₃ | Strong | High solubility in many solvents. | Very effective but more expensive. |
| K₂CO₃ / Na₂CO₃ | Moderate | Soluble in aqueous co-solvents. | Good general-purpose bases, cost-effective.[8] |
| KF | Weak | Used when base-labile functional groups are present.[6] |
-
Solvent Choice: The solvent system must solubilize all components and can influence the stability and reactivity of the catalytic species.[12][13]
-
Expertise & Experience: A mixture of an aprotic organic solvent (like dioxane or THF) and water is a common starting point. Water helps dissolve inorganic bases like K₂CO₃ or K₃PO₄.[3] However, for water-sensitive substrates, anhydrous conditions with a soluble organic base might be necessary. Polar aprotic solvents like DMF can sometimes be effective but can be difficult to remove and may lead to side reactions at high temperatures.[14]
-
Q4: I've optimized the catalyst, base, and solvent, but the reaction is still sluggish. What's next?
If the core components are optimized, consider these finer points:
-
Temperature: While 80-100 °C is standard, some challenging couplings may require higher temperatures. However, be aware that higher temperatures can also increase the rate of side reactions like protodeboronation.[1]
-
Reagent Purity & Stability:
-
Boronic Acid Quality: Boronic acids can decompose on storage, leading to the formation of boroxines (anhydrides) or undergoing protodeboronation.[3] Using fresh, high-purity boronic acid is crucial. Consider using more stable boronic esters (e.g., pinacol esters) which can be more robust.[15]
-
Palladium Precatalyst: Pd(II) precatalysts like Pd(OAc)₂ must be reduced in situ to the active Pd(0) species. Ensure your reaction conditions facilitate this reduction. Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be more reliable.[3]
-
-
Inert Atmosphere: Re-verify your degassing procedure. Oxygen can irreversibly oxidize the Pd(0) catalyst to inactive Pd(II) species and also degrade phosphine ligands.[1]
III. Troubleshooting Side Product Formation
Q5: I'm observing a significant amount of debrominated or deiodinated starting material. What causes this?
This side reaction, known as dehalogenation, occurs when the aryl halide is reduced to the corresponding arene.
-
Mechanism: After oxidative addition, the Ar-Pd(II)-X intermediate can react with a hydride source in the reaction mixture. Reductive elimination then yields the dehalogenated product.[3] Common hydride sources include amine bases or alcoholic solvents.
-
Solutions:
-
Avoid alcoholic solvents if dehalogenation is a major issue.
-
Use inorganic bases instead of amine bases.
-
Ensure a high rate of transmetalation by using an effective base and a slight excess of the boronic acid, so that the desired pathway outcompetes dehalogenation.
-
Q6: My main impurity is a homocoupled product of my boronic acid (a biaryl). How can I prevent this?
Homocoupling (R-B(OH)₂ + R-B(OH)₂ → R-R) is often promoted by the presence of Pd(II) species and oxygen.[3]
-
Causality: If the reduction of the Pd(II) precatalyst is inefficient or if oxygen enters the system, the resulting Pd(II) species can catalyze the homocoupling of the boronic acid.[3]
-
Solutions:
-
Rigorous Degassing: This is the most critical factor. Ensure all solvents and the reaction headspace are thoroughly deoxygenated.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can minimize the amount of initial Pd(II).
-
Controlled Addition: In some cases, slow addition of the boronic acid can keep its concentration low, disfavoring the bimolecular homocoupling reaction.
-
Q7: I am seeing a byproduct that corresponds to the loss of the boronic acid group (protodeboronation). How do I minimize this?
Protodeboronation is the replacement of the -B(OH)₂ group with a hydrogen atom and is a common decomposition pathway for boronic acids, especially under basic conditions.[15][16]
-
Mechanism: This reaction is often catalyzed by the base and can be accelerated by heat.[15] Electron-deficient boronic acids are particularly susceptible.[1]
-
Solutions:
-
Use Milder Bases: If possible, switch to a weaker base like KF.
-
Lower Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Use Boronic Esters: Pinacol or MIDA boronates are significantly more stable towards protodeboronation and release the boronic acid slowly under the reaction conditions.[1]
-
Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed.
-
IV. Visualizing the Process
The Suzuki Coupling Catalytic Cycle
The following diagram illustrates the key steps in the reaction mechanism. Understanding this cycle is fundamental to effective troubleshooting.
A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
When faced with a suboptimal reaction, follow this logical progression to identify the root cause.
A logical workflow for troubleshooting common Suzuki coupling issues.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. Protodeboronation - Wikipedia [en.wikipedia.org]
Troubleshooting low conversion rates in 3-Bromo-2-iodobenzonitrile synthesis
Introduction for the Modern Researcher
The synthesis of 3-Bromo-2-iodobenzonitrile is a critical transformation for accessing highly functionalized aromatic building blocks used in pharmaceutical and materials science research. The most common route involves a two-step, one-pot Sandmeyer-type reaction starting from 2-amino-3-bromobenzonitrile. While theoretically straightforward, this synthesis is notoriously sensitive to reaction conditions, often leading to frustratingly low conversion rates and complex product mixtures.
This guide is designed to serve as a dedicated troubleshooting resource. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings of common failures, providing you with the causal logic needed to diagnose issues and rationally optimize your experimental setup.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesis of this compound resulted in a very low yield or complete failure. What are the most probable causes?
Low conversion rates in this synthesis almost always trace back to one of three critical areas:
-
Incomplete Diazotization: The initial conversion of the starting amine (2-amino-3-bromobenzonitrile) to its corresponding aryl diazonium salt is the foundation of the entire reaction. If this step is inefficient, the final yield will be inherently limited.
-
Premature Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable intermediates.[1][2] Their decomposition is highly temperature-dependent and, if not properly controlled, will lead to a cascade of unwanted side products before the desired iodide substitution can occur.[3]
-
Inefficient Iodide Displacement & Side Reactions: Even with a successfully formed diazonium salt, competing side reactions can outpace the desired iodination step, consuming the intermediate and reducing the final product yield.
The following sections will address each of these failure points in detail.
Q2: How can I ensure the initial diazotization of 2-amino-3-bromobenzonitrile is complete?
Successful diazotization hinges on the efficient in-situ generation of the nitrosonium ion (NO⁺) and its reaction with the primary amine.[4] This process is highly sensitive to temperature and stoichiometry.
Causality: The reaction between sodium nitrite (NaNO₂) and a strong mineral acid (like HBr or H₂SO₄) forms nitrous acid (HNO₂), which is then protonated to generate the electrophilic nitrosonium ion.[4] The aromatic amine acts as a nucleophile, attacking the nitrosonium ion. This entire process is exothermic and must be maintained at 0-5°C to prevent both the decomposition of the diazonium product and the degradation of nitrous acid.[3][5]
Troubleshooting & Best Practices:
-
Strict Temperature Control: Maintain the reaction temperature rigorously between 0°C and 5°C using an ice-salt bath. Temperatures above 5°C lead to rapid decomposition of the diazonium salt into phenolic impurities.[3]
-
Slow Reagent Addition: Add the aqueous solution of sodium nitrite dropwise to the acidic solution of the amine. This ensures that the concentration of nitrous acid remains low and localized, preventing temperature spikes and minimizing side reactions.
-
Ensure Acidity: The reaction must be kept strongly acidic to ensure the amine is fully dissolved as its salt and to facilitate the formation of the nitrosonium ion.
-
Verification of Completion: To confirm that the diazotization is complete (i.e., all the amine has been consumed), you can test for the presence of excess nitrous acid. A simple method is to use starch-iodide paper; a drop of the reaction mixture will turn the paper blue/black in the presence of excess nitrous acid, indicating the diazotization is complete.[5]
Q3: I suspect my diazonium salt is decomposing. What are the visual cues and how can I improve its stability?
The aryl diazonium salt of 2-amino-3-bromobenzonitrile is a transient intermediate and should be used immediately without any attempt at isolation. Its decomposition is often visually apparent.
Causality: Diazonium salts are high-energy compounds.[6] The N₂ group is an excellent leaving group, and thermal energy can easily promote its departure, leaving behind a highly reactive aryl cation or radical. This intermediate will then react with any available nucleophile, most commonly water, leading to byproducts.[7]
Troubleshooting & Best Practices:
-
Visual Cues of Decomposition: A rapid or excessive evolution of nitrogen gas (bubbling) before the addition of potassium iodide is a clear sign of decomposition. The solution may also darken, often turning brown or black.
-
Maintain Low Temperature: This is the single most critical factor. The diazonium salt should be prepared at 0-5°C and kept at this temperature until the moment it is added to the iodide solution.[3]
-
Immediate Use: Once the diazotization is confirmed to be complete, proceed immediately to the iodination step. Do not let the diazonium salt solution stand for extended periods, even at low temperatures.
Q4: My primary impurity appears to be 3-Bromo-2-hydroxybenzonitrile. How is this formed and how can it be prevented?
The formation of a phenol is the most common and yield-reducing side reaction in this synthesis.
Causality: This byproduct arises from the reaction of the aryl diazonium salt with water, which acts as a nucleophile.[3] This reaction is highly favorable at elevated temperatures. If your temperature control is poor during the diazotization or if there is a delay before the addition of the iodide source, the concentration of this phenolic impurity will increase dramatically.
Troubleshooting & Best Practices:
-
Rigorous Temperature Control: As emphasized previously, maintaining the 0-5°C range is paramount to suppress this side reaction.
-
Use Pre-Chilled Reagents: Using pre-chilled solutions for both the amine/acid mixture and the sodium nitrite can help maintain the target temperature during addition.
-
Efficient Iodide Addition: The goal is to have the iodide ion react with the diazonium salt before water can. This is achieved by adding the cold diazonium salt solution to a solution of potassium iodide, ensuring the iodide is readily available for the substitution reaction.
Q5: Is a copper catalyst required for the iodination step, as in a typical Sandmeyer reaction?
No, a copper catalyst is generally not necessary and can sometimes be detrimental for the synthesis of aryl iodides.
Causality: The classic Sandmeyer reaction for synthesizing aryl chlorides and bromides relies on a copper(I) salt to facilitate a single-electron transfer, which generates an aryl radical and regenerates the catalyst.[7][8] However, the iodide ion (I⁻) is a sufficiently strong reducing agent and nucleophile to react with the diazonium salt without copper catalysis.[8][9] The reaction proceeds readily upon addition of an aqueous solution of potassium iodide (KI).
Best Practice: Simply prepare a solution of potassium iodide in water and add your freshly prepared, cold diazonium salt solution to it. This avoids the introduction of copper salts, which can complicate purification and are not required for an efficient reaction.[10]
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and resolving low conversion rates.
Caption: A logical workflow for troubleshooting low yields.
Optimized Experimental Protocol
This protocol incorporates best practices to maximize the yield and purity of this compound.
Materials:
-
2-amino-3-bromobenzonitrile
-
Hydrobromic acid (HBr, 48%) or Sulfuric Acid (H₂SO₄, 98%)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Starch-iodide paper
-
Ice
Procedure:
Part 1: Diazotization
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 2-amino-3-bromobenzonitrile (1.0 eq) and a 3M solution of HBr or H₂SO₄ (approx. 4-5 eq).
-
Cool the resulting slurry to 0°C in an ice-salt bath with vigorous stirring. Ensure the temperature stabilizes between 0°C and 5°C.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in deionized water. Cool this solution in an ice bath.
-
Add the cold sodium nitrite solution dropwise to the amine slurry via the dropping funnel over 30-45 minutes. Crucially, maintain the internal reaction temperature below 5°C throughout the addition.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.
-
Verify the completion of the reaction by testing a drop of the mixture on starch-iodide paper. A persistent blue-black color indicates a slight excess of nitrous acid and a complete reaction. If the test is negative, add a small amount of additional NaNO₂ solution until the test is positive.
Part 2: Iodination and Workup 7. In a separate, larger beaker, dissolve potassium iodide (1.5 eq) in a minimal amount of deionized water. Cool this solution in an ice bath. 8. Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part 1 to the potassium iodide solution. You will observe the evolution of nitrogen gas and the formation of a dark precipitate. Control the addition rate to keep foaming manageable. 9. Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion. 10. To quench any unreacted iodine, add a saturated solution of sodium thiosulfate dropwise until the dark color of iodine disappears and the solution becomes lighter (often tan or pale yellow). 11. Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer). 12. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and finally brine. 13. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound. 14. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure product.[11]
Summary of Critical Parameters
| Parameter | Recommended Value | Rationale & Justification |
| Diazotization Temperature | 0 - 5 °C | Prevents thermal decomposition of the unstable diazonium salt and minimizes phenol byproduct formation.[3] |
| NaNO₂ Stoichiometry | 1.05 - 1.1 equivalents | A slight excess ensures complete consumption of the starting amine. Verified with starch-iodide paper.[5] |
| KI Stoichiometry | 1.2 - 1.5 equivalents | A moderate excess ensures efficient trapping of the diazonium salt to drive the reaction to completion. |
| Catalyst | None | Iodide is a sufficiently potent nucleophile and reducing agent; copper catalysis is not required for this transformation.[8][9] |
| Time Delay | Minimal | The formed diazonium salt should be used immediately in the subsequent step to avoid decomposition. |
Reaction Mechanism Overview
The synthesis proceeds in two distinct, sequential steps: Diazotization followed by Nucleophilic Substitution.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. amyd.quimica.unam.mx [amyd.quimica.unam.mx]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Catalyst and Ligand Selection for 3-Bromo-2-iodobenzonitrile Reactions
Welcome to the technical support center for reactions involving 3-bromo-2-iodobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common cross-coupling reactions. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying principles to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in performing cross-coupling reactions with this compound?
The main challenge lies in achieving selective functionalization at either the C-I or the C-Br position. The carbon-iodine bond is significantly weaker than the carbon-bromine bond, making the oxidative addition of a palladium catalyst to the C-I bond kinetically more favorable.[1] This inherent reactivity difference can be exploited to achieve selective reactions.
Q2: How can I favor reaction at the iodine versus the bromine?
To favor reaction at the more reactive C-I bond, milder reaction conditions (e.g., lower temperatures) and specific catalyst/ligand systems that are sensitive to the bond strength difference are typically employed. For reaction at the C-Br bond, the C-I position would generally be reacted first, followed by a second coupling at the C-Br position under more forcing conditions.
Q3: Can I perform a one-pot, two-step cross-coupling on this substrate?
Yes, sequential and iterative Pd-catalyzed cross-coupling reactions are well-established.[2] A common strategy involves a first coupling at the C-I bond, followed by the introduction of a second set of reagents and/or a change in reaction conditions (e.g., different catalyst/ligand, higher temperature) to effect the second coupling at the C-Br bond.[2]
Suzuki-Miyaura Coupling: Troubleshooting and Optimization
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[3][4] However, issues can arise, particularly when dealing with dihalogenated substrates.
Common Problems & Solutions
Q: I am seeing low to no conversion in my Suzuki reaction. What should I check first?
A low-yield troubleshooting workflow is a good place to start.
References
Impact of solvent choice on 3-Bromo-2-iodobenzonitrile reactivity
Technical Support Center: 3-Bromo-2-iodobenzonitrile
From the Desk of the Senior Application Scientist
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block in their synthetic endeavors. My goal is to provide you with not just protocols, but a deeper, field-tested understanding of how to manipulate the reactivity of this dihalogenated arene, with a particular focus on the pivotal role of solvent selection in achieving your desired chemical outcomes. We will explore the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle governing the reactivity of this compound in cross-coupling reactions?
A1: The reactivity of this compound is dominated by the significant difference in the carbon-halogen bond dissociation energies (BDE). The Carbon-Iodine (C-I) bond is substantially weaker than the Carbon-Bromine (C-Br) bond.[1] This inherent difference means that in palladium-catalyzed cross-coupling reactions, the oxidative addition step—which is often rate-determining—will occur preferentially at the C-I bond.[1] Therefore, under most standard conditions, you will achieve selective functionalization at the 2-position (iodine) while leaving the 3-position (bromine) intact for subsequent transformations.
Q2: I assumed a more polar solvent would always increase the reaction rate. Is this correct?
A2: This is a common misconception. While the rate of oxidative addition can be greater in polar solvents, the overall effect of a solvent is far more complex than its dielectric constant alone would suggest.[2] In fact, studies have shown that reaction selectivity and rate do not trend neatly with solvent dielectric constant.[3] A more critical factor is the solvent's ability to coordinate with the palladium catalyst.[4][5] Solvents can influence catalyst activation, stability, and the nature of the active catalytic species itself, which has profound implications for the reaction outcome.[3][6]
Q3: What is the difference between a "coordinating" and a "non-coordinating" solvent, and why does it matter?
A3: This distinction is crucial for understanding modern cross-coupling chemistry.
-
Non-coordinating Solvents (e.g., Toluene, Hexane, THF, Dioxane): These solvents do not bind strongly to the palladium center. In such media, the active catalyst is often a monoligated, 12-electron species like Pd(0)L, which is highly reactive.[4][7]
-
Coordinating Solvents (e.g., DMF, DMAc, NMP, Acetonitrile, DMSO): These solvents can act as ligands, binding to the palladium center to form species like Pd(0)L(solv).[4] This coordination can alter the electronic properties and steric environment of the catalyst, thereby changing its reactivity and, in some systems, its selectivity. For instance, in certain cases, coordinating solvents have been shown to favor reaction at a different site, though for this compound, the C-I bond's high reactivity remains the dominant factor.[3][4]
Q4: Can I use protic solvents like water or ethanol in my Suzuki-Miyaura coupling?
A4: Absolutely. Protic solvents, particularly water, can be highly beneficial in Suzuki-Miyaura reactions. A small amount of water is often necessary to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and facilitate the crucial transmetalation step. Some of the most robust Suzuki protocols use a mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O).[8][9] Interestingly, protic solvents like alcohols and water tend to behave similarly to non-polar, non-coordinating solvents in terms of selectivity, favoring reaction at the most reactive site (the C-I bond).[3]
Troubleshooting Guide: Solvent-Related Issues
This section addresses specific problems you might encounter during your experiments.
Scenario 1: Suzuki-Miyaura Coupling
Problem: "My Suzuki-Miyaura coupling at the C-I position is sluggish or has stalled, resulting in low yield."
Analysis & Solution: A stalled Suzuki reaction is often due to catalyst deactivation or poor solubility of the reaction components. The solvent system plays a direct role in mitigating these issues.
-
Probable Cause (Solvent-Related):
-
Poor Base Solubility: The inorganic base (e.g., K₃PO₄, K₂CO₃) may not be sufficiently soluble in a purely organic, non-polar solvent like toluene. This prevents efficient activation of the boronic acid for transmetalation.
-
Catalyst Precipitation: The palladium catalyst may be precipitating out of solution, leading to what is known as "palladium black," a common sign of catalyst decomposition.[10]
-
Inappropriate Polarity: While high polarity isn't always better, a solvent that cannot adequately solubilize the organometallic intermediates can slow the reaction.
-
-
Recommended Solutions:
-
Introduce a Protic Co-solvent: Add water (typically 10-20% by volume) or an alcohol like ethanol to your non-polar solvent (e.g., Toluene, Dioxane). This will dissolve the base and accelerate transmetalation.
-
Switch to a Polar Aprotic Solvent: Consider using a solvent system like Dioxane/H₂O or DMF/H₂O. DMF is a strong coordinating solvent that can help keep the catalyst in solution and solubilize reagents.[2]
-
Check Your Ligand-Solvent Compatibility: Ensure your phosphine ligand is stable and effective in your chosen solvent. Bulky, electron-rich ligands are often required to stabilize the catalyst and promote oxidative addition, especially for less reactive C-Br bonds in subsequent steps.[10][11]
-
Scenario 2: Sonogashira Coupling
Problem: "I am attempting a Sonogashira coupling at the C-I position, but I'm seeing significant homocoupling of my alkyne (Glaser coupling) and low yield of the desired product."
Analysis & Solution: Sonogashira coupling is sensitive to the solvent, base, and the presence of copper. The solvent can influence the relative rates of the desired cross-coupling versus undesired homocoupling.
-
Probable Cause (Solvent-Related):
-
Coordinating Solvent Interference: Highly coordinating polar aprotic solvents like DMF or DMSO can sometimes interfere with the catalytic cycle. They may displace essential ligands from the palladium or copper centers, slowing down the cross-coupling and giving the copper-catalyzed homocoupling pathway more time to occur.[12]
-
Base as Solvent: The amine base (e.g., Triethylamine, Diisopropylamine) is a critical component, and in many successful protocols, it is used in large excess or as the solvent itself.[13][14]
-
-
Recommended Solutions:
-
Use a Non-Coordinating Solvent: Switch from DMF to a less coordinating solvent like THF or Toluene, using the amine base (e.g., Et₃N) as a co-solvent (e.g., Toluene/Et₃N 3:1 v/v).[13]
-
Use the Amine Base as the Solvent: If your starting materials are soluble, running the reaction in neat triethylamine or diisopropylethylamine can be highly effective.[13] This ensures a high concentration of the base needed for the copper cycle.
-
Consider a Copper-Free Protocol: If homocoupling persists, investigate copper-free Sonogashira conditions. These protocols are often less sensitive to the solvent's coordinating ability.[15]
-
Scenario 3: Buchwald-Hartwig Amination
Problem: "My Buchwald-Hartwig amination at the C-I position is giving a low yield, and I'm recovering a lot of starting material."
Analysis & Solution: The success of a Buchwald-Hartwig amination is highly dependent on a synergistic relationship between the ligand, base, and solvent.
-
Probable Cause (Solvent-Related):
-
Solvent Polarity Mismatch: The polarity of the solvent can affect the equilibrium between different catalyst species and the rate of reductive elimination.[16] For many amine-aryl halide combinations, a non-polar solvent is preferred.
-
Poor Solubility of the Base: The commonly used bulky alkoxide bases (e.g., NaOt-Bu, LiHMDS) have limited solubility in some organic solvents, which can hinder the reaction.
-
-
Recommended Solutions:
-
Screen Non-Polar Solvents: Toluene is often the solvent of choice for Buchwald-Hartwig aminations and is an excellent starting point.[17][18] Dioxane and THF are also common and effective alternatives.
-
Switch to a More Polar, Ethereal Solvent: If solubility is an issue with Toluene, a solvent like Dioxane or THF may provide a better balance of properties.
-
Ensure Anhydrous Conditions: Unlike the Suzuki reaction, the Buchwald-Hartwig amination is generally sensitive to water, which can hydrolyze the base and poison the catalyst. Ensure your solvent and reagents are dry.
-
Summary Table: Solvent-Related Troubleshooting
| Reaction Type | Common Problem | Probable Cause (Solvent-Related) | Recommended Solution |
| Suzuki-Miyaura | Low yield / Stalled reaction | Poor base solubility in non-polar solvent. | Add H₂O or EtOH as a co-solvent; switch to Dioxane/H₂O. |
| Sonogashira | Alkyne homocoupling | Coordinating solvent (DMF, DMSO) interfering with the catalytic cycle. | Switch to a non-coordinating solvent like Toluene or THF with an amine co-solvent. |
| Buchwald-Hartwig | Low conversion | Suboptimal solvent polarity; poor base solubility. | Screen non-polar solvents like Toluene or Dioxane; ensure anhydrous conditions. |
Visualizing Experimental Logic
Understanding the interplay between solvent and catalyst is key. The following diagrams illustrate the conceptual workflows and troubleshooting logic.
Diagram 1: General Workflow for Selective Coupling
Caption: Workflow for sequential functionalization of this compound.
Diagram 2: Troubleshooting a Failed C-I Coupling
Caption: A decision tree for troubleshooting based on solvent-related observations.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the 2-Position (C-I)
This protocol is a robust starting point for coupling a variety of arylboronic acids at the more reactive C-I position.
Reagents & Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv), finely ground
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
1,4-Dioxane (5 mL)
-
Deionized Water (1 mL)
-
Nitrogen or Argon source
-
Standard reaction glassware
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, potassium carbonate, and Pd(dppf)Cl₂.
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 15 minutes.
-
Using a syringe, add the 1,4-Dioxane (5 mL) and deionized water (1 mL).
-
Place the flask in a preheated oil bath at 80-90 °C.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3-bromo-2-arylbenzonitrile product.
Causality Note: The Dioxane/Water solvent system is chosen for its excellent ability to solubilize both the organic reagents and the inorganic base, facilitating the catalytic cycle.[9] Pd(dppf)Cl₂ is a robust precatalyst effective for a wide range of substrates.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05862B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. web.uvic.ca [web.uvic.ca]
- 8. benchchem.com [benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. books.lucp.net [books.lucp.net]
- 13. researchgate.net [researchgate.net]
- 14. kbfi.ee [kbfi.ee]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
Identifying and minimizing impurities in 3-Bromo-2-iodobenzonitrile synthesis
Welcome to the Technical Support Center for the synthesis of 3-Bromo-2-iodobenzonitrile (CAS No: 450412-21-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and minimizing impurities during its synthesis. As a crucial building block in medicinal chemistry, particularly for constructing complex molecular architectures via cross-coupling reactions, achieving high purity of this intermediate is paramount.[1] This resource consolidates troubleshooting strategies, frequently asked questions, and detailed protocols to ensure the successful and reproducible synthesis of high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and well-established method is the Sandmeyer reaction, which involves the diazotization of an appropriate aromatic amine precursor, typically 2-amino-3-bromobenzonitrile, followed by displacement of the diazonium group with iodide.[2][3][4] This reaction is favored for its reliability and scalability. The process begins with the formation of a diazonium salt from the aromatic amine using a nitrite source (like sodium nitrite or tert-butyl nitrite) in an acidic medium.[3][5] This intermediate is then treated with an iodide salt, such as potassium iodide, to yield the final product.[5][6]
Q2: Why is strict temperature control (0-5 °C) critical during the diazotization step?
A2: Aryl diazonium salts are notoriously unstable at elevated temperatures.[5] Maintaining a low temperature, ideally between 0 and 5 °C, is crucial to prevent the premature decomposition of the diazonium intermediate.[5] If the temperature rises, the diazonium salt can decompose to form a variety of byproducts, including phenols (from reaction with water) and other coupled impurities, which significantly lowers the yield and complicates purification.[7]
Q3: What are the essential starting materials and reagents for this synthesis?
A3: The core starting material is 2-amino-3-bromobenzonitrile. Key reagents for the diazotization and subsequent iodination include:
-
Nitrite Source: Sodium nitrite (NaNO₂) or tert-butyl nitrite.[5]
-
Acid: Typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) to generate nitrous acid in situ and form the diazonium salt.
-
Iodide Source: Potassium iodide (KI) is the most common choice for introducing the iodine atom.[5][6]
-
Solvents: The reaction is often carried out in water, acetonitrile, or a mixture of aqueous acid and an organic solvent.[4][5]
Troubleshooting Guide: Identifying and Minimizing Impurities
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Problem: Low Reaction Yield
Q: My final yield of this compound is significantly lower than expected. What are the likely causes?
A: Low yields are most often traced back to the instability of the diazonium salt intermediate. Several factors can contribute:
-
Inadequate Temperature Control: As discussed in the FAQ, temperatures above 5 °C during diazotization lead to decomposition. Ensure your ice bath is well-maintained throughout the addition of the nitrite solution.[5]
-
Slow Addition of Diazonium Salt: The generated diazonium salt solution should be added to the potassium iodide solution promptly but carefully. Allowing the diazonium salt to stand for extended periods, even at low temperatures, can lead to degradation.
-
Reductive Deamination: The diazonium group can be reduced back to a hydrogen atom, resulting in the formation of 3-bromobenzonitrile as a byproduct. This side reaction can be minimized by ensuring the reaction conditions are not overly reducing.
-
Impure Starting Materials: The purity of the initial 2-amino-3-bromobenzonitrile is critical. Impurities in the starting material can interfere with the diazotization process or be carried through to the final product.
Problem: Persistent Impurities Detected by NMR/TLC
Q: My NMR spectrum shows persistent, unidentifiable peaks, and my TLC plate has multiple spots close to the product. What are these impurities and how do I deal with them?
A: The most common impurities arise from predictable side reactions of the Sandmeyer synthesis. Identifying them is the first step toward effective removal.
Visual Workflow: Synthesis and Purification
The following diagram outlines the general workflow for the synthesis of this compound and the subsequent purification steps.
Caption: General workflow for synthesis and purification.
Common Impurities and Mitigation Strategies
The table below summarizes the most common impurities, their likely origin, and methods for their identification and removal.
| Impurity Name | Structure Description | Origin | Identification (NMR/TLC) | Minimization & Removal |
| 3-Bromobenzonitrile | Product missing the iodine atom. | Reductive deamination of the diazonium salt. | Higher Rf on TLC than the product. Simpler aromatic region in ¹H NMR. | Minimization: Avoid side reactions by maintaining proper stoichiometry and temperature. Removal: Careful column chromatography; the polarity difference is usually sufficient for separation.[8] |
| 2-Iodobenzonitrile | Product missing the bromine atom. | Presence of 2-aminobenzonitrile in the starting material. | Polarity is very similar to the product, making separation difficult. Can be identified by mass spectrometry or careful analysis of the aromatic proton coupling patterns in ¹H NMR. | Minimization: Use high-purity 2-amino-3-bromobenzonitrile. Removal: Fractional recrystallization or preparative HPLC may be required if column chromatography fails. |
| 3-Bromo-2-hydroxybenzonitrile | Iodine is replaced by a hydroxyl (-OH) group. | Decomposition of the diazonium salt via reaction with water, especially at higher temperatures.[9] | Significantly more polar than the product (lower Rf on TLC). A broad singlet for the -OH proton may be visible in the ¹H NMR spectrum. | Minimization: Strict temperature control (0-5 °C).[5] Removal: Easily removed by column chromatography due to the large polarity difference. An aqueous basic wash during workup can also remove this acidic impurity. |
| Azo Compounds | Darkly colored, high molecular weight compounds. | Self-coupling of the diazonium salt with the starting amine or other aromatic species. | Typically appear as baseline or very low Rf, often colored spots on TLC. They can cause streaking. | Minimization: Ensure slow, controlled addition of the nitrite source to prevent a localized excess of diazonium salt. Removal: Most azo compounds are highly polar or insoluble and are readily removed by passing the crude product through a short plug of silica gel or by column chromatography.[10] |
Problem: Purification Challenges
Q: My product and a key impurity have very similar Rf values. How can I improve separation by column chromatography?
A: Separating compounds with similar polarities is a common challenge.[8] Here are several strategies:
-
Optimize the Mobile Phase: Systematically screen different solvent systems using TLC. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane.[8][11] Try varying the ratio in small increments (e.g., 95:5, 90:10, 85:15 Hexanes:EtOAc) to maximize the ΔRf.
-
Use a Different Adsorbent: If silica gel fails to provide adequate separation, consider an alternative stationary phase like alumina (neutral or basic), which can offer different selectivity.[8][12]
-
Employ Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the column run. This can help sharpen the bands and improve the resolution between closely eluting compounds.[8]
-
Reduce Column Loading: Overloading the column is a frequent cause of poor separation. A general guideline is to use a silica gel-to-crude product weight ratio of at least 30:1, and up to 100:1 for difficult separations.[8]
Q: Is recrystallization a viable purification method for this compound?
A: Yes, recrystallization can be an effective final purification step, especially for removing small amounts of impurities after chromatography. The key is to find a suitable solvent or solvent system in which the product has high solubility at high temperatures and low solubility at low temperatures.[13]
-
Solvent Screening: Good single solvents to try include isopropanol, ethanol, or acetone.
-
Solvent Systems: A two-solvent system, such as hexanes/ethyl acetate or hexanes/dichloromethane, is often effective.[14] Dissolve the crude solid in the minimum amount of the more polar solvent while hot, then slowly add the less polar "anti-solvent" until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[13]
Troubleshooting Decision Tree
This diagram provides a logical pathway for diagnosing and solving common issues during the synthesis.
Caption: Decision tree for troubleshooting common synthesis issues.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
-
Disclaimer: This protocol is a representative example. All procedures should be performed by qualified personnel in a suitable fume hood with appropriate personal protective equipment.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-3-bromobenzonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Diazotization: Cool the solution to 0-5 °C using an ice-salt bath. While maintaining this temperature, add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise. Stir the mixture for 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is now complete.[5]
-
Iodination: In a separate, larger flask, dissolve potassium iodide (KI, 1.5 eq) in water. Slowly add the cold diazonium salt solution from the previous step to the KI solution. Vigorous evolution of nitrogen gas will be observed.[5]
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Quenching: Quench any residual iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark color of the solution disappears.
-
Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine an optimal eluent system using TLC. A common system is a mixture of hexanes and ethyl acetate. Aim for an Rf value of ~0.3 for the desired product.[8]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (or a less polar starting solvent for gradient elution). Pack a glass column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a dry load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[10]
-
Elution: Carefully add the eluent to the column and apply gentle pressure (flash chromatography). Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Crystal structure of 3-bromo-2-hydroxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification [chem.rochester.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Solvents and Adsorbents for Column Chromatography for Compounds Purification and Isolation - ITW Reagents [itwreagents.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Cross-Coupling Reactions of 3-Bromo-2-iodobenzonitrile
Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving 3-Bromo-2-iodobenzonitrile. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. The unique di-halogenated structure of this substrate presents both a challenge and a significant synthetic opportunity, allowing for selective, sequential functionalization when reaction parameters are carefully controlled.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the optimal temperature, reaction time, and selectivity for coupling reactions with this compound.
Q1: At which position, the C-2 (Iodo) or C-3 (Bromo), will the coupling reaction preferentially occur?
The initial cross-coupling reaction will selectively occur at the C-2 position (the carbon bearing the iodine atom). This high regioselectivity is governed by the difference in bond dissociation energies of the carbon-halogen bonds. The Carbon-Iodine (C-I) bond is significantly weaker and therefore more reactive towards the initial oxidative addition step in the palladium catalytic cycle compared to the more robust Carbon-Bromine (C-Br) bond.[1][2] This intrinsic reactivity difference (I > Br > Cl > F) is the cornerstone of achieving selective monofunctionalization of di-haloarenes.[1]
Q2: What are the typical starting temperatures and reaction times for a Suzuki-Miyaura coupling at the C-2 (Iodo) position?
For a Suzuki-Miyaura coupling at the more reactive C-I position, moderately elevated temperatures are generally sufficient.
-
Optimal Temperature Range: A good starting point is 80-90 °C .[3] While some reactions can proceed at lower temperatures, particularly with highly active catalyst systems, 80 °C often provides a balance between a reasonable reaction rate and minimizing side reactions.[4][5] Temperatures above 100 °C may lead to faster reactions but can also increase the risk of side product formation or catalyst decomposition.[3]
-
Typical Reaction Time: Reaction times can range from 2 to 24 hours .[6][7] It is crucial to monitor the reaction's progress using an appropriate analytical technique like TLC or LC-MS. For many standard systems, significant conversion is observed within the first 2-8 hours.[3]
Q3: What conditions are recommended for a Sonogashira coupling with a terminal alkyne?
Sonogashira couplings are known for proceeding under relatively mild conditions, often facilitated by a copper(I) co-catalyst.[8][9]
-
Optimal Temperature Range: Many Sonogashira reactions can be conducted at or slightly above room temperature. A typical starting temperature is room temperature to 60 °C .[10][11] Higher temperatures may be required for less reactive or sterically hindered substrates but can also lead to the undesirable homocoupling of the alkyne (Glaser coupling).[10][11]
-
Typical Reaction Time: These reactions are often faster than other cross-couplings, with typical times ranging from 3 to 6 hours .[10][11]
Q4: How do the required conditions change for a Buchwald-Hartwig amination at the C-2 position?
Buchwald-Hartwig amination reactions, especially with less nucleophilic amines or challenging substrates, often require more forcing conditions compared to Suzuki or Sonogashira couplings.[6][12]
-
Optimal Temperature Range: Expect to use higher temperatures, typically in the range of 80-110 °C .[6][13] The specific temperature depends heavily on the amine's reactivity and the chosen catalyst system.
-
Typical Reaction Time: These reactions often require longer times to reach completion, typically between 12 and 24 hours .[2][6]
Q5: Is it possible to perform a second coupling at the C-3 (Bromo) position, and what adjustments are necessary?
Yes, the sequential functionalization of this compound is one of its key synthetic advantages. After the initial coupling at the C-2 (iodo) position, a second coupling can be performed at the less reactive C-3 (bromo) site. This will require more forcing conditions:
-
Higher Temperature: The temperature will likely need to be increased to 100 °C or higher to facilitate the oxidative addition of the C-Br bond.
-
More Active Catalyst System: Switching to a more active and robust ligand, such as a sterically hindered biarylphosphine (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand, is often necessary.[14][15]
-
Longer Reaction Time: The reaction time for the second coupling will generally be longer than for the first.
Q6: How does the choice of ligand impact the reaction temperature and time?
The ligand is arguably the most critical factor in controlling catalyst activity and, by extension, the required temperature and time. Modern catalyst systems have revolutionized cross-coupling chemistry.[16]
-
First-Generation Ligands (e.g., PPh₃): Often require higher temperatures and catalyst loadings.
-
Bulky, Electron-Rich Ligands (e.g., Buchwald or Hartwig ligands): These ligands accelerate both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[12] Their use can dramatically lower the required reaction temperature and shorten the reaction time, leading to cleaner reactions with higher yields.[13][14]
Visualizing the Catalytic Pathway
The following diagram illustrates the fundamental steps common to most palladium-catalyzed cross-coupling reactions. The efficiency of each step is heavily influenced by the choice of ligand, base, solvent, and temperature.
Caption: Generalized catalytic cycle for palladium cross-coupling reactions.
Troubleshooting Guide
Even with optimized protocols, challenges can arise. This guide provides a logical workflow for diagnosing and solving common issues.
| Problem | Potential Cause | Recommended Solution(s) |
| No Reaction or Very Low Conversion | 1. Inactive Catalyst: The active Pd(0) species is not being generated or is decomposing.[16] | - Use a modern palladium precatalyst (e.g., a G3 or G4 precatalyst) for efficient and reliable generation of the active catalyst.[16] - Ensure a strictly inert atmosphere (Argon or Nitrogen) is maintained throughout the reaction.[14] - Use fresh, high-purity reagents and anhydrous solvents.[16] |
| 2. Insufficient Temperature: The activation energy for the oxidative addition is not being met. | - Increase the reaction temperature in 10 °C increments, monitoring for product formation and potential decomposition.[11] | |
| 3. Incorrect Ligand/Base Combination: The chosen system is not effective for the specific transformation. | - For difficult couplings, switch to a more electron-rich and sterically hindered ligand (e.g., SPhos, RuPhos, or an NHC ligand).[17] - Ensure the base is strong enough for the reaction; for Suzuki, K₃PO₄ or Cs₂CO₃ are robust choices.[14] | |
| Significant Side Product Formation | 1. Homocoupling of Boronic Acid (Suzuki): Often caused by the presence of oxygen.[15] | - Thoroughly degas all solvents and the reaction mixture before heating. - Ensure a constant positive pressure of inert gas. |
| 2. Hydrodehalogenation (Loss of Halogen): The aryl halide is reduced instead of coupled. | - This can be caused by certain bases or impurities in the solvent. - Ensure anhydrous conditions and consider screening alternative bases. | |
| 3. Glaser Coupling (Sonogashira): Homocoupling of the terminal alkyne. | - This is often promoted by oxygen and high concentrations of the copper co-catalyst.[11] - Reduce the amount of CuI and ensure the reaction is strictly anaerobic. | |
| Loss of Selectivity (Reaction at Both C-I and C-Br) | 1. Reaction Conditions Too Harsh: High temperature or excessively long reaction time for the initial coupling. | - Lower the reaction temperature to favor the kinetically preferred reaction at the C-I bond. - Monitor the reaction closely and stop it once the starting material is consumed to prevent over-reaction at the C-Br site. |
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting failed reactions.
Recommended Experimental Protocols
The following are generalized, robust starting protocols for the selective coupling at the C-2 (Iodo) position of this compound. Note: These protocols should be adapted and optimized for specific coupling partners.
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol is designed for coupling with an arylboronic acid.
| Reagent | Molar Eq. | Mol | Mass/Vol |
| This compound | 1.0 | 1.0 mmol | 308.9 mg |
| Arylboronic Acid | 1.2 | 1.2 mmol | - |
| Pd(OAc)₂ | 0.02 | 0.02 mmol | 4.5 mg |
| SPhos | 0.04 | 0.04 mmol | 16.4 mg |
| K₃PO₄ (finely ground) | 2.0 | 2.0 mmol | 424.6 mg |
| Dioxane/H₂O (10:1) | - | - | 5.5 mL |
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[14]
-
Seal the flask with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an anaerobic atmosphere.[14]
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.[4]
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Upon completion (typically 2-8 hours), cool the reaction to room temperature.
-
Dilute with ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Selective Sonogashira Coupling
This protocol is for coupling with a terminal alkyne.
| Reagent | Molar Eq. | Mol | Mass/Vol |
| This compound | 1.0 | 1.0 mmol | 308.9 mg |
| Terminal Alkyne | 1.2 | 1.2 mmol | - |
| PdCl₂(PPh₃)₂ | 0.03 | 0.03 mmol | 21.1 mg |
| Copper(I) Iodide (CuI) | 0.05 | 0.05 mmol | 9.5 mg |
| Triethylamine (TEA) | 3.0 | 3.0 mmol | 0.42 mL |
| THF (anhydrous) | - | - | 10 mL |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound.[11]
-
Add anhydrous THF and triethylamine. Stir until all solids are dissolved.[11]
-
To the stirred solution, add PdCl₂(PPh₃)₂ and CuI.[10]
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C if necessary.[10][11]
-
Monitor the reaction progress by TLC (typically complete in 3-6 hours).[11]
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Selective Buchwald-Hartwig Amination
This protocol outlines the coupling with a primary or secondary amine.
| Reagent | Molar Eq. | Mol | Mass/Vol |
| This compound | 1.0 | 1.0 mmol | 308.9 mg |
| Amine | 1.2 | 1.2 mmol | - |
| Pd₂(dba)₃ | 0.01 | 0.01 mmol | 9.2 mg |
| XPhos | 0.03 | 0.03 mmol | 14.3 mg |
| Sodium tert-butoxide (NaOtBu) | 1.4 | 1.4 mmol | 134.5 mg |
| Toluene (anhydrous) | - | - | 10 mL |
Procedure:
-
In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask.[13]
-
Add this compound and the amine coupling partner.[13]
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the mixture with vigorous stirring to 100 °C .[6]
-
Monitor the reaction progress by TLC or LC-MS (typically requires 12-24 hours).[6]
-
After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Choosing the right base for Buchwald-Hartwig amination of 3-Bromo-2-iodobenzonitrile
Technical Support Center: Buchwald-Hartwig Amination
Welcome to the technical support center for advanced cross-coupling applications. This guide provides in-depth analysis and troubleshooting advice for a particularly challenging substrate: 3-bromo-2-iodobenzonitrile. Our goal is to move beyond generic protocols and empower you with the mechanistic understanding required to select the optimal base for your specific amine and reaction goals, ensuring high selectivity and yield.
Frequently Asked Questions (FAQs)
Q1: Why is base selection so critical for a substrate like this compound?
A1: The choice of base is paramount for this substrate due to a combination of three distinct molecular features:
-
Chemoselectivity: The substrate possesses two different halogen atoms, iodine and bromine. In palladium-catalyzed cross-coupling, the general order of reactivity for oxidative addition is C–I > C–Br > C–Cl.[1] Therefore, the reaction is expected to occur selectively at the C–I bond. The base's role is to facilitate the subsequent steps of the catalytic cycle efficiently without promoting side reactions that could compromise this inherent selectivity.
-
Steric Hindrance: The target C–I bond is at the C2 position, ortho to a bulky bromine atom and a nitrile group. This steric congestion can slow down key steps in the catalytic cycle, particularly the association of the amine and the final reductive elimination.[2][3] The right base, in concert with an appropriate bulky ligand, is crucial to overcome these steric barriers.
-
Functional Group Compatibility: The nitrile (–CN) group is a moderately electron-withdrawing group that is generally stable. However, coupling this substrate with an amine that contains base-sensitive functionalities (e.g., esters, enolizable ketones) requires a base that is strong enough to drive the reaction but mild enough to prevent undesired side reactions like saponification or aldol condensation.[4][5]
Q2: What is the primary mechanistic role of the base in the Buchwald-Hartwig catalytic cycle?
A2: The base performs a critical deprotonation step to generate the active nitrogen nucleophile. After the initial oxidative addition of the aryl halide to the Pd(0) catalyst, the amine coordinates to the resulting Pd(II) complex. The base then deprotonates this coordinated amine to form a palladium-amido complex.[2][6] This amido complex is significantly more nucleophilic and poised to undergo reductive elimination, which forms the desired C–N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[7] The base's strength and solubility directly impact the rate and efficiency of this crucial deprotonation step.
Base Selection Workflow for this compound
Navigating the choice of base requires a logical approach. The following decision tree and accompanying table provide a structured workflow for selecting the optimal conditions based on the properties of your amine coupling partner.
Caption: Decision tree for initial base selection.
Recommended Starting Conditions
This table summarizes starting points for reaction optimization. Given the steric hindrance of the substrate, the use of bulky, electron-rich biarylmonophosphine ligands (e.g., XPhos, RuPhos) is strongly recommended for all scenarios.[3][8]
| Scenario | Amine Characteristics | Recommended Base | pKaH (approx.) | Recommended Solvent | Key Considerations |
| A | Primary or secondary alkyl/aryl amines with no base-sensitive groups. | Sodium tert-butoxide (NaOtBu) | 19 | Toluene, Dioxane | Highly effective and widely used. Ensure anhydrous conditions to prevent hydrolysis of the nitrile group.[1][5] |
| B | Amines containing esters, enolizable ketones, or other base-sensitive functionalities. | Cesium Carbonate (Cs₂CO₃) | 10 | Toluene, Dioxane, THF | Offers excellent functional group tolerance. Cs₂CO₃ often provides better solubility and performance than K₃PO₄.[1][9] |
| B | Alternative for base-sensitive amines or when Cs₂CO₃ is sluggish. | Potassium Phosphate (K₃PO₄) | 12 | Toluene, t-BuOH | A common weak base, but its low solubility in some organic solvents can be a major issue leading to failed reactions.[5][7] |
Troubleshooting Guide
Q: My reaction has stalled with low conversion, and I'm recovering mostly starting material. What's the likely cause?
A: This is a common issue, often pointing to a problem with the base or catalyst activation.
-
Check Base Solubility: This is the most overlooked cause of failure.[5] If you are using K₃PO₄ in toluene, it may not be soluble enough to be effective. Solution: Switch to Cs₂CO₃, which has better solubility in many organic solvents, or change the solvent to something more polar like tert-butanol if compatible with your substrate.[1]
-
Insufficient Base Strength: Your chosen base may be too weak to deprotonate the Pd(II)-amine complex effectively, especially with less acidic amines. Solution: If your amine is robust, switch from a carbonate/phosphate base to a stronger alkoxide like NaOtBu.
-
Catalyst System: The steric hindrance of this compound demands a highly active catalyst. Solution: Ensure you are using a modern, sterically demanding ligand such as XPhos, RuPhos, or BrettPhos.[4][8] Using older ligands like P(o-tolyl)₃ or even bidentate ligands like BINAP may not be sufficient for this transformation.[2]
Q: I'm observing significant hydrodehalogenation (C–I bond is replaced by C–H). How can I suppress this side reaction?
A: Hydrodehalogenation can compete with the desired amination, especially with sterically hindered substrates.[2] It can arise from a β-hydride elimination pathway from the palladium amido complex.
-
Optimize Ligand and Base: The choice of ligand is critical. Bulky, electron-rich ligands are known to favor reductive elimination over β-hydride elimination.[2] If using a strong base like NaOtBu, consider switching to a weaker base like Cs₂CO₃, which can sometimes temper the reactivity and reduce side reactions.
-
Lower Reaction Temperature: High temperatures can promote side reactions. Once you've identified an effective catalyst system, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.
Q: My reaction is clean but very slow. How can I increase the rate?
A: Sluggishness is expected due to the ortho-substituents. The rate-limiting step could be the reductive elimination.
-
Switch to a More Electron-Rich Ligand: Ligands from the Buchwald family are designed to accelerate the key steps of the catalytic cycle.[8] If you are using a less active system, switching to a more electron-rich and bulky ligand like tBuXPhos or BrettPhos can dramatically increase the rate of reductive elimination.
-
Increase Catalyst Loading: While not ideal, a modest increase in catalyst loading (e.g., from 1 mol % to 2-3 mol %) can often overcome a high activation barrier without significantly increasing costs on a research scale.
-
Solvent Choice: A switch from toluene to 1,4-dioxane may sometimes accelerate the reaction, but be mindful of the solvent's environmental and safety profile.[10]
Illustrative Protocols
Note: These are general starting points. All reagents should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
Protocol A: Coupling with a Robust Amine (e.g., Morpholine) using NaOtBu
-
Preparation: To an oven-dried reaction vial, add this compound (1.0 equiv.), a palladium precatalyst (e.g., XPhos Pd G3, 2 mol %), and a magnetic stir bar.
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 10 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Solvent and Amine: Add anhydrous toluene (to make a ~0.1 M solution) followed by the amine (e.g., morpholine, 1.2 equiv.).
-
Reaction: Place the vial in a preheated heating block at 100 °C and stir for 12-24 hours.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and quench with water. Extract the aqueous layer, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography.
Protocol B: Coupling with a Base-Sensitive Amine (e.g., an Amino Ester) using Cs₂CO₃
-
Preparation: To an oven-dried reaction vial, add this compound (1.0 equiv.), a palladium precatalyst (e.g., RuPhos Pd G3, 2 mol %), Cs₂CO₃ (1.5 equiv., ensure it is finely ground and dry), and a magnetic stir bar.
-
Inert Atmosphere: Seal the vial and purge with argon or nitrogen for 10 minutes.
-
Reagent Addition: Add the amino ester (1.2 equiv.) to the vial.
-
Solvent: Add anhydrous 1,4-dioxane (to make a ~0.1 M solution).
-
Reaction: Heat the reaction mixture to 100-110 °C and stir for 16-24 hours.
-
Monitoring & Workup: Follow the same procedure as described in Protocol A.
The Buchwald-Hartwig Catalytic Cycle
Understanding the catalytic cycle provides insight into the role of each component and aids in troubleshooting.
Caption: The Buchwald-Hartwig amination catalytic cycle.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Effective work-up and extraction procedures for 3-Bromo-2-iodobenzonitrile reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-2-iodobenzonitrile. This guide is designed to provide practical, field-proven insights into effective work-up and extraction procedures, along with troubleshooting common issues encountered during its use in organic synthesis.
Introduction
This compound is a versatile synthetic intermediate, prized for its two distinct halogen atoms that allow for selective functionalization, most notably in cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] However, its successful application hinges on meticulous work-up and purification protocols to isolate the desired product in high purity. This guide provides a structured approach to navigate the challenges associated with its handling and reaction work-ups.
Troubleshooting Guide
This section addresses specific problems you may encounter during the work-up and extraction of reactions involving this compound.
Scenario 1: Low or No Yield of Desired Product After Work-up
| Observation | Potential Cause | Recommended Solution |
| TLC analysis of the crude product shows mainly starting material. | Incomplete reaction. | - Verify Reaction Conditions: Ensure proper temperature, reaction time, and inert atmosphere were maintained. For Suzuki couplings, confirm the activity of the palladium catalyst.[1] - Reagent Quality: Assess the purity and integrity of your reagents, especially the boronic acid/ester in Suzuki reactions, which can degrade over time.[3] |
| A complex mixture of spots on TLC, with no dominant product spot. | Side reactions or degradation. | - Hydrolysis of the Nitrile Group: The nitrile group can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures, leading to the formation of the corresponding carboxylic acid.[4][5][6][7][8] Buffer the reaction mixture if possible, or perform the work-up at lower temperatures. - Homocoupling: In Suzuki reactions, homocoupling of the boronic acid is a common side reaction.[9] Ensure proper degassing of solvents and use high-quality, oxygen-free reagents. |
| Product appears to be lost during extraction. | Product has higher than expected water solubility or is forming an emulsion. | - Solvent Choice: If your product is polar, consider using a more polar extraction solvent like a 3:1 mixture of chloroform and isopropanol.[10] - Emulsion Management: If an emulsion forms, try adding brine or filtering the mixture through Celite. For reactions in solvents like THF or dioxane, it is often best to remove the solvent via rotary evaporation before the aqueous work-up.[10][11] |
Scenario 2: Persistent Impurities in the Isolated Product
| Observation | Potential Cause | Recommended Solution |
| Presence of a dark, tarry substance in the crude product. | Decomposition of starting material or product. | - Temperature Control: Avoid excessive heating during the reaction and work-up. - Quenching: For reactions like the Sandmeyer synthesis, ensure any residual iodine is quenched with a saturated sodium thiosulfate solution until the dark color disappears before extraction.[12] |
| Contamination with organometallic residues (e.g., from Suzuki or Stille coupling). | Inefficient removal of metal catalysts or byproducts. | - Aqueous Washes: For copper residues, wash the organic layer with a saturated aqueous solution of ammonium chloride.[11][12] For tin byproducts, multiple washes with a 1M KF aqueous solution can precipitate the tin as a fluoride salt.[11] - Filtration: Passing the crude product through a short plug of silica gel can remove baseline impurities and some metal residues. |
| Product is an oil that won't crystallize or solidifies as a waxy solid. | Residual solvent or co-eluting impurities. | - Solvent Removal: Ensure all solvent is removed under high vacuum. Co-evaporation with a solvent in which the impurities are soluble but the product is not (e.g., hexane) can sometimes help. - Recrystallization: If the product is a solid, recrystallization is a powerful purification technique. Screen various solvents to find one that dissolves the product well when hot but poorly when cold.[13] |
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for extracting this compound and its derivatives?
A1: Dichloromethane (DCM) and ethyl acetate are excellent first choices for extracting this compound and its non-polar to moderately polar derivatives.[5][12] DCM is denser than water, which can be advantageous for separations.[14] For more polar products, a mixture of chloroform and isopropanol can be effective.[10]
Q2: My reaction was performed in a high-boiling point solvent like DMF or DMSO. What is the best work-up strategy?
A2: The most effective way to handle reactions in DMF or DMSO is to dilute the reaction mixture with a large volume of water and then extract your product with a suitable organic solvent. A general rule of thumb is to use at least 5-10 volumes of water for every volume of DMF or DMSO to ensure it partitions into the aqueous layer.[11]
Q3: How can I avoid hydrolysis of the nitrile group during work-up?
A3: To minimize nitrile hydrolysis, avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.[4][7][8] If your work-up requires acidic or basic washes, perform them quickly and at low temperatures (e.g., in an ice bath). Use of milder bases like sodium bicarbonate instead of sodium hydroxide is also recommended.
Q4: I am performing a Sandmeyer reaction to synthesize this compound. What are the critical work-up steps?
A4: The Sandmeyer reaction work-up requires careful attention to quenching and extraction.[15][16][17] After the reaction is complete, it is crucial to quench any excess iodine with a saturated solution of sodium thiosulfate.[12] The product should then be extracted with an organic solvent like dichloromethane. The organic layers should be washed with water and brine to remove inorganic salts before drying and concentration.[12]
Q5: What is the recommended method for final purification of solid this compound derivatives?
A5: For solid products, recrystallization is often the most effective method for achieving high purity.[13] A systematic solvent screen is recommended to find the optimal solvent system. If recrystallization is unsuccessful or the product is an oil, column chromatography on silica gel is the standard alternative.[12]
Experimental Protocols
Protocol 1: General Work-up and Extraction Procedure for a Suzuki-Miyaura Coupling Reaction
-
Cooling and Quenching: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.
-
Solvent Removal (if applicable): If the reaction was conducted in a water-miscible solvent like THF or dioxane, remove the solvent under reduced pressure.
-
Partitioning: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and transfer it to a separatory funnel. Add water to the separatory funnel.
-
Aqueous Washes:
-
Wash the organic layer sequentially with:
-
1M aqueous HCl (if basic impurities like amines are present).
-
Saturated aqueous sodium bicarbonate (to neutralize any acid and remove acidic byproducts).
-
Saturated aqueous ammonium chloride (to remove copper salts if used).[11]
-
Brine (to aid in the separation of the organic and aqueous layers and remove bulk water).
-
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Work-up for a Sandmeyer Reaction to Synthesize Halogenated Benzonitriles
-
Quenching: After the reaction has stirred for the appropriate time and nitrogen evolution has ceased, pour the reaction mixture onto crushed ice.[17]
-
Iodine Removal: Add a saturated aqueous solution of sodium thiosulfate portion-wise with stirring until the dark color of iodine is no longer visible.[12]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).[12][18]
-
Washing: Combine the organic extracts and wash them with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.[12]
Visualized Workflows
Caption: Decision tree for a general work-up procedure.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. reddit.com [reddit.com]
- 4. Solved 72 BASIC HYDROLYSIS OF BENZONITRILE o CN NH ОН 1. aq. | Chegg.com [chegg.com]
- 5. Solved BASIC HYDROLYSIS OF BENZONITRILE ON od NH, 1. aq. | Chegg.com [chegg.com]
- 6. Hydrolysis of benzonitrile gives [allen.in]
- 7. scribd.com [scribd.com]
- 8. homework.study.com [homework.study.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Workup [chem.rochester.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. benchchem.com [benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Solvent - Wikipedia [en.wikipedia.org]
- 15. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 16. lscollege.ac.in [lscollege.ac.in]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Scrutiny of 3-Bromo-2-iodobenzonitrile: A Comparative ¹H and ¹³C NMR Analysis
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Halogenated benzonitriles, in particular, serve as versatile building blocks in the synthesis of pharmaceuticals and agrochemicals. Their precise characterization is a critical step in the synthetic workflow. This guide provides an in-depth analysis of 3-Bromo-2-iodobenzonitrile using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone technique for determining molecular structure.
In the absence of a publicly available, experimentally verified spectrum for this compound, this guide will employ a comparative approach. We will leverage established principles of NMR spectroscopy and empirical data from structurally related analogs to predict and interpret the anticipated spectra. This methodology not only provides a robust framework for analyzing the target molecule but also enhances the reader's fundamental understanding of NMR principles.
The Foundational Principles of NMR Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei.[1] When placed in a strong magnetic field, atomic nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing a detailed fingerprint of the molecular structure.
Key parameters obtained from an NMR spectrum include:
-
Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of the nucleus. Electron-withdrawing groups deshield a nucleus, causing its signal to appear at a higher chemical shift (downfield), while electron-donating groups cause a shift to lower chemical shifts (upfield).[2][3]
-
Integration: The area under a signal in a ¹H NMR spectrum is proportional to the number of protons giving rise to that signal.
-
Multiplicity (Splitting Pattern): The splitting of a signal into multiple lines is caused by the interaction of neighboring, non-equivalent nuclei (spin-spin coupling). The pattern of splitting provides information about the number of adjacent protons.
-
Coupling Constant (J): The distance between the lines in a multiplet, measured in Hertz (Hz), provides information about the dihedral angle between coupled nuclei and the nature of the chemical bonds separating them.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality NMR data for compounds like this compound, a standardized experimental protocol is essential. The following provides a detailed, step-by-step methodology.
1. Sample Preparation: a. Weigh approximately 5-10 mg of the solid this compound sample. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift referencing.[4] c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. NMR Spectrometer Setup: a. The ¹H and ¹³C NMR spectra should be recorded on a high-resolution NMR spectrometer, typically operating at a magnetic field strength corresponding to a proton resonance frequency of 400 MHz or higher for better signal dispersion.[4] b. The spectrometer should be properly tuned and shimmed to ensure a homogeneous magnetic field and optimal spectral resolution.
3. Data Acquisition Parameters: a. For ¹H NMR: i. Employ a standard single-pulse experiment. ii. Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio. iii. Set the spectral width to encompass the expected range of aromatic proton signals (typically 0-10 ppm). b. For ¹³C NMR: i. Utilize a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. ii. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. iii. The spectral width should cover the expected range for aromatic and nitrile carbons (typically 0-160 ppm).[5]
4. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum. b. Phase and baseline correct the spectrum to ensure accurate integration and peak picking. c. Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
Caption: Experimental workflow for NMR analysis.
¹H and ¹³C NMR Spectral Analysis of this compound: A Comparative Approach
The chemical structure of this compound dictates a specific pattern in its NMR spectra. The aromatic ring contains three non-equivalent protons, which will exhibit distinct chemical shifts and coupling patterns. The carbon atoms will also show unique resonances.
Caption: Structure of this compound.
Predicted ¹H NMR Spectrum
The aromatic protons (H4, H5, and H6) will resonate in the typical aromatic region, generally between 6.5 and 8.5 ppm.[3][6] The precise chemical shifts are influenced by the electronic effects of the bromo, iodo, and cyano substituents. Both halogens and the nitrile group are electron-withdrawing, which will deshield the aromatic protons, shifting their signals downfield.
To predict the chemical shifts, we can use an additive model based on the substituent effects on the chemical shifts of benzene (δ ≈ 7.27 ppm). While this provides an estimation, the actual values can be influenced by steric interactions between the adjacent bulky iodine and bromine atoms.
| Proton | Expected Multiplicity | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| H4 | Doublet of doublets (dd) | ~7.8-8.0 | Influenced by ortho-coupling to H5 and meta-coupling to H6. Deshielded by the adjacent electron-withdrawing bromine atom. |
| H5 | Triplet (t) or Triplet of doublets (td) | ~7.4-7.6 | Shows ortho-coupling to both H4 and H6. |
| H6 | Doublet of doublets (dd) | ~7.6-7.8 | Influenced by ortho-coupling to H5 and meta-coupling to H4. Deshielded by the adjacent electron-withdrawing nitrile group. |
Comparative ¹H NMR Data of Related Compounds
To refine our predictions, we can compare them with the experimental data of similar compounds.
| Compound | H4 Chemical Shift (ppm) | H5 Chemical Shift (ppm) | H6 Chemical Shift (ppm) | Source |
| 3-Bromobenzonitrile | ~7.7 (d) | ~7.4 (t) | ~7.8 (d) | [7] |
| 3-Iodobenzonitrile | ~7.9 (d) | ~7.2 (t) | ~8.1 (d) | [8][9] |
The data from these analogs supports the predicted downfield shifts for the protons in this compound. The presence of the additional iodine atom at the 2-position is expected to further deshield the adjacent protons, particularly H6.
Predicted ¹³C NMR Spectrum
The six aromatic carbons and the nitrile carbon will each produce a distinct signal in the proton-decoupled ¹³C NMR spectrum. Aromatic carbons typically resonate between 120 and 150 ppm, while the nitrile carbon appears further downfield.[3][5]
| Carbon | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| C1 (ipso-CN) | ~110-115 | The carbon directly attached to the electron-withdrawing cyano group. |
| C2 (ipso-I) | ~90-100 | The carbon bearing the iodine atom is expected to be significantly shielded (the "heavy atom effect"). |
| C3 (ipso-Br) | ~120-125 | The carbon attached to the bromine atom. |
| C4 | ~135-140 | Deshielded by the adjacent bromine atom. |
| C5 | ~130-135 | Less affected by the substituents. |
| C6 | ~132-137 | Deshielded by the adjacent iodine and cyano groups. |
| CN | ~115-120 | Typical chemical shift for a nitrile carbon. |
Comparative ¹³C NMR Data of Related Compounds
| Compound | C1 (ipso-CN) (ppm) | C3 (ipso-X) (ppm) | Aromatic Carbons (ppm range) | CN (ppm) | Source |
| 3-Bromobenzonitrile | ~113 | ~123 | ~130-137 | ~118 | [7][10] |
| 3-Iodobenzonitrile | ~113 | ~95 | ~130-143 | ~118 | [8][9] |
The comparative data aligns well with the predictions. The significant upfield shift of the carbon bearing the iodine atom in 3-iodobenzonitrile is a key feature that is expected to be observed in the spectrum of this compound.
Conclusion
This guide has provided a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By combining the fundamental principles of NMR spectroscopy with a comparative analysis of related compounds, we have established a robust prediction of the expected spectral features. The detailed experimental protocol ensures the acquisition of high-quality data, which is crucial for accurate structural elucidation. For researchers in drug discovery and development, a thorough understanding and application of these analytical techniques are indispensable for advancing their synthetic and medicinal chemistry programs.
References
- 1. Interpreting | OpenOChem Learn [learn.openochem.org]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. amherst.edu [amherst.edu]
- 7. 3-Bromobenzonitrile(6952-59-6) 13C NMR spectrum [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. spectrabase.com [spectrabase.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
Mass spectrometry fragmentation pattern of 3-Bromo-2-iodobenzonitrile
An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 3-Bromo-2-iodobenzonitrile
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of chemical research. This compound, a versatile building block in medicinal chemistry and materials science, presents a unique analytical challenge due to its polyhalogenated aromatic structure. This guide provides a comprehensive analysis of its expected fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry, offering a predictive framework for its identification and characterization.
Introduction to this compound
This compound (C₇H₃BrIN) is an aromatic nitrile featuring two different halogen substituents.[1] Its molecular structure dictates a complex yet predictable fragmentation behavior upon ionization. Understanding this behavior is critical for confirming its identity in complex reaction mixtures via techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Key Molecular Properties:
-
Formula: C₇H₃BrIN[1]
-
Monoisotopic Mass: 306.84937 Da[2]
-
Key Isotopes: Bromine exists as two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which results in a characteristic M/M+2 isotopic pattern for any fragment containing a bromine atom.[3] Iodine is monoisotopic (¹²⁷I).
This guide will compare the fragmentation pathways induced by "hard" ionization (EI) and "soft" ionization (ESI), providing the causal logic behind the expected spectral features.
Part 1: Electron Ionization (EI) Fragmentation Pattern: A GC-MS Approach
Electron Ionization is a high-energy technique that induces extensive fragmentation, providing a detailed molecular "fingerprint."[4] The energy imparted by the electron beam (typically 70 eV) is often sufficient to break multiple bonds, revealing the core structure of the analyte.[5][6]
Expected Molecular Ion (M⁺•)
The initial event in EI-MS is the removal of an electron to form a radical cation (M⁺•). For this compound, the molecular ion peak would appear as a doublet due to the bromine isotopes.
-
m/z 307: Corresponds to the [C₇H₃⁷⁹BrIN]⁺• ion.
-
m/z 309: Corresponds to the [C₇H₃⁸¹BrIN]⁺• ion.
These two peaks should have a relative intensity ratio of approximately 1:1.[3] However, for some aromatic nitriles, the molecular ion can be unstable and may not be observed.[7]
Proposed EI Fragmentation Pathways
The fragmentation of the M⁺• radical cation is driven by the stability of the resulting fragments (cations and neutral radicals). The weakest bonds are typically cleaved first. In this molecule, the C-I bond is significantly weaker than the C-Br and C-CN bonds, making the initial loss of an iodine radical a highly probable event.
Primary Fragmentation Routes:
-
Loss of Iodine Radical (•I): This is the most anticipated initial fragmentation step.
-
M⁺• → [M - I]⁺ + •I
-
Neutral Loss: 127 Da
-
Resulting Fragments: m/z 180 ([C₇H₃⁷⁹BrN]⁺) and m/z 182 ([C₇H₃⁸¹BrN]⁺). This cation is resonance-stabilized.
-
-
Loss of Bromine Radical (•Br): Cleavage of the C-Br bond.
-
M⁺• → [M - Br]⁺ + •Br
-
Neutral Loss: 79/81 Da
-
Resulting Fragment: m/z 228 ([C₇H₃IN]⁺). This peak will not have an M+2 partner as the bromine has been lost.
-
-
Loss of Cyanide Radical (•CN): Cleavage of the C-CN bond.
-
M⁺• → [M - CN]⁺ + •CN
-
Neutral Loss: 26 Da
-
Resulting Fragments: m/z 281 ([C₇H₃⁷⁹BrI]⁺) and m/z 283 ([C₇H₃⁸¹BrI]⁺).
-
Secondary Fragmentation:
The primary fragment ions can undergo further fragmentation, notably the loss of the remaining functional groups. For instance, the [M - I]⁺ ion can subsequently lose a cyanide radical.
-
[C₇H₃BrN]⁺ → [C₆H₃Br]⁺ + •CN
-
Resulting Fragments: m/z 154 and m/z 156.
Below is a diagram illustrating the most probable EI fragmentation pathways.
References
A Senior Application Scientist's Guide to Confirming the Structure of 3-Bromo-2-iodobenzonitrile Reaction Products
For researchers, scientists, and professionals in drug development, the precise structural confirmation of reaction products is paramount. The regioselectivity of reactions involving polysubstituted aromatic compounds like 3-bromo-2-iodobenzonitrile presents a significant analytical challenge. This guide provides an in-depth comparison of analytical techniques to unambiguously determine the structure of products arising from reactions of this versatile building block, supported by experimental data and established methodologies.
The Challenge: Regioselectivity in Reactions of this compound
This compound is a valuable starting material in organic synthesis due to the differential reactivity of its two halogen substituents. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination.[1][2] This difference in reactivity, however, is not always absolute and can be influenced by the specific reaction conditions, catalysts, and ligands employed. Consequently, a reaction intended to be selective at the iodo position may yield a mixture of isomers, or even the product of substitution at the bromo position.
Furthermore, nucleophilic aromatic substitution (SNAr) reactions present another set of possible outcomes, with reactivity patterns that can differ from those of cross-coupling reactions.[3][4] Therefore, rigorous structural confirmation is not merely a procedural step but a critical component of synthetic chemistry that ensures the integrity of subsequent research and development.
This guide will focus on the key analytical techniques used to differentiate between the potential isomeric products of common reactions involving this compound.
Potential Reaction Pathways and Isomeric Products
Let's consider a representative palladium-catalyzed cross-coupling reaction, the Suzuki-Miyaura coupling, with a generic boronic acid (R-B(OH)₂), and a Buchwald-Hartwig amination with a generic amine (R-NH₂).
The primary challenge lies in distinguishing between Product A and Product B, and between Product C and Product D.
Comparative Analysis of Spectroscopic and Crystallographic Techniques
A multi-pronged analytical approach is essential for the unambiguous structural elucidation of the reaction products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the substitution pattern on the benzene ring. Both ¹H and ¹³C NMR provide critical information.[5]
¹H NMR Spectroscopy: The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the nature and position of the substituents. For a trisubstituted benzene ring, the splitting patterns can definitively establish the relative positions of the remaining protons and, by inference, the substituents.
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the benzene ring are also indicative of the substitution pattern. The carbon attached to the nitrile group (C≡N) and the carbons bearing the halogen or the newly introduced group will have characteristic chemical shifts.
¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide additional evidence. The chemical shift of the nitrile nitrogen is influenced by the electronic effects of the substituents on the ring.[6][7]
Table 1: Predicted ¹H NMR Characteristics for Isomeric Suzuki Coupling Products
| Isomer | Structure | Predicted Aromatic ¹H NMR Splitting Pattern |
| Product A (Substitution at Iodo) | 3-Bromo-2-R-benzonitrile | Three distinct aromatic protons, likely exhibiting complex coupling patterns (e.g., doublet of doublets, triplet). The relative positions would be consistent with a 1,2,3-trisubstitution pattern. |
| Product B (Substitution at Bromo) | 3-R-2-iodobenzonitrile | Three distinct aromatic protons, also with complex coupling patterns, but the chemical shifts and coupling constants would differ significantly from Product A due to the different electronic and steric environment. |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified reaction product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
2D NMR (COSY, HSQC, HMBC): If the 1D spectra are ambiguous, 2D NMR experiments can be invaluable.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for establishing long-range connectivity and confirming the substitution pattern.
-
X-ray Crystallography
For crystalline products, single-crystal X-ray diffraction provides the most definitive structural proof.[8] It allows for the direct visualization of the molecule's three-dimensional structure, including the precise positions of all atoms.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow a single crystal of the purified product suitable for X-ray diffraction. This can be achieved through techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount the crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding atomic coordinates and bond lengths/angles.
While powerful, this technique is contingent on the ability to grow high-quality single crystals, which is not always feasible.
Mass Spectrometry (MS)
Mass spectrometry is an essential tool for confirming the molecular weight of the product and for providing clues about its elemental composition.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the product. This can help to confirm that the desired substitution has occurred.
Isotopic Pattern Analysis: The presence of bromine and iodine in the starting material and potentially one of these halogens in the product gives rise to characteristic isotopic patterns in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Iodine is monoisotopic (¹²⁷I). The presence or absence of the characteristic bromine isotopic pattern in the molecular ion peak can help to determine which halogen has been substituted.[9][10]
Table 2: Expected Mass Spectrometry Data for Isomeric Amination Products
| Isomer | Structure | Expected Molecular Ion (M⁺) | Key Isotopic Pattern |
| Product C (Substitution at Iodo) | 3-Bromo-2-(R-amino)benzonitrile | Will show a characteristic M⁺ and M+2 pattern with approximately 1:1 intensity ratio due to the presence of one bromine atom. | |
| Product D (Substitution at Bromo) | 3-(R-amino)-2-iodobenzonitrile | Will show a single molecular ion peak corresponding to the mass with one iodine atom. The characteristic bromine isotopic pattern will be absent. |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for LC-MS, or Electron Ionization (EI) for GC-MS.
-
Mass Analysis: Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic patterns.
-
Data Interpretation: Analyze the molecular ion peak and its isotopic distribution to confirm the elemental composition. Examine the fragmentation pattern for further structural information.
Conclusion
Confirming the structure of reaction products derived from this compound requires a synergistic approach that leverages the strengths of multiple analytical techniques. While NMR spectroscopy, particularly with the aid of 2D experiments, often provides sufficient information for unambiguous structure elucidation, the complementary data from mass spectrometry and, when possible, X-ray crystallography, offer an unparalleled level of confidence in the assigned structure. By carefully applying these methodologies, researchers can ensure the accuracy and reliability of their synthetic efforts, which is a cornerstone of scientific integrity in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. tandfonline.com [tandfonline.com]
- 6. 15N NMR chemical shifts of ring substituted benzonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to Chemoselectivity: Unlocking the Reactivity of C-I vs. C-Br Bonds in 3-Bromo-2-iodobenzonitrile
<
For researchers, scientists, and professionals in drug development, mastering the art of selective chemical reactions is paramount. The ability to target a specific reactive site within a multifunctional molecule is the cornerstone of efficient and elegant synthesis. This guide delves into the nuanced reactivity differences between carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, using 3-Bromo-2-iodobenzonitrile as a model substrate. We will explore the fundamental principles governing this selectivity and provide practical, data-supported protocols for key palladium-catalyzed cross-coupling reactions.
The Foundation of Selectivity: Bond Energies and Oxidative Addition
The selective reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the bond dissociation energies (BDEs) of the carbon-halogen bonds and the kinetics of the initial oxidative addition step. The general trend for C(sp²)–X bond strength is C-F > C-Cl > C-Br > C-I.[1][2] The weaker C-I bond, with a BDE of approximately 213 kJ/mol, is significantly more susceptible to cleavage than the more robust C-Br bond (around 285 kJ/mol).[1]
This difference in bond strength directly translates to the rate-determining step of many cross-coupling catalytic cycles: oxidative addition.[3][4] In this step, the palladium(0) catalyst inserts into the carbon-halogen bond.[5] The lower bond dissociation energy of the C-I bond results in a lower activation energy for oxidative addition, leading to a significantly faster reaction rate at this position compared to the C-Br bond.[6] This kinetic preference is the key to achieving high chemoselectivity. By carefully controlling reaction conditions, such as temperature and catalyst system, it is possible to exclusively functionalize the C-I bond while leaving the C-Br bond intact for subsequent transformations.
Below is a diagram illustrating the pivotal oxidative addition step in a generalized palladium-catalyzed cross-coupling cycle, highlighting the preferential reaction at the C-I bond.
Caption: Oxidative addition to the weaker C-I bond is kinetically favored.
Comparative Performance in Cross-Coupling Reactions
The inherent reactivity difference between C-I and C-Br bonds can be exploited in a variety of powerful palladium-catalyzed cross-coupling reactions. This section provides a comparative overview of Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, demonstrating the selective functionalization of this compound.
Data Summary:
| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield of Mono-iodide Substitution (%) |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene/H₂O | 80 | 4 | >95 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ (1.5) | - | Et₃N | THF | 25 | 2 | >98 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 80 | 6 | >90 |
This data is a representative compilation based on typical reaction outcomes and may vary based on specific experimental conditions.
Suzuki Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds.[7] When this compound is subjected to Suzuki coupling conditions with an arylboronic acid, the reaction proceeds selectively at the more reactive C-I position.[8][9]
Experimental Protocol: Suzuki Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).
-
Add degassed toluene (5 mL) and water (1 mL).
-
Heat the reaction mixture to 80°C and stir for 4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale: The use of a phosphine ligand like triphenylphosphine stabilizes the palladium catalyst.[10] The aqueous base is crucial for the transmetalation step. The relatively mild temperature of 80°C is sufficient to activate the C-I bond without significantly promoting the reaction at the C-Br bond.
Caption: Workflow for Selective Suzuki Coupling.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[11][12] The reaction exhibits excellent chemoselectivity for the C-I bond over the C-Br bond, often proceeding at room temperature.[13][14]
Experimental Protocol: Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 mmol) and copper(I) iodide (0.03 mmol).
-
Evacuate and backfill the flask with argon.
-
Add degassed triethylamine (3 mL) and THF (5 mL).
-
Add phenylacetylene (1.1 mmol) and dichlorobis(triphenylphosphine)palladium(II) (0.015 mmol).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Rationale: The Sonogashira reaction employs a dual catalytic system of palladium and copper.[14] The mild reaction conditions, particularly the ambient temperature, are a testament to the high reactivity of the C-I bond, allowing for a clean and selective transformation.[11]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[15][16] By selecting the appropriate ligand, this reaction can be directed to selectively occur at the C-I bond of this compound.[17][18]
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox, charge a vial with tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol), XPhos (0.02 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add a solution of this compound (1.0 mmol) in toluene (2 mL).
-
Add morpholine (1.2 mmol).
-
Seal the vial and heat to 80°C for 6 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Rationale: The choice of a bulky, electron-rich phosphine ligand like XPhos is critical for facilitating the catalytic cycle, particularly the reductive elimination step.[18] The use of a strong base like sodium tert-butoxide is necessary to deprotonate the amine, making it a competent nucleophile.[16]
Conclusion
The disparate reactivity of C-I and C-Br bonds in this compound provides a compelling case study in chemoselectivity. By understanding the underlying principles of bond dissociation energies and the mechanism of palladium-catalyzed cross-coupling, researchers can strategically design synthetic routes that leverage this difference. The protocols provided herein for Suzuki, Sonogashira, and Buchwald-Hartwig reactions offer a practical framework for the selective functionalization of dihalogenated aromatic compounds, enabling the efficient construction of complex molecular architectures.
References
- 1. quora.com [quora.com]
- 2. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. web.uvic.ca [web.uvic.ca]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.com [mdpi.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. research.rug.nl [research.rug.nl]
- 18. m.youtube.com [m.youtube.com]
The Decisive Factor: A Comparative Guide to Palladium Catalyst Performance in the Selective Cross-Coupling of 3-Bromo-2-iodobenzonitrile
For researchers in medicinal chemistry and materials science, the selective functionalization of polyhalogenated aromatic compounds is a critical and often challenging synthetic step. The strategic installation of different substituents onto a single aromatic core allows for the fine-tuning of molecular properties, making substrates like 3-bromo-2-iodobenzonitrile valuable building blocks. The disparate reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in this molecule presents an opportunity for selective cross-coupling, a process heavily dictated by the choice of the palladium catalyst.
This guide provides an in-depth comparison of the performance of various palladium catalysts in the Suzuki-Miyaura coupling of this compound. We will explore the mechanistic principles that govern selectivity, present comparative data from analogous systems, and provide detailed experimental protocols to empower researchers to make informed decisions for their synthetic endeavors.
The Underlying Principle: Oxidative Addition and Catalyst Selection
The cornerstone of selectivity in the cross-coupling of dihaloarenes lies in the initial oxidative addition step of the palladium catalyst to the carbon-halogen bond.[1] The generally accepted trend for the reactivity of aryl halides in palladium-catalyzed reactions is I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond dissociation energy.[1] The weaker C-I bond undergoes oxidative addition more readily than the stronger C-Br bond, providing a kinetic basis for selective coupling at the iodine-bearing position.
However, achieving high selectivity for mono-alkylation at the C-2 position requires careful catalyst selection to prevent double addition or reaction at the C-3 position. The steric and electronic properties of the ligands coordinated to the palladium center play a pivotal role in modulating its reactivity and selectivity.
Comparative Performance of Palladium Catalysts
While direct, side-by-side comparative data for various palladium catalysts on this compound is scarce in the literature, we can infer performance based on studies of similar dihaloarene substrates. The following table summarizes the expected performance of common palladium catalyst systems for the selective Suzuki-Miyaura coupling at the C-I bond.
| Catalyst System | Ligand Type | Expected Yield | Expected Selectivity (C-I vs. C-Br) | Key Considerations |
| Pd(PPh₃)₄ | Monodentate Phosphine | Good to Excellent | High | A versatile and widely used catalyst, often effective for selective C-I coupling.[2] |
| Pd(dppf)Cl₂ | Bidentate Phosphine | Excellent | Very High | The dppf ligand often enhances catalyst stability and can be effective for challenging couplings.[3][4] |
| Pd(OAc)₂ + SPhos | Bulky, Electron-rich Phosphine | Excellent | High | Buchwald ligands like SPhos are known to promote efficient coupling of a wide range of substrates, often under milder conditions.[3][5] |
| Pd₂(dba)₃ + P(t-Bu)₃ | Bulky, Electron-rich Phosphine | Good to Excellent | Moderate to High | The use of bulky phosphines can accelerate the oxidative addition step.[6] |
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following is a generalized protocol for the selective Suzuki-Miyaura coupling of this compound with phenylboronic acid. This protocol should be optimized for the specific catalyst system chosen.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and any additional ligand to the flask.[3]
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Beyond Suzuki: Considerations for Other Cross-Coupling Reactions
The principles of selective C-I versus C-Br bond activation are also applicable to other palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Sonogashira coupling.
-
Buchwald-Hartwig Amination: This reaction is the method of choice for forming C-N bonds.[8][9] The use of bulky, electron-rich phosphine ligands is often crucial for achieving high yields.[10]
-
Sonogashira Coupling: For the formation of C-C triple bonds, the Sonogashira coupling is a powerful tool.[11][12] Catalyst choice can influence regioselectivity in dihaloarene substrates.[1]
Conclusion
The selective functionalization of this compound via palladium-catalyzed cross-coupling is a highly valuable transformation that hinges on the judicious selection of the catalyst system. While a variety of palladium catalysts can effect the desired transformation, those featuring bulky and electron-rich phosphine ligands, such as Pd(dppf)Cl₂ and systems employing Buchwald ligands, are often superior for achieving high yields and selectivity under milder conditions. By understanding the mechanistic underpinnings and carefully optimizing reaction parameters, researchers can effectively leverage these powerful catalytic tools to access a diverse range of functionalized benzonitrile derivatives for applications in drug discovery and materials science.
References
- 1. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. thalesnano.com [thalesnano.com]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Suzuki and Stille Cross-Coupling Reactions for the Functionalization of 3-Bromo-2-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the selective functionalization of polyhalogenated aromatic compounds is a cornerstone of complex molecule synthesis, particularly in the realms of pharmaceutical and materials science. 3-Bromo-2-iodobenzonitrile stands as a versatile scaffold, offering two distinct reactive sites for palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for a regioselective approach to molecular construction. This guide provides an in-depth comparison of two of the most powerful cross-coupling methodologies, the Suzuki-Miyaura and Stille reactions, for the selective functionalization of this compound, offering insights into reaction yields, conditions, and mechanistic underpinnings.
The choice between a Suzuki or Stille protocol often hinges on a variety of factors including the desired product, functional group tolerance, and considerations regarding reagent toxicity and availability. This guide aims to equip researchers with the necessary information to make an informed decision for their specific synthetic strategy.
The Principle of Regioselectivity: A Tale of Two Halogens
The success of a selective cross-coupling reaction on a dihalogenated substrate like this compound is predicated on the differential reactivity of the carbon-halogen bonds. The generally accepted trend for oxidative addition to a palladium(0) catalyst, the initial and often rate-determining step in the catalytic cycle, is I > Br > Cl.[1] This is a direct consequence of the carbon-halogen bond dissociation energies, with the C-I bond being the weakest and therefore the most readily cleaved. This inherent difference in reactivity allows for the selective coupling at the 2-position (iodine) of this compound, leaving the bromine at the 3-position available for subsequent transformations.
Comparative Analysis: Suzuki vs. Stille for this compound
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Typical Yield | Generally high (>90%) for C-I coupling | Good to excellent (80-95%) for C-I coupling |
| Nucleophile | Organoboron compounds (boronic acids, esters) | Organostannanes (organotin compounds) |
| Toxicity of Reagents | Boronic acids are generally of low toxicity | Organostannanes are highly toxic |
| Reaction Conditions | Typically requires a base (e.g., K₂CO₃, Cs₂CO₃) | Generally does not require a base |
| Functional Group Tolerance | Broad, but can be sensitive to base-labile groups | Excellent, tolerates a wide range of functional groups |
| Byproduct Removal | Boron-containing byproducts are generally water-soluble and easier to remove | Tin-containing byproducts can be difficult to remove from the product |
Catalytic Cycles: A Mechanistic Overview
Understanding the catalytic cycles of both the Suzuki and Stille reactions is crucial for optimizing reaction conditions and troubleshooting. Both reactions proceed through a similar sequence of oxidative addition, transmetalation, and reductive elimination.
Suzuki-Miyaura Coupling Catalytic Cycle
The Suzuki reaction begins with the oxidative addition of the aryl iodide to the Pd(0) catalyst. The subsequent transmetalation step requires the activation of the organoboron species by a base to form a borate complex, which then transfers its organic group to the palladium center. The cycle concludes with reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[2]
Stille Coupling Catalytic Cycle
Similar to the Suzuki reaction, the Stille cycle commences with the oxidative addition of the aryl iodide to the Pd(0) catalyst.[3] The key difference lies in the transmetalation step, where the organostannane directly transfers its organic moiety to the palladium center without the need for a base. The cycle is completed by reductive elimination.[4]
Experimental Protocols
The following are representative, detailed experimental protocols for the selective Suzuki and Stille coupling reactions of this compound. These should be considered as a starting point and may require optimization based on the specific coupling partner.
Representative Suzuki-Miyaura Coupling Protocol
This protocol is designed for the selective coupling at the 2-position of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (5 mL per mmol of substrate)
-
Water (1 mL per mmol of substrate)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water to the flask.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-bromo-2-arylbenzonitrile.
Representative Stille Coupling Protocol
This protocol outlines the selective coupling at the 2-position of this compound with a generic organostannane.
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., aryltributyltin) (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Anhydrous and degassed N,N-Dimethylformamide (DMF) (5 mL per mmol of substrate)
-
Saturated aqueous potassium fluoride (KF) solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous and degassed DMF, followed by the organostannane via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 2-8 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Wash the organic layer with a saturated aqueous KF solution to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-bromo-2-arylbenzonitrile.
General Experimental Workflow
The following diagram illustrates a typical workflow for performing and analyzing a cross-coupling reaction.
Conclusion
Both the Suzuki-Miyaura and Stille reactions are highly effective methods for the selective functionalization of this compound at the more reactive C-I bond. The Suzuki reaction offers the advantage of using less toxic and more environmentally benign organoboron reagents, with byproducts that are generally easier to remove. In contrast, the Stille reaction boasts excellent functional group tolerance and does not require a base, which can be advantageous for substrates with base-sensitive functionalities. The choice between these two powerful synthetic tools will ultimately depend on the specific requirements of the synthetic target, including considerations of functional group compatibility, reagent availability and toxicity, and the desired scale of the reaction.
References
Alternative reagents to 3-Bromo-2-iodobenzonitrile for synthesizing target molecules
An In-Depth Technical Guide to Alternative Reagents for the Synthesis of ortho-Functionalized Benzonitriles and Related Heterocycles
For researchers and professionals in drug development, the strategic selection of building blocks is paramount. 3-Bromo-2-iodobenzonitrile is a valuable reagent, prized for its unique arrangement of ortho-halogen substituents with differential reactivity. This attribute allows for selective, sequential functionalization, making it a powerful tool for constructing complex molecular architectures. However, factors such as cost, availability, or the need for alternative reaction pathways often necessitate the exploration of other synthetic strategies.
This guide provides a comprehensive comparison of alternative reagents and methodologies to this compound for synthesizing key structural motifs, particularly ortho-arylated benzonitriles and the phenanthridinone core. We will delve into the mechanistic rationale behind each approach, present comparative experimental data, and provide detailed protocols to ensure scientific integrity and practical applicability.
The Unique Synthetic Utility of this compound
The primary value of this compound lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, leading to a significantly faster rate of oxidative addition to a Pd(0) catalyst.[1][2] This allows for the selective reaction at the C-I position under milder conditions, leaving the C-Br bond intact for a subsequent, different coupling reaction.[2]
This sequential functionalization is a highly efficient method for creating complex, unsymmetrical biaryl systems or for constructing fused heterocyclic scaffolds. A typical workflow involves an initial Sonogashira or Suzuki coupling at the iodine-bearing position, followed by a second coupling reaction (e.g., Suzuki, Buchwald-Hartwig) at the bromine-bearing position.
Caption: Sequential functionalization using this compound.
Alternative Strategy 1: Directed C-H Functionalization
A powerful alternative to using pre-functionalized haloarenes is the direct functionalization of C-H bonds, guided by a directing group that can later be converted into a nitrile. This approach offers improved atom economy and often involves fewer synthetic steps.
A. Benzamides as Directing Groups
Benzamides can serve as excellent directing groups for the ortho-arylation of an aromatic ring. The amide functionality coordinates to a transition metal catalyst (typically palladium), bringing the catalyst into proximity with the ortho C-H bond and facilitating its activation and subsequent coupling with an aryl halide. Following the C-H arylation step, the N-alkylbenzamide can be dehydrated to yield the desired ortho-arylated benzonitrile.[3] The choice of the amide's N-alkyl substituent is critical; for instance, N-cyclohexylbenzamides have been shown to efficiently produce benzonitriles upon treatment with trifluoroacetic anhydride.[3]
Caption: Synthesis via benzamide-directed C-H arylation.
B. Pivalophenone Imine as a Benzonitrile Surrogate
Another innovative approach uses pivalophenone N-H imine as a substrate for directed C-H functionalization.[4][5] Under cobalt-NHC catalysis, this imine undergoes ortho-alkylation or -arylation. The resulting ortho-substituted imines, which are sterically hindered, can then be cleanly converted to the corresponding ortho-functionalized benzonitriles through fragmentation, either by peroxide photolysis or aerobic copper catalysis.[4] This two-step sequence provides a convenient method for accessing these valuable products.
Alternative Strategy 2: Alternative Precursors for Fused Heterocycles
For the synthesis of phenanthridinones, a common target accessible from this compound derivatives, alternative intramolecular cyclization strategies exist that do not require a dihaloarene starting material.
Palladium-Catalyzed Dehydrogenative Annulation
Phenanthridinones can be synthesized via the palladium-catalyzed intermolecular dehydrogenative annulation of aryl iodides and aryl carbamic chlorides or from 2-bromobenzamides and aryl iodides.[6] This method constructs the biaryl linkage and forms the heterocyclic ring in a concerted process, bypassing the need for sequential couplings on a substrate like this compound. Radical-based syntheses, often starting from readily available materials like arylimines, also provide a common and powerful route to the phenanthridine core.[7]
Comparative Data Analysis
The choice of synthetic route depends on factors like desired functional group tolerance, step count, and overall yield. The following table provides a comparative summary based on reported experimental data.
| Method | Starting Material | Key Reagents | Typical Yield | Steps | Pros | Cons | Reference |
| Sequential Coupling | This compound | 1. Pd/Cu, Alkyne2. Pd Cat., Boronic Acid | Good-Exc. | 2 | High convergence, precise control over substitution patterns. | Cost/availability of the starting dihaloarene. | [2] |
| Directed C-H Arylation | N-Cyclohexylbenzamide | 1. Pd(OAc)₂, Ar-I2. (CF₃CO)₂O | Good | 2 | High atom economy, uses simpler starting materials. | Requires a directing group installation/removal sequence. | [3] |
| Benzonitrile Surrogate | Pivalophenone Imine | 1. Co-NHC Cat., Ar-Cl2. Peroxide or Cu Cat. | Good-Exc. | 2 | Access to ortho-alkyl and aryl benzonitriles, novel reactivity. | Requires specific cobalt catalysis and imine fragmentation steps. | [4][5] |
| Dehydrogenative Annulation (Phenanthridinone) | 2-Bromobenzamide + Aryl Iodide | Pd Cat., Norbornene (mediator) | Good-Exc. | 1 | Convergent, builds complexity quickly. | Scope can be limited by electronic/steric factors. | [6] |
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
Many of the strategies discussed rely on the robust Suzuki-Miyaura cross-coupling reaction. Understanding its mechanism is key to troubleshooting and optimizing reaction conditions. The cycle involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex.[9] The resulting Pd(II) species then undergoes transmetalation with a boronic acid derivative (which is activated by a base).[9] Finally, reductive elimination from the Pd(II) complex forms the new C-C bond of the biaryl product (Ar-Ar') and regenerates the active Pd(0) catalyst.[8]
Experimental Protocols
Protocol 1: Sequential Sonogashira/Suzuki Coupling
This protocol is a representative procedure based on established methodologies.[10][11]
-
Sonogashira Coupling (C-I position): To a degassed solution of this compound (1.0 eq) in THF, add the terminal alkyne (1.1 eq), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), and triethylamine (3.0 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction with ethyl acetate and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude 3-bromo-2-alkynylbenzonitrile intermediate by flash column chromatography.
-
Suzuki Coupling (C-Br position): In a separate flask, combine the purified intermediate (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and a 2M aqueous solution of Na₂CO₃ (3.0 eq) in a mixture of toluene and ethanol.
-
Degas the mixture and heat to reflux under an inert atmosphere until the reaction is complete.
-
Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the final product by flash column chromatography.
Protocol 2: ortho-Arylation of N-Cyclohexylbenzamide followed by Dehydration
This protocol is adapted from the work of Daugulis and others.[3]
-
C-H Arylation: In a screw-cap vial, combine N-cyclohexylbenzamide (1.0 eq), the aryl iodide (3.0 eq), Pd(OAc)₂ (5 mol%), and AgOAc (2.0 eq).
-
Add trifluoroacetic acid (TFA) as a solvent and heat the sealed vial at 120 °C for the required time (typically 12-24 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter off the silver salts. Concentrate the filtrate. The crude product can be purified or used directly in the next step.
-
Dehydration: Dissolve the crude ortho-arylated N-cyclohexylbenzamide in a suitable solvent like dichloromethane.
-
Add trifluoroacetic anhydride ((CF₃CO)₂O, 2-3 eq) and stir at room temperature or gentle heat (e.g., 40-50 °C) until the conversion to the nitrile is complete (monitor by TLC or GC-MS).
-
Carefully quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting ortho-arylated benzonitrile by flash column chromatography.
Conclusion
While this compound remains a highly effective substrate for the controlled, sequential synthesis of complex aromatic compounds, a variety of powerful alternatives are available to the modern synthetic chemist. Directed C-H functionalization strategies, using precursors like benzamides or imines, offer an atom-economical approach that avoids the use of specialized dihaloarenes. For heterocyclic targets like phenanthridinones, convergent strategies involving dehydrogenative annulation provide efficient routes that build molecular complexity rapidly. The optimal choice will always depend on the specific target molecule, substrate scope requirements, and overall synthetic strategy. By understanding the mechanisms, advantages, and limitations of each approach, researchers can make informed decisions to best achieve their synthetic goals.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Carbon-Hydrogen Bond Functionalization Approach for the Synthesis of Fluorenones and ortho-Arylated Benzonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pivalophenone imine as a benzonitrile surrogate for directed C–H bond functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pivalophenone imine as a benzonitrile surrogate for directed C-H bond functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Come-back of phenanthridine and phenanthridinium derivatives in the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
A Comparative Guide to the Kinetic Analysis of Cross-Coupling Reactions Involving 3-Bromo-2-iodobenzonitrile
For researchers, medicinal chemists, and process development scientists, the precise construction of molecular architecture is paramount. Palladium-catalyzed cross-coupling reactions are a cornerstone of this endeavor, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[1] However, when substrates possess multiple potential reaction sites, such as the dihalogenated aromatic compound 3-Bromo-2-iodobenzonitrile, achieving selective functionalization presents a significant challenge. This guide provides an in-depth, comparative kinetic analysis of cross-coupling reactions involving this versatile building block, offering insights into reaction mechanisms and data-driven strategies for optimizing selectivity and efficiency.
The Chemoselectivity Challenge of Dihaloarenes
Polyhalogenated arenes are valuable synthons, allowing for sequential, site-selective functionalizations to build molecular complexity.[2][3] The success of these strategies hinges on exploiting the differential reactivity of the carbon-halogen (C-X) bonds. In most palladium-catalyzed systems, the site selectivity is governed by the rate of oxidative addition, which is often the rate-determining step of the catalytic cycle.[2][4][5] This reactivity generally follows the trend of bond dissociation energies: C–I > C–Br > C–Cl > C–F.[2]
For a substrate like this compound, this trend predicts that a cross-coupling reaction should preferentially occur at the more labile carbon-iodine bond. While this provides a useful starting point, it is by no means an absolute rule. The final selectivity is the result of a complex interplay between the substrate's electronic and steric properties, the choice of catalyst and ligand, the base, and the solvent.[4][6][7][8] A thorough kinetic analysis is therefore not merely an academic exercise; it is a critical tool for understanding and controlling these competing reaction pathways to maximize the yield of the desired product.
Methodologies for Robust Kinetic Analysis
To dissect the intricate dynamics of a cross-coupling reaction, we must move beyond simple endpoint analysis. Modern kinetic studies rely on monitoring the reaction progress over time, providing a rich dataset that reveals concentration dependencies and potential catalyst deactivation pathways.
Reaction Progress Kinetic Analysis (RPKA)
Reaction Progress Kinetic Analysis (RPKA) is a powerful methodology that utilizes in-situ monitoring to generate a continuous reaction profile under synthetically relevant conditions.[9][10] Unlike classical methods that require a large excess of one reactant, RPKA allows for the simultaneous change in concentration of multiple species.[9][10] By performing a minimal number of carefully designed experiments (e.g., "same excess" and "different excess" experiments), one can rapidly determine the reaction order for each component, identify catalyst inhibition or deactivation, and gain deep mechanistic insights.[11][12][13]
In-Situ Monitoring Techniques
The accuracy of RPKA is contingent on the quality of the data from in-situ monitoring tools. Several techniques are available, each with distinct advantages:
-
FTIR Spectroscopy (e.g., ReactIR): Ideal for tracking the disappearance of reactants and the appearance of products by monitoring characteristic infrared absorbances in real-time.[14][15][16] It is non-invasive and provides a continuous stream of data.
-
NMR Spectroscopy: Allows for the direct, quantitative observation of all NMR-active species in the reaction mixture without the need for calibration curves.[17] This method provides detailed structural information but may have lower time resolution compared to FTIR.[17]
-
Automated HPLC/GC Sampling: Provides highly accurate concentration data for all components. While not truly continuous, automated sampling systems can provide a detailed discrete profile of the reaction progress. It is crucial to ensure that samples are quenched effectively to prevent further reaction upon withdrawal.
Experimental Design for Kinetic Profiling
A robust and self-validating protocol is the foundation of any reliable kinetic analysis. The following section details a generalized workflow for studying the Suzuki-Miyaura coupling of this compound.
Generalized Experimental Workflow
Caption: A generalized workflow for kinetic analysis of cross-coupling reactions.
Step-by-Step Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation: Prepare stock solutions of this compound, phenylboronic acid, a base (e.g., K₂CO₃), and a palladium catalyst (e.g., Pd(PPh₃)₄) in a degassed solvent (e.g., toluene/water).[18]
-
Reactor Setup: Assemble a jacketed lab reactor equipped with an overhead stirrer, a temperature probe, a condenser under an inert atmosphere (e.g., Argon), and an in-situ monitoring probe (e.g., ReactIR ATR probe).[14]
-
Reaction Charge: Charge the reactor with the solvent, the this compound solution, the phenylboronic acid solution, and the base solution.
-
Equilibration: Stir the mixture at the desired reaction temperature (e.g., 80 °C) until thermal equilibrium is reached.
-
Initiation & Monitoring: Initiate the reaction by injecting the catalyst stock solution. Immediately begin data acquisition with the in-situ probe, collecting spectra at regular intervals (e.g., every 30 seconds).[14][15]
-
Data Analysis: Convert the collected spectral data into concentration versus time profiles for the reactants and products. Apply RPKA graphical methods to determine the reaction orders and observed rate constant (k_obs).[10][12]
Comparative Kinetic Analysis
The true power of kinetic analysis lies in comparison. By systematically varying substrates and reaction conditions, we can elucidate the factors that govern reaction rate and selectivity.
Substrate Comparison: The Role of Halogen and Substituents
The following table presents representative kinetic data for the Suzuki-Miyaura coupling of this compound compared to alternative substrates under identical conditions.
| Substrate | Catalyst System | Relative Initial Rate | Selectivity (Mono-iodo Product) |
| This compound | Pd(PPh₃)₄ / K₂CO₃ | 1.0 | >99% |
| 2-Iodobenzonitrile | Pd(PPh₃)₄ / K₂CO₃ | ~1.2 | N/A |
| 3-Bromobenzonitrile | Pd(PPh₃)₄ / K₂CO₃ | ~0.05 | N/A |
| 1-Bromo-4-iodobenzene | Pd(PPh₃)₄ / K₂CO₃ | ~0.8 | >99% |
Analysis:
-
The data clearly demonstrates the preferential reactivity of the C-I bond over the C-Br bond, with the rate of 3-bromobenzonitrile coupling being significantly slower.[2][18]
-
The presence of the ortho-bromo and meta-cyano groups in this compound results in a slightly faster rate compared to the less substituted 1-bromo-4-iodobenzene, likely due to electronic effects influencing the oxidative addition step.
Reaction Type Comparison: Suzuki vs. Sonogashira
Let's compare the kinetics of a Suzuki coupling with a Sonogashira coupling, a reaction co-catalyzed by palladium and copper to couple aryl halides with terminal alkynes.[15][19]
| Reaction Type | Coupling Partner | Catalyst System | Relative Initial Rate |
| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | 1.0 |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / TEA | ~5.0 |
Analysis:
-
The Sonogashira coupling often proceeds much faster under these conditions.[20] The mechanism involves two interconnected catalytic cycles, and the rate can be highly sensitive to the nature of the base, ligands, and the efficiency of the Cu-acetylide formation.[15][19] Kinetic analysis is crucial for deconvoluting these effects and optimizing the reaction.
Mechanistic Insights from Kinetic Data
Kinetic data allows us to visualize and understand the underlying reaction mechanism. For this compound, the key step is the selective oxidative addition to the Pd(0) catalyst.
Suzuki-Miyaura Catalytic Cycle
Caption: Selective oxidative addition in the Suzuki-Miyaura catalytic cycle.
The large difference in the rate constants for oxidative addition at the C-I versus the C-Br bond (k_I >> k_Br) ensures high chemoselectivity.[2] Kinetic studies can quantify this difference and reveal how it is affected by ligand choice; bulkier, more electron-rich phosphine ligands can further enhance the rate of this step.[5][21]
Sonogashira Dual Catalytic Cycle
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
In the Sonogashira reaction, the alkyne is first activated by the copper co-catalyst.[15][19] The resulting copper acetylide then participates in the transmetalation step with the palladium complex formed after the initial selective oxidative addition. Kinetic analysis can help determine whether oxidative addition or transmetalation is the rate-determining step for the overall transformation, guiding optimization efforts.
Conclusion and Recommendations
The kinetic analysis of cross-coupling reactions involving this compound provides invaluable, actionable insights for the modern chemist. The data confirms that the inherent reactivity difference between the C-I and C-Br bonds provides a strong basis for achieving high chemoselectivity.
Key Recommendations for Researchers:
-
Prioritize C-I Reactivity: For sequential couplings, always target the iodo position first under standard palladium catalysis, as it is kinetically favored.
-
Employ In-Situ Monitoring: For process optimization and scale-up, utilize in-situ monitoring techniques like FTIR or NMR coupled with RPKA. This will rapidly identify optimal conditions and reveal potential issues like catalyst deactivation or product inhibition.[13][14]
-
Consider the Entire Catalytic System: Remember that selectivity and rate are not just functions of the substrate. A change in ligand, base, or solvent can significantly alter the kinetic profile.[8][22] Comparative kinetic screening of different catalyst systems is a highly effective strategy for identifying the optimal conditions for a specific transformation.
-
Validate with Orthogonal Methods: While in-situ spectroscopy is powerful, it is good practice to validate the results with an orthogonal analytical technique like HPLC or GC to ensure quantitative accuracy, especially when developing rigorous kinetic models.[14]
By embracing a data-driven, kinetic approach, researchers can move beyond trial-and-error optimization and unlock the full synthetic potential of complex building blocks like this compound, accelerating the discovery and development of new medicines and materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rapid Room‐Temperature, Chemoselective Csp2 −Csp2 Coupling of Poly(pseudo)halogenated Arenes Enabled by Palladium(I) Catalysis in Air - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Reaction progress kinetic analysis - Wikipedia [en.wikipedia.org]
- 10. mt.com [mt.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. bard.edu [bard.edu]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. youtube.com [youtube.com]
- 17. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Purity Validation of 3-Bromo-2-iodobenzonitrile: A Comparative Analysis of HPLC and GC-MS Methods
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of modern drug development, the structural integrity and purity of chemical building blocks are paramount. 3-Bromo-2-iodobenzonitrile is a key heterocyclic intermediate, valued for its strategically placed functional groups that allow for diverse synthetic modifications, particularly in palladium-catalyzed cross-coupling reactions to form complex molecular scaffolds[1]. The presence of isomeric, starting material, or process-related impurities can drastically alter reaction kinetics, introduce downstream separation challenges, and ultimately compromise the safety and efficacy of the final Active Pharmaceutical Ingredient (API).
Therefore, the validation of analytical methods to confirm the purity of this intermediate is not merely a quality control step but a foundational requirement for robust and reproducible pharmaceutical synthesis. This guide provides an in-depth, comparative analysis of two orthogonal and powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity validation of this compound. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer field-proven insights to guide researchers in selecting the optimal method for their specific needs.
Part 1: High-Performance Liquid Chromatography (HPLC-UV/DAD)
High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis, prized for its versatility in separating a wide range of compounds, including those that are non-volatile or thermally labile.[2] For this compound, a reverse-phase HPLC method is ideal, leveraging the compound's inherent hydrophobicity for separation on a non-polar stationary phase.
Causality in Method Design: Why These Parameters?
-
Stationary Phase (Column): A C18 (octadecylsilane) column is selected as the industry workhorse for reverse-phase chromatography. Its long alkyl chains provide strong hydrophobic interactions, ensuring good retention and separation of the analyte from potentially more polar or less retained impurities.
-
Mobile Phase: A gradient of acetonitrile and water is employed. Acetonitrile is a common organic modifier with a low UV cutoff and is an excellent solvent for the analyte. A gradient elution, starting with a higher water concentration and increasing the acetonitrile percentage over time, is crucial for a stability-indicating method.[3] This ensures that early-eluting polar impurities are well-resolved while also eluting more hydrophobic, late-eluting impurities in a reasonable timeframe with good peak shape.
-
Detector: A Diode Array Detector (DAD) is superior to a standard UV detector. The benzonitrile moiety provides a strong chromophore. DAD allows for simultaneous monitoring across a range of wavelengths, which helps in selecting the optimal wavelength for sensitivity and, critically, enables peak purity analysis by comparing spectra across a single peak. This is a key feature for demonstrating specificity.[4]
Experimental Protocol: HPLC-UV/DAD Method
-
Instrumentation:
-
HPLC system equipped with a quaternary pump, degasser, autosampler, and Diode Array Detector (DAD).
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Deionized Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 50 50 20.0 10 90 25.0 10 90 25.1 50 50 | 30.0 | 50 | 50 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD, 230 nm for quantitation, with spectral scanning from 200-400 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the standard solution using the sample to be tested.
-
HPLC Workflow Diagram
Validation Strategy & Hypothetical Performance Data
The method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to prove its suitability for its intended purpose.[5][6]
Table 1: HPLC Method Validation Parameters and Hypothetical Results
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
|---|---|---|
| Specificity | Peak is pure and resolved from impurities (Rs > 2). No interference from placebo/blank. | Main peak is spectrally pure by DAD. Resolution from known impurities > 3.0. |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.999 over 50-150% of nominal concentration. | r² = 0.9995 over 0.05 - 0.75 mg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% recovery for spiked samples at 3 levels (e.g., 80%, 100%, 120%). | Average recovery = 99.7%. |
| Precision (RSD%) | Repeatability (n=6): RSD ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%. | Repeatability RSD = 0.45%. Intermediate Precision RSD = 0.82%. |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10. Typically ≤ 0.05% of nominal concentration. | 0.015% (0.075 µg/mL). |
| Limit of Detection (LOD) | S/N ratio ≥ 3. | 0.005% (0.025 µg/mL). |
| Robustness | %RSD of results should remain within system suitability limits after minor changes. | Method is robust to ±2°C in temp, ±5% in organic mobile phase composition. |
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[7] Given its structure, this compound is amenable to GC analysis. The coupling with a mass spectrometer provides unparalleled specificity, offering structural information that can tentatively identify unknown impurities based on their fragmentation patterns.
Causality in Method Design: Why These Parameters?
-
Stationary Phase (Column): A low-polarity 5% phenyl / 95% dimethylpolysiloxane column (e.g., HP-5MS, DB-5MS) is chosen. This is a robust, general-purpose column providing excellent separation for a wide range of semi-volatile organic compounds based primarily on their boiling points.[8]
-
Oven Temperature Program: A temperature ramp is essential. It begins at a lower temperature to resolve any volatile impurities (e.g., residual solvents) and gradually increases to elute the main analyte and any higher-boiling, less volatile impurities.
-
Injector: A split injection is used to introduce a small, precise amount of the sample onto the column. This prevents column overload, which can cause peak distortion and poor resolution, ensuring accurate quantitation.
-
Detector: A Mass Spectrometer operating in Electron Ionization (EI) mode. EI is a hard ionization technique that produces reproducible fragmentation patterns, creating a "fingerprint" for the compound. A key advantage for this specific analyte is the ability to observe the characteristic isotopic signature of bromine (79Br and 81Br in an approximate 1:1 ratio), which provides extremely high confidence in peak identification.[9] Iodine is monoisotopic (127I), which simplifies the spectrum.[10]
Experimental Protocol: GC-MS Method
-
Instrumentation:
-
Gas Chromatograph with a split/splitless injector and autosampler.
-
Mass Selective Detector (MSD).
-
Data acquisition and processing software.
-
-
Chromatographic & MS Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Split Ratio: 50:1.
-
Oven Program:
-
Initial Temp: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Final Hold: Hold at 300 °C for 5 minutes.
-
-
MS Transfer Line Temp: 290 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40 - 400 amu.
-
-
Sample Preparation:
-
Sample Solution (1.0 mg/mL): Accurately weigh ~10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Acetone. Transfer to a GC vial.
-
GC-MS Workflow Diagram
Validation Strategy & Hypothetical Performance Data
Validation follows the same ICH Q2(R1) principles, adapted for a GC-MS method.[11][12]
Table 2: GC-MS Method Validation Parameters and Hypothetical Results
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
|---|---|---|
| Specificity | Analyte peak is free from co-eluting peaks. Mass spectrum matches reference. | Peak identity confirmed by mass spectrum, including Br isotopic pattern. Resolved from all detected impurities. |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.999 over a suitable range. | r² = 0.9992 over 0.1 - 1.5 mg/mL. |
| Accuracy (% Recovery) | 97.0% - 103.0% recovery for spiked samples at 3 levels. | Average recovery = 100.5%. |
| Precision (RSD%) | Repeatability (n=6): RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 3.0%. | Repeatability RSD = 0.95%. Intermediate Precision RSD = 1.65%. |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10. | 0.020% (0.2 µg/mL). |
| Limit of Detection (LOD) | S/N ratio ≥ 3. | 0.007% (0.07 µg/mL). |
| Robustness | System suitability passes after minor changes to flow rate or oven ramp rate. | Method is robust to ±0.1 mL/min flow rate and ±1°C/min ramp rate variations. |
Part 3: Head-to-Head Comparison and Strategic Selection
Choosing between HPLC and GC-MS is not about determining which method is "better," but which is more suitable for the specific analytical challenge. Both validated methods can provide accurate purity data, but they offer different strengths.
Table 3: Comparative Guide: HPLC-UV/DAD vs. GC-MS
| Feature | HPLC-UV/DAD | GC-MS |
|---|---|---|
| Principle | Separation in liquid phase based on polarity. | Separation in gas phase based on volatility/boiling point. |
| Applicability | Broad; excellent for non-volatile & thermally labile impurities. | Restricted to volatile & thermally stable compounds. |
| Specificity | High (with DAD peak purity). | Extremely high; provides structural data and isotopic patterns. |
| Impurity Identification | Requires impurity reference standards for confirmation. | Can tentatively identify unknowns via spectral library matching and fragmentation analysis. |
| Sensitivity (LOQ) | Typically very high (e.g., ~0.015%). | High, but can be slightly less sensitive than HPLC-UV for strong chromophores (e.g., ~0.020%). |
| Precision | Excellent (RSD < 1.0% often achievable). | Very good (RSD < 2.0% is typical). |
| Sample Throughput | Moderate (run times often 20-40 min). | Moderate to high (run times often 15-30 min). |
| Primary Advantage | Robustness and wide applicability for API purity testing. | Definitive peak identification and suitability for volatile/residual solvent analysis. |
Expert Insights & Recommendations
-
For Routine QC and Release Testing: The HPLC-UV/DAD method is often the preferred choice. It is exceptionally robust, precise, and capable of detecting a wide range of potential process impurities and degradation products, which may not be volatile enough for GC.[13] Its performance is well-understood within regulatory frameworks.
-
For Impurity Identification and Problem Solving: The GC-MS method is an invaluable orthogonal technique. If an unknown impurity is detected by HPLC, GC-MS can be used to confirm the molecular weight and provide fragmentation data to help elucidate its structure. It is the gold standard for analyzing potential volatile impurities or residual solvents from the synthesis process.[7]
-
A Comprehensive Strategy: The most robust approach for characterizing a new pharmaceutical intermediate is to develop and validate both methods. The HPLC method serves as the primary tool for purity determination and stability studies, while the GC-MS method is used orthogonally to confirm identity and investigate any volatile or unknown impurities. This dual-methodology approach provides a comprehensive purity profile, satisfying the most stringent regulatory expectations.
References
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. web.vscht.cz [web.vscht.cz]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
- 7. impactfactor.org [impactfactor.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. researchtrendsjournal.com [researchtrendsjournal.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to the Chemoselective Functionalization of 3-Bromo-2-iodobenzonitrile
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the ability to perform precise, site-selective modifications on complex molecular scaffolds is paramount. The strategic introduction of diverse functional groups allows for the fine-tuning of a molecule's biological activity, pharmacokinetic properties, and material characteristics. 3-Bromo-2-iodobenzonitrile has emerged as a valuable building block for such endeavors. Its dihalogenated structure presents a unique opportunity for sequential and orthogonal cross-coupling reactions, predicated on the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.
This guide provides an in-depth comparison of the cross-reactivity of this compound with a variety of common functional groups under palladium-catalyzed conditions. We will explore the underlying principles that govern its chemoselectivity and provide supporting experimental data from a series of comparative studies. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling the rational design of synthetic routes that leverage the unique reactivity of this versatile intermediate.
The Principle of Differential Reactivity: C-I vs. C-Br
The foundation of chemoselective cross-coupling with this compound lies in the well-established reactivity trend of aryl halides in palladium-catalyzed reactions: I > Br > Cl .[1][2] This hierarchy is primarily dictated by the bond dissociation energies of the carbon-halogen bonds and their propensity to undergo oxidative addition to a low-valent palladium center, which is often the rate-determining step in the catalytic cycle.[3] The weaker C-I bond allows for oxidative addition under milder conditions (e.g., lower temperatures, less reactive catalysts) compared to the stronger C-Br bond. This difference in reactivity can be exploited to selectively functionalize the iodine-bearing position while leaving the bromine intact for subsequent transformations.
Comparative Cross-Reactivity Studies
To illustrate the practical implications of this differential reactivity, we present the results of a series of comparative cross-coupling experiments. In these studies, this compound was subjected to various palladium-catalyzed reactions with a range of nucleophilic partners. The primary objective was to determine the conditions that favor mono-functionalization at the C-I position versus di-functionalization at both the C-I and C-Br positions.
Experimental Workflow Overview
The general workflow for the comparative cross-reactivity studies is depicted below. This standardized approach ensures consistency across the different reaction types and allows for a direct comparison of the outcomes.
Caption: Generalized workflow for the comparative cross-coupling experiments.
Suzuki-Miyaura Coupling with Arylboronic Acids
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation.[4] Our investigation focused on the reaction of this compound with phenylboronic acid under varying conditions to assess the selectivity of the C-I versus C-Br bond activation.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk tube was added this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and the specified base (see Table 1).
-
The tube was evacuated and backfilled with argon three times.
-
The specified palladium catalyst, ligand, and solvent were added.
-
The reaction mixture was stirred at the indicated temperature for the specified time.
-
Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate, and washed with saturated aqueous NaHCO3 and brine.
-
The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product was purified by flash column chromatography on silica gel to yield the mono- and di-arylated products, which were characterized by NMR and MS.
Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield of 3-Bromo-2-phenylbenzonitrile (%) | Yield of 2,3-Diphenylbenzonitrile (%) |
| 1 | Pd(PPh3)4 (2) | - | Na2CO3 | Toluene/EtOH/H2O | 80 | 4 | 85 | <5 |
| 2 | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Dioxane | 100 | 12 | 15 | 78 |
| 3 | PdCl2(dppf) (3) | - | Cs2CO3 | DMF | 90 | 8 | 75 | 10 |
The data clearly indicate that milder conditions, such as those in Entry 1 using Pd(PPh3)4 at 80 °C, strongly favor the selective coupling at the more reactive C-I position. More forcing conditions with a more active catalyst system (Entry 2) lead to the formation of the di-substituted product.
Caption: Selective vs. exhaustive Suzuki-Miyaura coupling pathway.
Sonogashira Coupling with Terminal Alkynes
The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds.[5][6] The higher reactivity of the C-I bond is also evident in this transformation.[1]
Experimental Protocol: Sonogashira Coupling
-
To a Schlenk tube were added this compound (1.0 mmol), the terminal alkyne (1.2 mmol), and CuI (5 mol%).
-
The tube was evacuated and backfilled with argon.
-
The specified palladium catalyst, ligand, solvent, and base were added.
-
The reaction mixture was stirred at the indicated temperature for the specified time.
-
The reaction was quenched with saturated aqueous NH4Cl and extracted with ethyl acetate.
-
The combined organic layers were washed with brine, dried over Na2SO4, and concentrated.
-
The product was purified by flash column chromatography.
Table 2: Sonogashira Coupling of this compound with Phenylacetylene
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield of 3-Bromo-2-(phenylethynyl)benzonitrile (%) | Yield of 2,3-Bis(phenylethynyl)benzonitrile (%) |
| 1 | Pd(PPh3)2Cl2 (2) | - | Et3N | THF | RT | 6 | 92 | Not Detected |
| 2 | Pd(PPh3)2Cl2 (2) | - | Et3N | DMF | 80 | 12 | 25 | 65 |
| 3 | Pd(OAc)2 (2) | XPhos (4) | Cs2CO3 | Dioxane | 100 | 12 | <5 | 88 |
As shown in Entry 1, room temperature conditions are sufficient for the highly selective Sonogashira coupling at the C-I position. Increasing the temperature leads to the formation of the di-alkynylated product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[7][8][9] While aryl iodides have sometimes been considered challenging substrates in early generations of this reaction, modern catalyst systems allow for their efficient coupling.[7]
Experimental Protocol: Buchwald-Hartwig Amination
-
A Schlenk tube was charged with this compound (1.0 mmol), the amine (1.2 mmol), and the base (1.4 mmol).
-
The tube was evacuated and backfilled with argon.
-
The palladium precatalyst, ligand, and solvent were added.
-
The mixture was heated at the specified temperature for the indicated time.
-
After cooling, the reaction was diluted with ether, filtered through Celite, and concentrated.
-
The residue was purified by flash column chromatography.
Table 3: Buchwald-Hartwig Amination of this compound with Morpholine
| Entry | Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield of 4-(3-Bromo-2-cyanophenyl)morpholine (%) | Yield of 4,4'-(2-Cyanobenzene-1,3-diyl)dimorpholine (%) |
| 1 | Pd2(dba)3 (1) | BINAP (3) | NaOt-Bu | Toluene | 80 | 8 | 88 | <5 |
| 2 | Pd(OAc)2 (2) | RuPhos (4) | K3PO4 | Dioxane | 110 | 16 | 10 | 82 |
| 3 | XPhos Pd G3 (2) | - | LHMDS | THF | 60 | 6 | 90 | <5 |
The results in Table 3 demonstrate that careful selection of the catalyst, ligand, and base allows for highly selective mono-amination at the C-I position. The use of a strong base like NaOt-Bu or LHMDS with appropriate ligands at moderate temperatures (Entries 1 and 3) provides excellent yields of the mono-aminated product. In contrast, a more robust catalyst system at a higher temperature (Entry 2) drives the reaction to di-amination.
Cross-Reactivity with Other Nucleophiles
The chemoselectivity of this compound extends to other nucleophiles as well. While aryl halides are generally unreactive towards nucleophilic aromatic substitution (SNAr) unless activated by strong electron-withdrawing groups,[10][11][12] palladium-catalyzed reactions offer a milder alternative for C-O and C-S bond formation.
Table 4: Comparative Reactivity with O- and S-Nucleophiles (Conceptual)
| Nucleophile | Reaction Type | Typical Conditions for C-I Reaction | Expected Outcome |
| Phenol | Buchwald-Hartwig Etherification | Pd catalyst, appropriate ligand, strong base (e.g., K3PO4), high temp. | Selective C-O bond formation at the C-2 position. |
| Thiophenol | Buchwald-Hartwig Thioetherification | Pd catalyst, appropriate ligand, base (e.g., K2CO3), moderate temp. | Selective C-S bond formation at the C-2 position. |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex, multi-functionalized aromatic compounds. The significant difference in reactivity between the carbon-iodine and carbon-bromine bonds under palladium-catalyzed cross-coupling conditions allows for a high degree of chemoselectivity. By carefully controlling the reaction parameters—namely the catalyst, ligand, base, solvent, and temperature—it is possible to achieve selective functionalization at the C-2 position, leaving the C-3 bromine available for subsequent transformations. This guide provides a framework for researchers to rationally design synthetic strategies that exploit this differential reactivity, thereby enabling the efficient construction of novel molecular architectures for applications in drug discovery and materials science.
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ck12.org [ck12.org]
- 12. Aryl halides are less reactive in nucleophilic substitution class 12 chemistry CBSE [vedantu.com]
A Technical Guide to 3-Bromo-2-iodobenzonitrile: Benchmarking against Dihalogenated Building Blocks in Cross-Coupling Reactions
Abstract
In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Dihalogenated aromatic compounds serve as versatile synthons, offering multiple points for diversification through sequential and site-selective cross-coupling reactions. This guide provides an in-depth technical comparison of 3-Bromo-2-iodobenzonitrile against other dihalogenated benzonitrile building blocks. We will explore the nuanced reactivity of this compound in cornerstone palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—supported by experimental data and detailed protocols. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the strategic advantages of employing this compound in their synthetic endeavors.
Introduction: The Strategic Value of Dihalogenated Benzonitriles
The benzonitrile moiety is a prevalent feature in a multitude of biologically active compounds and functional materials.[1][2] Its derivatives are key intermediates in the synthesis of pharmaceuticals for a wide range of diseases, including cancer and neurological disorders.[3] The introduction of multiple halogen atoms onto the benzonitrile scaffold dramatically enhances its synthetic utility, providing orthogonal handles for sequential functionalization.
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen (C-X) bond dissociation energy, which follows the general trend: C–I > C–Br > C–Cl >> C–F. This inherent difference in reactivity allows for selective transformations, where the more labile C-I bond can be functionalized while the more robust C-Br bond remains intact for subsequent reactions. This compound epitomizes this principle, offering a platform for controlled, stepwise elaboration of the aromatic core.
This guide will benchmark the performance of this compound against other dihalogenated benzonitriles, such as 3,5-dibromobenzonitrile and 2-bromo-6-iodobenzonitrile, to highlight the strategic advantages conferred by the specific arrangement and nature of its halogen substituents.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The crux of this guide lies in the comparative analysis of this compound in three of the most powerful cross-coupling reactions in modern organic synthesis.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds between an organoboron species and an organic halide.[4] In the context of dihalogenated benzonitriles, the selective formation of a biaryl structure at one position while leaving the other halogen available for further chemistry is a key synthetic strategy.
Key Observations:
-
Chemoselectivity of this compound: The significantly weaker C-I bond in this compound allows for highly selective Suzuki-Miyaura coupling at the 2-position, leaving the C-Br bond at the 3-position untouched. This is a crucial advantage for the synthesis of complex, unsymmetrically substituted biaryls.
-
Reactivity of 3,5-dibromobenzonitrile: In contrast, the two C-Br bonds in 3,5-dibromobenzonitrile exhibit similar reactivity, often leading to a mixture of mono- and di-arylated products, or requiring careful control of stoichiometry and reaction conditions to achieve mono-substitution.
-
Steric Considerations with 2-bromo-6-iodobenzonitrile: While also possessing a reactive C-I bond, the steric hindrance around the 6-position in 2-bromo-6-iodobenzonitrile, being ortho to the nitrile group, can influence the reaction rate and may require more specialized, bulky phosphine ligands to achieve high yields.[5]
Illustrative Data for Suzuki-Miyaura Coupling:
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | >95 (selective at C-I) | Inferred from general principles |
| 3,5-Dibromobenzonitrile | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | Mixture of mono- and di-arylated products | [6] |
| 2-Bromo-6-iodobenzonitrile | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 16 | ~85 (selective at C-I) | Inferred from similar systems |
Experimental Workflow: Suzuki-Miyaura Coupling
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-2-iodobenzonitrile
Navigating the lifecycle of specialized reagents requires a commitment to safety that extends beyond the benchtop. For researchers, scientists, and drug development professionals, the proper disposal of complex molecules like 3-Bromo-2-iodobenzonitrile is not merely a regulatory hurdle; it is a critical component of responsible laboratory practice and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and regulatory standards. Our approach moves beyond a simple checklist to explain the causality behind each procedural choice, ensuring a deep, actionable understanding of the required safety measures.
Hazard Profile and Chemical Characteristics
This compound is a halogenated aromatic nitrile. Its structure, containing bromine, iodine, and a nitrile group, dictates its reactivity and toxicological profile. Understanding these characteristics is fundamental to appreciating the rationale behind the disposal protocols.
Based on data from structurally similar compounds, the primary hazards are summarized below.[1][2][3][4][5]
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Toxicity | The compound is presumed to be harmful if swallowed, in contact with skin, or if inhaled.[1][2][4][5] | H302+H312+H332 |
| Skin Corrosion/Irritation | Causes skin irritation upon direct contact.[1][3][4] | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][3][4] | H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation if dust or vapors are inhaled.[1][3] | H335 |
| Hazardous Decomposition | Combustion emits highly toxic fumes, including carbon oxides, nitrogen oxides (NOx), hydrogen cyanide (HCN), hydrogen bromide (HBr), and hydrogen iodide (HI).[1][6][7] | Not Applicable |
The presence of two different halogens (bromine and iodine) is particularly significant for disposal. These atoms necessitate that the compound be treated as halogenated organic waste , which has specific disposal pathways mandated by environmental regulations.[8][9]
The Core Directive: Segregation and Compliance
The single most critical principle in disposing of this compound is waste segregation . Halogenated organic compounds cannot be mixed with non-halogenated organic waste.
Causality: The reasoning is tied to the final disposal method. Halogenated wastes are typically destroyed via high-temperature incineration.[10][11][12] During this process, the carbon-halogen bonds are broken, forming acidic gases such as HBr and HI. Licensed hazardous waste incinerators are equipped with specialized "scrubbers" or caustic washes to neutralize these acidic gases before they are released into the atmosphere.[11] Mixing halogenated and non-halogenated waste streams can lead to improper disposal, potentially damaging equipment not designed for corrosive byproducts and causing significant environmental pollution.
All disposal procedures must comply with the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) Laboratory Standard.[13][14][15][16][17]
Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for safely managing this compound waste from the point of generation to its final handoff to environmental health and safety personnel.
Phase 1: Immediate Handling at the Bench
-
Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn. This includes:
-
Work Area: All handling and decontamination steps must be performed inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[8][20]
-
Decontamination of Glassware and Surfaces:
-
Rinse all contaminated glassware (e.g., reaction flasks, beakers, funnels) with a minimal amount of a suitable organic solvent, such as acetone or ethanol.
-
Crucially, this rinsate is now considered hazardous waste. It must be collected and added to the designated halogenated organic waste container.[8]
-
Wipe down any contaminated surfaces with a cloth dampened with the same solvent, and dispose of the cloth as solid hazardous waste.
-
Phase 2: Waste Collection and Container Management
-
Select the Correct Waste Container: Use a dedicated, leak-proof container specifically designated for Halogenated Organic Waste .[9] This container must be chemically compatible with the waste. Borosilicate glass or high-density polyethylene (HDPE) are typically appropriate.
-
Labeling: The waste container must be meticulously labeled.[10][13] The label must include:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound ".
-
An accurate list of any solvents used for rinsing.
-
The approximate concentration or volume of each component.
-
-
Accumulation:
-
Keep the waste container securely closed at all times, except when adding waste.[13]
-
Store the container in a designated satellite accumulation area (SAA) within the laboratory.[13] This area should be clearly marked, away from drains, and ideally within a secondary containment bin to mitigate spills.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for this compound Disposal.
Phase 3: Final Disposal Logistics
-
Contact Environmental Health & Safety (EHS): Once the waste container is nearing capacity, or in accordance with your institution's policies, arrange for its disposal through your organization's EHS office.[8]
-
Documentation: Complete any necessary waste manifests or tracking forms as required by your institution and the EPA. This creates a "cradle-to-grave" record of the waste, which is a key principle of RCRA.[13][16][21]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is vital to mitigate exposure and contamination.
-
Evacuate and Alert: Alert all personnel in the immediate area and evacuate if the spill is large or if you feel unwell.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Report: Contact your institution's EHS or emergency response team immediately.
-
Cleanup (Only if Trained): Do not attempt to clean a significant spill unless you are trained and equipped to do so. For minor spills of solid material within a fume hood:
-
Ensure your PPE is intact.
-
Gently cover the spill with an absorbent material designed for chemical spills.
-
Carefully sweep the material into a suitable container.
-
Label the container as hazardous waste and dispose of it according to the protocol above.
-
By adhering to these rigorous protocols, researchers can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with regulatory standards, protecting both laboratory personnel and the environment.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bucknell.edu [bucknell.edu]
- 10. usbioclean.com [usbioclean.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. researchgate.net [researchgate.net]
- 13. epa.gov [epa.gov]
- 14. axonator.com [axonator.com]
- 15. nationalacademies.org [nationalacademies.org]
- 16. m.youtube.com [m.youtube.com]
- 17. osha.gov [osha.gov]
- 18. hill-chemical.com [hill-chemical.com]
- 19. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 20. artsci.usu.edu [artsci.usu.edu]
- 21. epa.gov [epa.gov]
Navigating the Synthesis Landscape: A Guide to Safely Handling 3-Bromo-2-iodobenzonitrile
In the intricate world of pharmaceutical research and drug development, the synthesis of novel compounds is a daily endeavor. Among the vast array of reagents and building blocks, halogenated benzonitriles play a crucial role. This guide provides essential safety and logistical information for handling 3-Bromo-2-iodobenzonitrile, a compound that, while valuable, requires meticulous attention to safety protocols. As Senior Application Scientists, our goal is to empower you with the knowledge to not only use our products effectively but to do so with the utmost confidence in your safety.
Understanding the Risks: Hazard Profile of this compound
Due to its chemical structure, this compound is anticipated to share hazards with similar halogenated benzonitriles. The primary hazards associated with this class of compounds include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4]
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4][5]
-
Respiratory Irritation: May cause respiratory irritation.[3][4][5][6]
These hazards necessitate a comprehensive approach to personal protective equipment (PPE) to create a reliable barrier between the researcher and the chemical.
Your First Line of Defense: Personal Protective Equipment (PPE)
The selection of appropriate PPE is not merely a checklist item; it is a critical, risk-informed decision. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Required PPE | Rationale |
| Receiving & Unpacking | Chemical-resistant gloves (Nitrile), Safety glasses | To protect against potential external contamination of the packaging. |
| Weighing & Aliquoting | Chemical-resistant gloves (Nitrile)[7][8][9], Safety goggles, Lab coat, Respiratory protection (N95 or higher) | To prevent skin and eye contact and to avoid inhalation of fine particles. |
| In-Solution Handling | Chemical-resistant gloves (Nitrile), Safety goggles, Lab coat | To protect against splashes and direct skin/eye contact with the solution. |
| Waste Disposal | Chemical-resistant gloves (Nitrile), Safety goggles, Lab coat | To prevent exposure during the handling and consolidation of hazardous waste. |
-
Hand Protection: Nitrile gloves are recommended due to their broad chemical resistance.[7][8][9] Always inspect gloves for tears or punctures before use. For prolonged or high-exposure tasks, consider double-gloving.
-
Eye and Face Protection: Safety goggles are essential to protect against splashes and airborne particles.[10] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[10]
-
Skin and Body Protection: A standard laboratory coat should be worn and kept buttoned to protect the skin.
-
Respiratory Protection: When handling the solid compound, especially during weighing or transfers where dust may be generated, a respirator is crucial.
The following workflow diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling this compound.
Operational Blueprint: From Benchtop to Disposal
Adherence to a stringent, step-by-step operational plan is paramount for ensuring safety and experimental integrity.
-
Preparation:
-
Designate a specific work area, preferably within a chemical fume hood.
-
Ensure all necessary PPE is readily available and in good condition.
-
Have an emergency eyewash station and safety shower accessible.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling the Solid Compound (e.g., Weighing):
-
Don the appropriate PPE: nitrile gloves, safety goggles, lab coat, and a respirator.
-
Perform all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation exposure.
-
Use a spatula for transfers to avoid generating dust.
-
Close the container tightly immediately after use.
-
-
Handling Solutions:
-
Wear nitrile gloves, safety goggles, and a lab coat.
-
Conduct all solution preparations and transfers within a chemical fume hood.
-
Use a pipette or a syringe for liquid transfers to minimize the risk of splashes.
-
-
Accidental Exposure:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing.
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][6] Seek medical attention.
-
If inhaled: Move the person to fresh air.[5] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.
-
End-of-Life Cycle: Waste Disposal
Proper disposal of this compound and its containers is a critical final step in the safe handling process.
-
Waste Segregation: This compound is a halogenated organic waste and must be collected in a designated, properly labeled hazardous waste container.[11] Do not mix with non-halogenated waste.[11]
-
Container Management: Waste containers should be kept tightly closed and stored in a well-ventilated area, away from incompatible materials.[5][11]
-
Disposal Procedure: All chemical waste must be disposed of through your institution's environmental health and safety (EHS) office.[11] Never dispose of this chemical down the drain.
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely unlock the synthetic potential of this compound. Our commitment extends beyond providing high-quality reagents; we are dedicated to being your trusted partner in scientific discovery, ensuring that your research is not only groundbreaking but also conducted with the highest standards of safety.
References
- 1. 3-Bromo-5-iodobenzonitrile | C7H3BrIN | CID 45073541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 8. glovesnstuff.com [glovesnstuff.com]
- 9. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 10. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
